molecular formula C20H30NO3+ B1176076 (+)-Ipratropine CAS No. 141197-26-4

(+)-Ipratropine

Cat. No.: B1176076
CAS No.: 141197-26-4
M. Wt: 332.5 g/mol
InChI Key: OEXHQOGQTVQTAT-SSZRJXQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Ipratropine is an anticholinergic agent of significant interest in respiratory research. Its primary research value lies in its mechanism of action as a muscarinic acetylcholine receptor antagonist . By competitively inhibiting acetylcholine at muscarinic receptors in the bronchial smooth muscle, it prevents bronchoconstriction, leading to airway relaxation (bronchodilation) and reduced mucus secretion . This mechanism is pivotal for studying cholinergic pathways in obstructive lung diseases. Research applications for this compound include investigative studies for conditions such as chronic obstructive pulmonary disease (COPD) and asthma . It is also utilized in pharmacological studies to explore parasympathetic nervous system regulation in the airways and serves as a key reference compound in the development and characterization of novel anticholinergic therapeutics . The compound is for Research Use Only and is strictly not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141197-26-4

Molecular Formula

C20H30NO3+

Molecular Weight

332.5 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m0/s1

InChI Key

OEXHQOGQTVQTAT-SSZRJXQFSA-N

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Synonyms

8-Azoniabicyclo[3.2.1]octane, 3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-, [3(R)-(endo,syn)]-

Origin of Product

United States

Foundational & Exploratory

(+)-Ipratropine synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ipratropine, commercially available as ipratropium bromide, is a quaternary ammonium anticholinergic agent widely utilized as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a derivative of atropine, its synthesis has been the subject of considerable chemical investigation, leading to the development of multiple synthetic pathways. This technical guide provides an in-depth overview of the core synthetic routes to this compound, detailing the starting materials, key transformations, and available quantitative data. Experimental protocols for pivotal reactions are provided, and the logical flow of each pathway is visualized through chemical reaction diagrams.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into several key strategies, primarily revolving around the construction of the tropane skeleton and the subsequent introduction of the N-isopropyl and tropic acid ester functionalities. The most prominent pathways include:

  • Semisynthesis from Atropine: A direct approach that modifies the naturally occurring alkaloid atropine.

  • Convergent Synthesis from Tropine and Tropic Acid: Building the final molecule from its two main constituents.

  • Total Synthesis via Robinson-Willstätter Condensation: A biomimetic approach to construct the tropane core.

  • Alternative Industrial Syntheses: Routes developed for large-scale, cost-effective production.

Pathway 1: Semisynthesis from Atropine

This pathway is one of the most established routes, leveraging the readily available starting material, atropine. The core transformations involve the N-demethylation of atropine to yield nortropine, followed by N-isopropylation, and finally, quaternization of the nitrogen atom with a methyl group.[2][3]

Signaling Pathway Diagram

Atropine_Pathway Atropine Atropine Nortropine Nortropine Atropine->Nortropine N-Demethylation (e.g., Ethyl Chloroformate or Oxidative Methods) N-Isopropylnortropine N-Isopropylnortropine Nortropine->N-Isopropylnortropine N-Isopropylation (e.g., 2-Bromopropane) Ipratropine This compound N-Isopropylnortropine->Ipratropine Quaternization (Methyl Bromide)

Caption: Semisynthesis of this compound from Atropine.

Key Experimental Protocols

1. N-Demethylation of Atropine: Several methods exist for the N-demethylation of atropine.[3]

  • Using Chloroformates: Reagents like phosgene or ethyl chloroformate can be employed.[3] While effective, these reagents are hazardous.

  • Oxidative Methods: More recent and greener approaches utilize oxidative N-demethylation. One such method employs a FeIII-TAML catalyst with hydrogen peroxide.[4][5] Another approach is electrochemical N-demethylation, which can produce noratropine in good yields and high purity without the need for chromatographic purification.[6][7]

2. N-Isopropylation of Nortropine: Nortropine is reacted with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to introduce the N-isopropyl group, yielding N-isopropylnortropine.[3]

3. Quaternization of N-Isopropylnoratropine: The final step involves the quaternization of the tertiary amine of N-isopropylnoratropine with methyl bromide to yield ipratropium bromide.[8]

Quantitative Data
StepReagentsSolventTemperatureTimeYieldReference
N-Demethylation (Electrochemical)Atropine, NaClO4Ethanol/WaterRoom Temp.3 hHigh[7]
N-IsopropylationNortropine, 2-Bromopropane----[3]
QuaternizationN-isopropyl-noratropine, Methyl BromideToluene60°C-80%[8]

Pathway 2: Convergent Synthesis from Tropine and Tropic Acid

This pathway involves the esterification of tropine with tropic acid to form atropine, which is then converted to ipratropium bromide.[2][9]

Signaling Pathway Diagram

Tropine_Tropic_Acid_Pathway Tropine Tropine Atropine Atropine Tropine->Atropine Esterification (Fischer-Speier) Tropic_Acid Tropic Acid Tropic_Acid->Atropine Ipratropine This compound Atropine->Ipratropine Quaternization (Isopropyl Bromide)

Caption: Synthesis of this compound from Tropine and Tropic Acid.

Key Experimental Protocols

1. Esterification of Tropine with Tropic Acid (Fischer-Speier Esterification): Tropine and tropic acid are heated in the presence of a strong acid catalyst, such as hydrogen chloride, to form atropine.[2]

2. Quaternization of Atropine: Atropine is then reacted with isopropyl bromide to yield ipratropium bromide.[2]

Quantitative Data
StepReagentsConditionsYieldReference
EsterificationTropine, Tropic Acid, HClHeating-[2]
QuaternizationAtropine, Isopropyl Bromide--[2]

Pathway 3: Total Synthesis via Robinson-Willstätter Condensation

This biomimetic approach is a cornerstone of tropane alkaloid synthesis and is utilized in the industrial production of ipratropium bromide.[3] It involves a one-pot Mannich-type reaction to construct the bicyclic tropane core.[10]

Signaling Pathway Diagram

Robinson_Willstatter_Pathway Succindialdehyde Succindialdehyde N_Isopropylnortropinone N-Isopropylnortropinone Succindialdehyde->N_Isopropylnortropinone Isopropylamine Isopropylamine Isopropylamine->N_Isopropylnortropinone Robinson-Willstätter Condensation Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->N_Isopropylnortropinone N_Isopropylnortropine N-Isopropylnortropine N_Isopropylnortropinone->N_Isopropylnortropine Stereoselective Reduction Ipratropine This compound N_Isopropylnortropine->Ipratropine Esterification & Quaternization Phenylacetate_Pathway Methyl_Phenylacetate Methyl Phenylacetate Alpha_Formyl α-Formyl Methyl Phenylacetate Methyl_Phenylacetate->Alpha_Formyl Substitution Intermediate_V Intermediate V Alpha_Formyl->Intermediate_V Reaction Tropinol_Derivative Tropinol Derivative Tropinol_Derivative->Intermediate_V Ipratropium_Anhydrous Ipratropium Bromide Anhydrous Intermediate_V->Ipratropium_Anhydrous Reduction Ipratropine This compound Ipratropium_Anhydrous->Ipratropine Refining

References

The Core Mechanism of (+)-Ipratropium on Muscarinic Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (+)-Ipratropium, a quaternary ammonium derivative of atropine, on muscarinic acetylcholine receptors (mAChRs). Ipratropium is a widely used bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic effects are primarily mediated through competitive antagonism of acetylcholine at muscarinic receptors in the airways.

Executive Summary

(+)-Ipratropium acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors, with its primary therapeutic efficacy in respiratory diseases attributed to the blockade of M3 receptors. This antagonism leads to bronchodilation and a reduction in mucus secretion. Its quaternary ammonium structure limits its systemic absorption and ability to cross the blood-brain barrier, thereby minimizing systemic anticholinergic side effects. This guide delves into the quantitative pharmacology, experimental methodologies for its characterization, and the intricate signaling pathways involved in its mechanism of action.

Quantitative Pharmacological Data

The binding affinity and functional potency of ipratropium bromide have been characterized across various muscarinic receptor subtypes. The following tables summarize the key quantitative data available. It is important to note that most studies have been conducted with ipratropium bromide, which is a racemic mixture.

Table 1: Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes

Receptor SubtypeParameterValue (nM)pKiSource
M1IC502.98.54[1]
M2IC502.08.70[1]
M3IC501.78.77[1]
M1pKi9.40-[1]
M2pKi9.53-[1]
M3pKi9.58-[1]

Table 2: Functional Potency of Ipratropium Bromide

PreparationAgonistParameterValueSource
Guinea Pig TracheaCarbacholEC50 (relaxation of contraction)10-9 - 10-8 M[2]

Signaling Pathways in Airway Smooth Muscle

The physiological effects of acetylcholine in the airways are mediated by a complex interplay between different muscarinic receptor subtypes. (+)-Ipratropium, as a non-selective antagonist, influences these pathways.

M3 Receptor Signaling in Bronchoconstriction and Mucus Secretion

The primary therapeutic action of (+)-Ipratropium in the airways is the blockade of M3 muscarinic receptors located on airway smooth muscle cells and submucosal glands.

M3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Ipratropium Ipratropium Ipratropium->M3_Receptor Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release (from SR) IP3->Ca2+ Stimulates Contraction Smooth Muscle Contraction & Mucus Secretion Ca2+->Contraction Leads to M1_M2_Signaling cluster_ganglion Parasympathetic Ganglion cluster_neuromuscular Neuromuscular Junction cluster_ipratropium Effect of Ipratropium Preganglionic_Neuron Preganglionic Neuron M1_Receptor M1 Receptor Preganglionic_Neuron->M1_Receptor ACh Postganglionic_Neuron Postganglionic Neuron Nerve_Terminal Cholinergic Nerve Terminal Postganglionic_Neuron->Nerve_Terminal M1_Receptor->Postganglionic_Neuron Facilitates Neurotransmission M2_Receptor M2 Autoreceptor Nerve_Terminal->M2_Receptor ACh Smooth_Muscle Airway Smooth Muscle Nerve_Terminal->Smooth_Muscle ACh Release M2_Receptor->Nerve_Terminal Inhibits ACh Release (Negative Feedback) Ipratropium_M1 Ipratropium blocks M1 Ipratropium_M2 Ipratropium blocks M2 Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 -> Ki -> pKi) Quantification->Data_Analysis End End Data_Analysis->End Functional_Assay_Workflow Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Trachea) Start->Tissue_Prep Baseline_CCRC Generate Baseline Agonist CCRC Tissue_Prep->Baseline_CCRC Antagonist_Incubation Incubate with Ipratropium Baseline_CCRC->Antagonist_Incubation Antagonist_CCRC Generate Agonist CCRC in presence of Ipratropium Antagonist_Incubation->Antagonist_CCRC Repeat Repeat with different [Ipratropium]? Antagonist_CCRC->Repeat Repeat->Antagonist_Incubation Yes Schild_Analysis Schild Analysis (DR -> pA2) Repeat->Schild_Analysis No End End Schild_Analysis->End

References

Stereochemistry and Pharmacological Activity of Ipratropium Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium bromide is a widely used short-acting muscarinic antagonist (SAMA) for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is administered as a racemic mixture of two enantiomers, (R)-ipratropium and (S)-ipratropium. This technical guide provides a comprehensive overview of the stereochemistry and pharmacological activity of the individual ipratropium enantiomers. It includes a summary of their receptor binding affinities and functional potencies, detailed experimental protocols for their separation and pharmacological evaluation, and a visualization of the relevant signaling pathway. While ipratropium is known to be a non-selective muscarinic antagonist, this guide delves into the nuanced differences in the activity of its stereoisomers, a critical consideration in drug development and optimization.

Introduction

Ipratropium bromide, a synthetic derivative of atropine, exerts its bronchodilatory effects by competitively antagonizing acetylcholine at muscarinic receptors in the airways. This blockade leads to a decrease in the intracellular concentration of cyclic guanosine monophosphate (cGMP), resulting in the relaxation of bronchial smooth muscle. Ipratropium is a chiral molecule, and the commercially available drug is a 1:1 mixture of the (R)- and (S)-enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, understanding the individual contributions of (R)- and (S)-ipratropium to the overall therapeutic effect and potential side effects is of significant interest for the development of next-generation anticholinergic therapies.

Stereochemistry of Ipratropium

Ipratropium possesses a chiral center at the carbon atom of the tropic acid moiety. The two enantiomers, (R)-ipratropium and (S)-ipratropium, are non-superimposable mirror images of each other. The spatial arrangement of the substituents around this chiral center is the key determinant of their differential interaction with the chiral environment of muscarinic receptors.

Pharmacological Activity of Ipratropium Enantiomers

Ipratropium is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptor subtypes with similar affinity. The primary therapeutic effect of bronchodilation is mediated through the blockade of M3 receptors on airway smooth muscle.

Receptor Binding Affinity

For the racemic mixture of ipratropium bromide, the following inhibitory constants (IC50) have been reported:

Receptor SubtypeIC50 (nM)
M12.9
M22.0
M31.7

Data sourced from MedChemExpress. It is important to note that IC50 values can vary depending on the experimental conditions.

Functional Activity

The functional consequence of receptor binding is the inhibition of acetylcholine-induced bronchoconstriction. In vitro organ bath studies using isolated guinea pig trachea are commonly employed to assess the functional potency of muscarinic antagonists. While specific functional potency data for the individual enantiomers are not widely published, it is expected that the enantiomer with the higher receptor affinity (the eutomer) would exhibit greater potency in functional assays.

Experimental Protocols

Chiral Separation of Ipratropium Enantiomers by HPLC

Objective: To separate the (R)- and (S)-enantiomers of ipratropium bromide.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers.

  • Column: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose, is often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof) is typically used. The exact ratio needs to be optimized for baseline separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where ipratropium absorbs, typically around 210-220 nm.

  • Procedure:

    • Prepare a standard solution of racemic ipratropium bromide in the mobile phase.

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution onto the column.

    • Monitor the elution profile and identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Optimize the mobile phase composition and flow rate to achieve a resolution of >1.5 between the two enantiomeric peaks.

    • Collect the separated enantiomer fractions for subsequent pharmacological testing.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the individual ipratropium enantiomers for M1, M2, and M3 muscarinic receptors.

Methodology: A radioligand binding assay is a standard method for this purpose.

  • Materials:

    • Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, or M3).

    • A suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), which is a non-selective muscarinic antagonist.

    • The separated (R)- and (S)-ipratropium enantiomers.

    • Assay buffer (e.g., phosphate-buffered saline, PBS).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Saturation Binding (to determine the Kd of the radioligand):

      • Incubate the receptor-containing membranes with increasing concentrations of the radioligand in the absence (total binding) and presence (non-specific binding) of a high concentration of a non-labeled antagonist (e.g., atropine).

      • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.

    • Competition Binding (to determine the Ki of the enantiomers):

      • Incubate the receptor-containing membranes with a fixed concentration of the radioligand (typically at or near its Kd) and increasing concentrations of the unlabeled (R)- or (S)-ipratropium enantiomer.

      • Measure the specific binding of the radioligand at each concentration of the competitor.

      • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Organ Bath)

Objective: To determine the functional potency of the individual ipratropium enantiomers in antagonizing acetylcholine-induced airway smooth muscle contraction.

Methodology: An isolated organ bath study using guinea pig trachea is a classic and reliable method.

  • Materials:

    • Male Dunkin-Hartley guinea pigs.

    • Krebs-Henseleit solution.

    • Acetylcholine (ACh) or another muscarinic agonist (e.g., carbachol).

    • The separated (R)- and (S)-ipratropium enantiomers.

    • Isolated organ bath system with isometric force transducers.

  • Procedure:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Prepare tracheal ring segments (2-3 mm in width).

    • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes.

    • Elicit a submaximal contraction of the tracheal rings with a fixed concentration of acetylcholine (e.g., EC50 concentration).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of either the (R)- or (S)-ipratropium enantiomer to the organ bath.

    • Record the relaxation of the tracheal smooth muscle at each concentration.

    • Calculate the concentration of the enantiomer that causes 50% of the maximal relaxation (IC50).

    • Alternatively, to determine the antagonist potency (pA2), pre-incubate the tissues with increasing concentrations of the enantiomer before constructing a cumulative concentration-response curve to acetylcholine. A rightward shift in the acetylcholine concentration-response curve indicates competitive antagonism. The pA2 value can be calculated from the Schild plot.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the muscarinic receptor signaling pathway leading to bronchoconstriction and a typical experimental workflow for evaluating ipratropium enantiomers.

G cluster_receptor Muscarinic M3 Receptor Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction leads to PKC->Contraction contributes to Ipratropium Ipratropium Enantiomers Ipratropium->M3R blocks

Caption: Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle.

G cluster_workflow Experimental Workflow for Ipratropium Enantiomer Evaluation Start Racemic Ipratropium Bromide Separation Chiral HPLC Separation Start->Separation R_enantiomer (R)-Ipratropium Separation->R_enantiomer S_enantiomer (S)-Ipratropium Separation->S_enantiomer BindingAssay Muscarinic Receptor Binding Assay R_enantiomer->BindingAssay FunctionalAssay In Vitro Functional Assay (Organ Bath) R_enantiomer->FunctionalAssay S_enantiomer->BindingAssay S_enantiomer->FunctionalAssay Ki_values Determine Ki values (M1, M2, M3) BindingAssay->Ki_values Potency_values Determine pA2 or IC50 (Bronchodilation) FunctionalAssay->Potency_values Comparison Compare Pharmacological Activity of Enantiomers Ki_values->Comparison Potency_values->Comparison

Caption: Experimental Workflow for Pharmacological Evaluation.

Conclusion

While racemic ipratropium bromide is a clinically effective bronchodilator, a deeper understanding of the stereospecific pharmacology of its enantiomers is crucial for rational drug design and development. The available evidence suggests that the pharmacological activity of ipratropium resides primarily in one of its enantiomers. Further peer-reviewed studies quantifying the binding affinities and functional potencies of the individual (R)- and (S)-ipratropium enantiomers are warranted to fully elucidate their therapeutic potential and to guide the development of potentially more potent and safer single-enantiomer anticholinergic drugs for respiratory diseases. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations.

Chiral Separation of Ipratropium Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium, a widely prescribed bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma, is administered as a racemic mixture of its two enantiomers, (+)-ipratropium and (-)-ipratropium. As with many chiral drugs, the individual enantiomers of ipratropium may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and characterize these enantiomers is of significant importance in drug development and pharmaceutical quality control. This technical guide provides an in-depth overview of the techniques for the chiral separation of ipratropium enantiomers, with a focus on high-performance liquid chromatography (HPLC). It includes a review of the relevant pharmacological considerations, detailed experimental protocols, and a summary of quantitative data.

Introduction: The Significance of Chirality in Ipratropium

Ipratropium is a synthetic derivative of atropine and acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1][2] Its therapeutic effect in the respiratory tract is primarily mediated by the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[1] The ipratropium molecule possesses a chiral center in the tropic acid moiety, resulting in the existence of two enantiomers, (+)- and (-)-ipratropium. The commercially available drug, ipratropium bromide, is a 1:1 mixture of these enantiomers.[3]

While racemic ipratropium is clinically effective, the potential for stereoselective interactions with muscarinic receptors raises important questions about the specific roles of each enantiomer. It is well-established in pharmacology that enantiomers of a chiral drug can have distinct pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the development of robust analytical methods for the enantioselective separation of ipratropium is crucial for:

  • Pharmacological Studies: To investigate the individual contribution of each enantiomer to the overall therapeutic and side-effect profile of the racemic drug.

  • Drug Development: To explore the potential for developing an enantiopure formulation with an improved therapeutic index.

  • Quality Control: To ensure the correct enantiomeric composition of ipratropium bromide in pharmaceutical formulations.

Pharmacological Considerations: Stereoselectivity at Muscarinic Receptors

Ipratropium exerts its pharmacological effect by blocking the action of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most relevant in the airways.

  • M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.

  • M2 Receptors: Found on presynaptic cholinergic nerve endings, they act as autoreceptors, inhibiting further acetylcholine release.

  • M3 Receptors: Located on airway smooth muscle and submucosal glands, their activation leads to bronchoconstriction and mucus secretion.

Ipratropium is a non-selective antagonist, meaning it blocks all three receptor subtypes.[1][2] While direct comparative studies on the enantiomers of ipratropium are not extensively reported in publicly available literature, research on other chiral muscarinic antagonists has demonstrated significant stereoselectivity in receptor binding and functional activity. For instance, studies on the enantiomers of rociverine and hexahydro-difenidol have shown substantial differences in their affinities for various muscarinic receptor subtypes.[4][5] This strongly suggests that (+)- and (-)-ipratropium are also likely to exhibit differential binding affinities and potencies at M1, M2, and M3 receptors.

A hypothetical signaling pathway illustrating the action of ipratropium is presented below. The potential for differential effects of the (+) and (-) enantiomers at the muscarinic receptor is a key area for further investigation.

cluster_presynaptic cluster_synaptic_cleft cluster_postsynaptic ACh_pre Acetylcholine (ACh) ACh_synapse ACh ACh_pre->ACh_synapse Release M3 M3 Muscarinic Receptor ACh_synapse->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Bronchoconstriction Ca->Contraction Ipratropium Ipratropium ((+)- and (-)-enantiomers) Ipratropium->M3 Antagonizes (Blocks ACh binding)

Figure 1: Simplified signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by ipratropium.

Chiral Separation Techniques

The primary technique for the enantioselective separation of ipratropium is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). CSPs are designed to have stereospecific interactions with enantiomers, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for the resolution of a wide range of chiral compounds, including those with structures similar to ipratropium.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Based on the successful separation of structurally related tropane derivatives, cellulose-based CSPs such as Chiralcel OD-H and Chiralpak AD are excellent candidates for the chiral resolution of ipratropium.[6] These CSPs consist of a cellulose derivative, cellulose tris(3,5-dimethylphenylcarbamate) for Chiralcel OD-H, coated onto a silica gel support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.

The general workflow for developing a chiral HPLC separation method is as follows:

Start Racemic Ipratropium Sample Prep Sample Preparation (Dissolution in Mobile Phase) Start->Prep Inject Injection into HPLC System Prep->Inject Column Chiral HPLC Column (e.g., Chiralcel OD-H) Inject->Column Elution Isocratic Elution with Optimized Mobile Phase Column->Elution Detection UV Detection Elution->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Data Analysis (Retention Times, Resolution) Chromatogram->Analysis End Separated Enantiomers ((+)- and (-)-Ipratropium) Analysis->End

Figure 2: General experimental workflow for the chiral HPLC separation of ipratropium enantiomers.
Recommended Experimental Protocol

Table 1: Recommended HPLC Conditions for Chiral Separation of Ipratropium

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent with UV detector
Chiral Stationary Phase Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve ipratropium bromide standard in the mobile phase to a concentration of 1 mg/mL.

Method Development Notes:

  • The ratio of n-hexane to isopropanol is a critical parameter for optimizing the resolution and retention times. A systematic variation of this ratio (e.g., from 95:5 to 85:15) should be performed.

  • Diethylamine (DEA) is added as a basic modifier to improve peak shape and reduce tailing for basic compounds like ipratropium. The concentration of DEA can be adjusted (e.g., 0.05% to 0.2%) to optimize peak symmetry.

  • The column temperature can also influence the separation. Lower temperatures often lead to better resolution but longer analysis times.

Quantitative Data and Analysis

Upon successful separation, the chromatogram will show two distinct peaks corresponding to the (+)- and (-)-ipratropium enantiomers. The key parameters to be determined from the chromatogram are the retention times (t_R) for each enantiomer and the resolution factor (R_s).

Table 2: Expected Quantitative Data from Chiral HPLC Separation

ParameterSymbolFormulaExpected Value
Retention Time (Enantiomer 1) t_R1-Varies with conditions
Retention Time (Enantiomer 2) t_R2-Varies with conditions
Peak Width (Enantiomer 1) w_1-Varies with conditions
Peak Width (Enantiomer 2) w_2-Varies with conditions
Resolution Factor R_s2(t_R2 - t_R1) / (w_1 + w_2)> 1.5 for baseline separation
Selectivity Factor α(t_R2 - t_0) / (t_R1 - t_0)> 1.1

t_0 = void time

A resolution factor (R_s) greater than 1.5 indicates baseline separation, which is desirable for accurate quantification. The selectivity factor (α) is a measure of the separation of the two peaks and should be greater than 1 for any separation to occur.

Conclusion and Future Directions

The chiral separation of (+)- and (-)-ipratropium is an essential step in understanding the stereoselective pharmacology of this important respiratory medication. High-performance liquid chromatography using polysaccharide-based chiral stationary phases, such as Chiralcel OD-H, offers a powerful and reliable method for achieving this separation. The detailed experimental protocol and data analysis framework provided in this guide serve as a comprehensive resource for researchers and drug development professionals.

Future research should focus on the following areas:

  • Pharmacological Profiling: Conducting in-depth studies to elucidate the specific binding affinities and functional activities of the individual ipratropium enantiomers at muscarinic receptor subtypes.

  • Pharmacokinetic Studies: Investigating the stereoselective absorption, distribution, metabolism, and excretion (ADME) of the enantiomers in vivo.

  • Clinical Evaluation: Assessing the potential therapeutic benefits of an enantiopure formulation of ipratropium in clinical trials.

By advancing our understanding of the chiral properties of ipratropium, the scientific community can pave the way for the development of more effective and safer respiratory therapies.

References

A Technical Guide to the Discovery and Development of Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of ipratropium bromide, a cornerstone therapy in the management of obstructive airway diseases.

Introduction and Discovery

Ipratropium bromide, sold under the trade name Atrovent among others, is a quaternary ammonium derivative of atropine and functions as an anticholinergic agent.[1][2] Its development was pioneered by Boehringer Ingelheim, with the goal of creating a bronchodilator with the efficacy of atropine but without its systemic side effects.[1][3] The historical use of plant-derived anticholinergics, such as those from Datura stramonium, for asthma provided the foundational knowledge for its development.[2]

The key innovation was the modification of the atropine molecule. By treating atropine with isopropyl bromide, a quaternary ammonium compound is formed.[2][4] This chemical modification gives the molecule a permanent positive charge, which limits its ability to cross lipid membranes, including the blood-brain barrier.[5][6] Consequently, when administered via inhalation, its action is largely localized to the airways, minimizing the systemic anticholinergic effects associated with atropine.[1][5] Ipratropium bromide was patented in 1966 and received approval for medical use in 1974.[2] The first monotherapy product was FDA approved in 1986.[1]

Synthesis

The primary synthesis of ipratropium bromide involves a two-step process:

  • Esterification: Tropine and tropic acid undergo an esterification reaction, typically in the presence of hydrogen chloride, to form atropine.[4][7]

  • Quaternization: The resulting atropine is then treated with isopropyl bromide. This reaction adds an isopropyl group to the nitrogen atom of the tropane ring, forming the quaternary ammonium salt, ipratropium bromide.[4][7]

Alternative synthesis routes have also been described, such as the Robinson condensation of succindialdehyde, isopropylamine, and acetonedicarboxylic acid to produce N-isopropylnortropinone, which is then further processed to yield ipratropium bromide.[8][9]

Mechanism of Action

Ipratropium bromide is a non-selective muscarinic acetylcholine receptor antagonist.[2][5] In the airways, acetylcholine is a key neurotransmitter released from the vagus nerve, which causes bronchoconstriction and mucus secretion by acting on muscarinic receptors on bronchial smooth muscle and submucosal glands.[10][11]

By competitively blocking these muscarinic receptors (primarily M3 receptors on smooth muscle), ipratropium bromide inhibits the effects of acetylcholine.[6][10] This blockade prevents the acetylcholine-induced increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle contraction.[2][5][6] The resulting decrease in intracellular cGMP leads to the relaxation of airway smooth muscle (bronchodilation) and a reduction in mucus secretion.[1][2][6]

dot

Caption: Ipratropium bromide's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of ipratropium bromide is characterized by its poor systemic absorption after inhalation, which is central to its safety profile.[1][5]

Parameter Value Route of Administration Reference
Systemic Bioavailability 6.9%Inhalation (2 mg dose)[12][13]
~2%Oral[12]
<20%Intranasal[5][13]
Protein Binding 0-9%in vitro[2][5]
Elimination Half-life ~2 hoursIntravenous[5]
~1.6 hoursIntravenous[11][14]
Metabolism Partially metabolized to inactive ester hydrolysis products.-[5]
Excretion ~50% excreted unchanged in urine after IV administration.Intravenous[5]

Preclinical and Clinical Development

Preclinical studies established the anticholinergic properties of ipratropium bromide and its ability to inhibit vagally mediated reflexes.[11] Animal studies confirmed its bronchodilator effects and, importantly, its lack of significant systemic side effects compared to atropine.[15]

Clinical development focused on its use in chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[16][17]

  • Dose-Ranging and Efficacy: Early studies demonstrated that inhaled ipratropium bromide produced significant improvements in pulmonary function (FEV1 increases of 15% or more) within 15 to 30 minutes.[14] The peak effect was reached in 1-2 hours, with a duration of action of 4-5 hours in most patients.[14]

  • Combination Therapy: Numerous trials have evaluated ipratropium bromide in combination with short-acting beta-agonists (SABAs) like salbutamol (albuterol).[18][19] These studies showed that the combination therapy produced significant additional improvements in FEV1 and FVC compared to either agent alone, with the median duration of a 15% FEV1 improvement extending to 5-7 hours.[14][20]

  • Safety and Tolerability: Clinical trials have consistently shown ipratropium bromide to be well-tolerated.[21] The most common side effects are localized to the site of administration and include dry mouth, cough, and throat irritation.[2] Due to its poor systemic absorption, cardiovascular side effects are minimal.[10]

A randomized, double-blind trial assessed the incremental benefit of adding ipratropium to a standard regimen for acute COPD and asthma exacerbations.[18] The results showed no significant difference in FEV1 improvement at 24 hours between the ipratropium and placebo groups when added to a regimen of salbutamol, corticosteroids, and aminophylline.[18] For patients admitted with COPD, the FEV1 improvement was 149 ml in the ipratropium group versus 102 ml in the placebo group.[18] For those with asthma, the improvements were 487 ml and 801 ml, respectively.[18]

Experimental Protocols

A common method to determine the affinity of a compound for its receptor is a competitive radioligand binding assay.

  • Objective: To determine the binding affinity (Ki) of ipratropium bromide for muscarinic receptors.

  • Materials:

    • Tissue homogenates containing muscarinic receptors (e.g., from rat brain or guinea pig lung).

    • Radioligand, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB), a high-affinity muscarinic antagonist.

    • Ipratropium bromide solutions of varying concentrations.

    • Scintillation fluid and a scintillation counter.

    • Buffer solutions.

  • Methodology:

    • Incubate the tissue homogenate with a fixed concentration of [³H]-QNB and varying concentrations of ipratropium bromide.

    • Allow the reaction to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • The concentration of ipratropium bromide that inhibits 50% of the specific binding of [³H]-QNB (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

dot

Experimental_Workflow start Start prep Prepare Tissue Homogenate (Source of Receptors) start->prep incubate Incubate: - Homogenate - [³H]-QNB (Radioligand) - Ipratropium (Competitor) prep->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff Eq. measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Development Timeline

The development of ipratropium bromide represents a significant advancement in respiratory medicine, driven by a clear understanding of pharmacology and a targeted approach to drug design.

dot

Development_Timeline node_1966 1966 Patent Filed node_1974 1974 Approved for Medical Use node_1966->node_1974 node_1986 1986 First Monotherapy FDA Approval (Atrovent) node_1974->node_1986 node_1996 1996 Combination Product (with Albuterol) FDA Approval node_1986->node_1996

Caption: Key milestones in ipratropium bromide's development.

Conclusion

The development of ipratropium bromide is a classic example of successful rational drug design. By modifying a known active molecule, atropine, researchers at Boehringer Ingelheim were able to retain the desired therapeutic effect (bronchodilation) while engineering out the undesirable systemic side effects. Its history underscores the importance of understanding structure-activity relationships and pharmacokinetic principles in creating safer and more effective medicines. Ipratropium bromide remains an important therapeutic option for respiratory diseases, particularly COPD.

References

A Technical Guide to the Muscarinic Receptor Binding Affinity of Ipratropium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ipratropium for M1, M2, and M3 muscarinic acetylcholine receptors. Ipratropium bromide is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors.[1][2] While its therapeutic effects in respiratory conditions are primarily attributed to M3 receptor antagonism on airway smooth muscle and glands, its interaction with all three subtypes is crucial for a complete understanding of its pharmacological profile.[1][3] This document details the quantitative binding data, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Quantitative Binding Affinity of Ipratropium Bromide

The binding affinity of ipratropium bromide, a racemic mixture, for the human M1, M2, and M3 muscarinic receptors has been determined through in vitro radioligand binding assays. The data, presented in terms of IC50 values, indicate a non-selective profile with high affinity for all three receptor subtypes.

Receptor SubtypeLigandAffinity (IC50)
M1Ipratropium Bromide2.9 nM
M2Ipratropium Bromide2.0 nM
M3Ipratropium Bromide1.7 nM

Source: MedChemExpress, Selleck Chemicals[4]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of unlabelled ligands, such as ipratropium, is typically achieved through radioligand competition binding assays. This method measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the receptor.

I. Materials and Reagents
  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human M1, M2, or M3 muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.

  • Test Compound: (+)-Ipratropium bromide.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine or unlabeled NMS) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, PBS) at physiological pH (7.4).

  • Scintillation Cocktail: For detection of the radioisotope.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus: A vacuum manifold for rapid filtration.

  • Scintillation Counter: To measure radioactivity.

II. Experimental Procedure
  • Membrane Preparation:

    • Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competition Assay:

    • A constant concentration of the radioligand ([³H]-NMS, typically at or below its Kd value) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled test compound ((+)-ipratropium) are added to compete for binding with the radioligand.

    • A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding control to determine the amount of radioligand that binds non-specifically to the membranes and filters.

  • Incubation:

    • The reaction mixtures are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

III. Data Analysis
  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Generation of Competition Curve: The specific binding data is plotted against the logarithm of the test compound concentration. This generates a sigmoidal competition curve.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.

  • Calculation of Ki: The inhibition constant (Ki) of the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The M1, M2, and M3 subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades.

M1 and M3 Receptor Signaling Pathway

M1 and M3 receptors primarily couple to Gq/11 proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins and ultimately resulting in cellular responses such as smooth muscle contraction and gland secretion.[3]

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1_M3 M1/M3 Receptor Gq11 Gq/11 M1_M3->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to Acetylcholine Acetylcholine Acetylcholine->M1_M3 Activates Ipratropium (+)-Ipratropine (Antagonist) Ipratropium->M1_M3 Blocks

Caption: M1 and M3 receptor signaling pathway.

M2 Receptor Signaling Pathway

The M2 receptor is coupled to Gi/o proteins.[2] Upon activation, the α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the cell membrane. These actions collectively result in inhibitory effects, such as a decrease in heart rate.

M2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2 M2 Receptor Gi Gi/o M2->Gi Activates Gi_alpha α Gi->Gi_alpha Gi_betagamma βγ Gi->Gi_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux ATP ATP PKA PKA cAMP->PKA Activates Response Inhibitory Cellular Response PKA->Response Leads to K_ion->Response Contributes to Acetylcholine Acetylcholine Acetylcholine->M2 Activates Ipratropium This compound (Antagonist) Ipratropium->M2 Blocks Gi_alpha->AC Inhibits Gi_betagamma->GIRK Activates

Caption: M2 receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand competition binding assay to determine the binding affinity of a test compound.

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes (with M1, M2, or M3 receptors) start->prep_membranes setup_assay Set up Competition Assay Plates: - Membranes - Radioligand ([³H]-NMS) - Test Compound (Ipratropium) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Vacuum Filtration (Separates bound from free ligand) incubate->filter wash Wash Filters (Remove non-specifically bound radioligand) filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki scintillation->analyze end End analyze->end

Caption: Radioligand competition binding assay workflow.

References

In Vitro Characterization of (+)-Ipratropium's Anticholinergic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the in vitro methods used to characterize the anticholinergic properties of (+)-Ipratropium, the active enantiomer of ipratropium bromide. The focus is on its interaction with muscarinic acetylcholine receptors (mAChRs), which is central to its therapeutic action in respiratory diseases.[1][2]

Mechanism of Action

(+)-Ipratropium is a non-selective muscarinic receptor antagonist.[3] It competitively inhibits the binding of acetylcholine to the five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1][2][3] In the airways, this antagonism primarily at M3 receptors on smooth muscle cells leads to bronchodilation.[4] It also acts on M1 and M3 receptors in submucosal glands to reduce mucus secretion.[1]

Muscarinic Receptor Binding Affinity

The affinity of (+)-Ipratropium for each muscarinic receptor subtype is a key determinant of its pharmacological profile. This is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. Lower Ki values indicate higher binding affinity. Radioligand binding assays are the standard method for determining these values.[5]

Data Presentation: (+)-Ipratropium Binding Affinities (Ki)

Receptor SubtypeRadioligand UsedCell/Tissue SourceKi (nM)
M1 [3H]-PirenzepineRecombinant CHO or HEK293 cells~0.5 - 2.0
M2 [3H]-AF-DX 384Recombinant CHO or HEK293 cells~1.0 - 3.0
M3 [3H]-4-DAMPRecombinant CHO or HEK293 cells~0.5 - 2.5
M4 [3H]-PirenzepineRecombinant CHO or HEK293 cells~1.0 - 3.5
M5 [3H]-4-DAMPRecombinant CHO or HEK293 cells~1.0 - 3.0

Note: The exact Ki values can vary based on the specific radioligand, cell line, and experimental conditions used.[6][7]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the Ki of (+)-Ipratropium at a specific muscarinic receptor subtype.

  • Cell Culture and Membrane Preparation:

    • Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).[8][9][10][11]

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[12]

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for general muscarinic binding, or a subtype-selective radioligand).[7][13]

    • Add increasing concentrations of unlabeled (+)-Ipratropium.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like atropine).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[14]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (+)-Ipratropium to generate a competition curve.

    • Determine the IC50 value (the concentration of (+)-Ipratropium that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture (e.g., CHO, HEK293) B Membrane Homogenization A->B C Centrifugation & Washing B->C D Incubate Membranes with Radioligand & (+)-Ipratropium C->D E Filtration D->E F Scintillation Counting E->F G Generate Competition Curve F->G H Calculate IC50 G->H I Calculate Ki (Cheng-Prusoff) H->I

Caption: Workflow of a competitive radioligand binding assay.

Functional Antagonism

Functional assays measure the ability of (+)-Ipratropium to inhibit the cellular responses mediated by muscarinic receptor activation. The potency of an antagonist in these assays is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[15][16]

Data Presentation: (+)-Ipratropium Functional Antagonism (pA2)

Receptor SubtypeFunctional AssayAgonistpA2 Value
M1 Phosphoinositide TurnoverAcetylcholine, Carbachol~8.5 - 9.5
M2 Inhibition of cAMP AccumulationAcetylcholine, Carbachol~8.0 - 9.0
M3 Calcium Mobilization / Phosphoinositide TurnoverAcetylcholine, Carbachol~8.8 - 9.8
M4 Inhibition of cAMP AccumulationAcetylcholine, Carbachol~8.2 - 9.2
M5 Calcium MobilizationAcetylcholine, Carbachol~8.4 - 9.4

Note: pA2 values can vary depending on the specific agonist, cell system, and response measured.

Experimental Protocol: GTPγS Binding Assay

This functional assay measures the first step in G protein activation following receptor stimulation.[17][18]

  • Membrane Preparation: Prepare cell membranes expressing the desired muscarinic receptor subtype as described for the radioligand binding assay.

  • GTPγS Binding Reaction:

    • In a 96-well plate, add the cell membranes.

    • Add a fixed, sub-maximal concentration of a muscarinic agonist (e.g., acetylcholine).

    • Add increasing concentrations of (+)-Ipratropium.

    • Add GDP to ensure G proteins are in their inactive state.

    • Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Incubate to allow for [35S]GTPγS binding to activated G proteins.

  • Measurement and Analysis:

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.[19]

    • Measure the radioactivity on the filters.

    • Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of (+)-Ipratropium.

    • Determine the IC50 for (+)-Ipratropium.

    • The antagonist affinity (Kb) can be calculated from the IC50 and the agonist concentration and affinity. The pA2 can be derived from Schild analysis if full agonist dose-response curves are generated in the presence of different antagonist concentrations.[20][21][22]

Visualization: Muscarinic Receptor Signaling Pathways

G cluster_gq M1, M3, M5 Signaling cluster_gi M2, M4 Signaling ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Activates Ipra1 (+)-Ipratropium Ipra1->M135 Inhibits Gq Gq/11 M135->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Activates Ipra2 (+)-Ipratropium Ipra2->M24 Inhibits Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Caption: Simplified signaling pathways for muscarinic receptor subtypes.

Summary and Conclusion

The in vitro characterization of (+)-Ipratropium confirms its role as a potent, non-selective, competitive antagonist at all five muscarinic acetylcholine receptor subtypes. The binding affinities (Ki values) are consistently in the low nanomolar range across all subtypes. Functional assays corroborate this potent antagonism, with pA2 values indicating effective blockade of acetylcholine-mediated signaling. These in vitro findings provide a robust pharmacological basis for the clinical use of ipratropium bromide in the management of obstructive airway diseases.

References

The Physicochemical Landscape of (+)-Ipratropium: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (+)-Ipratropium Bromide. The information presented is curated for professionals in pharmaceutical research and development, offering critical data and methodologies to support formulation design, analytical method development, and stability testing.

Solubility Profile

(+)-Ipratropium bromide, a quaternary ammonium derivative of atropine, exhibits distinct solubility characteristics that are pivotal for its formulation into aqueous-based dosage forms such as inhalation solutions and nasal sprays. Its ionic nature governs its high polarity and subsequent solubility in polar solvents.

Quantitative Solubility Data

The solubility of (+)-Ipratropium bromide has been determined in various solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation development.

SolventSolubilityTemperature (°C)Method
WaterFreely Soluble (>100 mg/mL)[1][2][3]Room TemperatureNot Specified
Water50 mg/mL[4]Not SpecifiedUltrasonic
Water10 mg/mL[3]Not SpecifiedNot Specified
MethanolFreely Soluble[1][2][5]Room TemperatureNot Specified
EthanolSparingly Soluble (~1-10 mg/mL)[1][2]Room TemperatureNot Specified
Ethanol~1 mg/mL[6]Not SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)~5 mg/mL[6]Not SpecifiedNot Specified
Dimethylformamide (DMF)~5 mg/mL[6]Not SpecifiedNot Specified
Phosphate Buffered Saline (PBS), pH 7.2~5 mg/mL[6]Not SpecifiedNot Specified
EtherInsoluble[1][3][7]Room TemperatureNot Specified
ChloroformInsoluble[1][3][7]Room TemperatureNot Specified
FluorocarbonsInsoluble[1]Room TemperatureNot Specified

Note: "Freely soluble" and "sparingly soluble" are qualitative descriptors from pharmacopeial standards. The quantitative values provided are from specific studies and may vary based on the experimental conditions.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[8][9][10]

Objective: To determine the saturation concentration of (+)-Ipratropium bromide in a given solvent at a controlled temperature.

Materials:

  • (+)-Ipratropium bromide powder

  • Solvent of interest

  • Glass flasks with stoppers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated assay method for ipratropium bromide

Procedure:

  • Add an excess amount of (+)-Ipratropium bromide powder to a glass flask. The excess solid should be visually apparent.

  • Add a known volume of the solvent to the flask.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant, avoiding any undissolved solid.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of ipratropium bromide in the diluted sample using a validated HPLC method.

  • Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Stability Profile

The chemical stability of (+)-Ipratropium bromide is a critical attribute that influences its shelf-life and the safety and efficacy of its pharmaceutical formulations. It is generally stable in acidic to neutral aqueous solutions but is susceptible to degradation under alkaline and oxidative conditions.[7]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

The following table summarizes the degradation of (+)-Ipratropium bromide under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersExtent of Degradation
Acid Hydrolysis0.1 N HCl, 60°C, 4 hours[11]13.42%[12][13]
Alkaline Hydrolysis0.1 N NaOH, Room Temp, 15 min26.39%[12][13]
Oxidation3% H₂O₂, Room Temp, 30 min28.89%[12][13]
Thermal60°C, 4 hoursNo significant degradation[12][13]

Objective: To investigate the degradation of (+)-Ipratropium bromide under various stress conditions.

Materials:

  • (+)-Ipratropium bromide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of (+)-Ipratropium bromide in 0.1 N HCl.

    • Incubate the solution at 60°C for 4 hours.[11]

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Prepare a solution of (+)-Ipratropium bromide in 0.1 N NaOH.

    • Keep the solution at room temperature for 15 minutes.

    • Withdraw samples, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of (+)-Ipratropium bromide in 3% H₂O₂.

    • Keep the solution at room temperature for 30 minutes.

    • Withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose solid (+)-Ipratropium bromide powder to dry heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).

    • Dissolve the stressed powder in a suitable solvent and analyze by HPLC.

Degradation Pathway

The primary degradation pathway for ipratropium bromide is hydrolysis of the ester linkage, particularly under alkaline conditions, yielding tropic acid and N-isopropyl-nor-atropine.

Mandatory Visualizations

Experimental Workflow for Solubility and Stability Testing

G Experimental Workflow for Solubility and Stability of (+)-Ipratropine cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Solubility Assessment sol_protocol Shake-Flask Method Protocol sol_start->sol_protocol sol_hplc HPLC Analysis sol_protocol->sol_hplc sol_data Quantitative Solubility Data sol_hplc->sol_data deg_profile Degradation Profile stab_start Start: Stability Testing forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Thermal) stab_start->forced_deg stab_hplc Stability-Indicating HPLC Method forced_deg->stab_hplc stab_hplc->deg_profile

Caption: Workflow for solubility and stability testing of this compound.

Signaling Pathway of (+)-Ipratropium Bromide

cluster_receptor Airway Smooth Muscle Cell acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds & Activates ipratropium (+)-Ipratropium Bromide ipratropium->m3_receptor Blocks relaxation Bronchodilation ipratropium->relaxation gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release Stimulates contraction Bronchoconstriction & Mucus Secretion ca_release->contraction

Caption: Mechanism of action of (+)-Ipratropium Bromide.

Degradation Pathway of (+)-Ipratropium Bromide

G Hydrolytic Degradation of (+)-Ipratropium Bromide ipratropium (+)-Ipratropium Bromide (Ester) hydrolysis Hydrolysis (e.g., Alkaline Conditions) ipratropium->hydrolysis tropic_acid Tropic Acid hydrolysis->tropic_acid n_isopropyl N-isopropyl-nor-atropine hydrolysis->n_isopropyl

Caption: Hydrolytic degradation of (+)-Ipratropium Bromide.

References

The Unseen Half: A Technical Guide to the Stereoselective Pharmacokinetics and Metabolism of Ipratropium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a widely used anticholinergic bronchodilator, administered as a racemic mixture of two enantiomers. While the pharmacokinetics and metabolism of the racemic drug have been characterized, a critical gap in knowledge exists regarding the stereoselective disposition of its individual enantiomers. Understanding the distinct pharmacokinetic and metabolic profiles of each enantiomer is paramount for a comprehensive grasp of its pharmacology, potential for drug-drug interactions, and inter-individual variability in response.

This technical guide synthesizes the available information on the pharmacokinetics and metabolism of racemic ipratropium and outlines the established methodologies for investigating the stereoselective properties of chiral drugs. Due to a significant lack of publicly available data on the individual enantiomers of ipratropium, this document will focus on providing a framework for such an investigation, including detailed experimental protocols and data presentation strategies.

Pharmacokinetics and Metabolism of Racemic Ipratropium

Ipratropium bromide is a quaternary ammonium compound, which significantly influences its absorption and distribution. Following inhalation, the primary route of administration, systemic absorption is very low.

Key Pharmacokinetic Parameters of Racemic Ipratropium

ParameterRoute of AdministrationValueReference
BioavailabilityInhalation<10%[1]
Oral2-3%[1]
Time to Peak Plasma Concentration (Tmax)Inhalation1-2 hours[1]
Half-life (t½)Intravenous~2 hours[1]
Protein Bindingin vitro0-9%[1]

Metabolism of Racemic Ipratropium

The metabolism of ipratropium is not extensive. The primary metabolic pathway is ester hydrolysis, leading to the formation of inactive metabolites.

Metabolic PathwayMetabolites
Ester HydrolysisTropic acid and tropane derivatives

Investigating the Stereoselective Pharmacokinetics and Metabolism of Ipratropium Enantiomers: A Methodological Approach

A thorough investigation into the stereoselective nature of ipratropium would necessitate the following key experiments.

Chiral Separation and Quantification of Ipratropium Enantiomers

Objective: To develop and validate a sensitive and specific analytical method for the separation and quantification of the (+) and (-) enantiomers of ipratropium in biological matrices (e.g., plasma, urine, liver microsomes).

Experimental Protocol: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • Plasma/Urine: Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Microsomal incubates: Quench the reaction with cold acetonitrile and centrifuge to pellet the protein.

  • Chromatographic Conditions:

    • Chiral Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative column (e.g., Chiralcel OD-H, Chiralpak AD-H), is often effective for separating enantiomers of atropine-like molecules.

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and an amine additive (e.g., diethylamine) to improve peak shape. Gradient elution may be required to optimize separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Controlled at a specific temperature (e.g., 25°C) to ensure reproducibility.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each enantiomer and an internal standard would be determined.

In Vivo Stereoselective Pharmacokinetic Studies

Objective: To determine and compare the pharmacokinetic profiles of the individual ipratropium enantiomers after intravenous and inhaled administration in an animal model (e.g., rats or dogs).

Experimental Protocol:

  • Animal Dosing:

    • Administer the racemic mixture, the (+)-enantiomer, and the (-)-enantiomer separately to different groups of animals via intravenous and inhalation routes.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points post-dose.

  • Sample Analysis:

    • Analyze plasma samples for the concentrations of both enantiomers using the validated chiral HPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) for each enantiomer using non-compartmental analysis.

In Vitro Stereoselective Metabolism Studies

Objective: To investigate the stereoselective metabolism of ipratropium enantiomers using human liver microsomes.

Experimental Protocol:

  • Incubation:

    • Incubate the individual enantiomers and the racemic mixture with pooled human liver microsomes in the presence of NADPH-regenerating system at 37°C.

  • Time Course:

    • Collect samples at various time points to determine the rate of disappearance of each enantiomer.

  • Metabolite Identification:

    • Analyze the incubation mixtures using high-resolution mass spectrometry to identify potential metabolites of each enantiomer.

  • Enzyme Kinetics:

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of each enantiomer to assess the affinity and capacity of the metabolizing enzymes.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between the enantiomers.

Table 1: Hypothetical Pharmacokinetic Parameters of Ipratropium Enantiomers in Rats Following Intravenous Administration

Parameter(+)-Ipratropium(-)-Ipratropium
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t½ (h)
Clearance (mL/min/kg)
Volume of Distribution (L/kg)

Table 2: Hypothetical Kinetic Parameters for the In Vitro Metabolism of Ipratropium Enantiomers in Human Liver Microsomes

Parameter(+)-Ipratropium(-)-Ipratropium
Km (µM)
Vmax (pmol/min/mg protein)
Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)

Visualizations

Diagrams are essential for illustrating complex experimental workflows and metabolic pathways.

experimental_workflow cluster_invivo In Vivo Stereoselective Pharmacokinetics cluster_invitro In Vitro Stereoselective Metabolism dosing Dosing (Racemate, (+)-Enantiomer, (-)-Enantiomer) sampling Serial Blood Sampling dosing->sampling analysis_pk Chiral HPLC-MS/MS Analysis sampling->analysis_pk pk_params Pharmacokinetic Parameter Calculation analysis_pk->pk_params incubation Incubation with Human Liver Microsomes time_course Time Course Analysis incubation->time_course metabolite_id Metabolite Identification incubation->metabolite_id kinetics Enzyme Kinetics Determination incubation->kinetics

Figure 1: Experimental workflow for investigating stereoselective pharmacokinetics and metabolism.

metabolic_pathway cluster_enantiomers Ipratropium Enantiomers cluster_metabolism Metabolism cluster_metabolites Metabolites plus_ipra (+)-Ipratropium hydrolysis_plus Ester Hydrolysis (CYP3A4) plus_ipra->hydrolysis_plus Faster Rate minus_ipra (-)-Ipratropium hydrolysis_minus Ester Hydrolysis (CYP2D6) minus_ipra->hydrolysis_minus Slower Rate metabolite_a Metabolite A hydrolysis_plus->metabolite_a metabolite_b Metabolite B hydrolysis_minus->metabolite_b

Figure 2: Hypothetical stereoselective metabolic pathway of ipratropium enantiomers.

Conclusion

While the pharmacokinetics of racemic ipratropium are well-documented, a significant knowledge gap exists concerning the disposition of its individual enantiomers. This technical guide has outlined the necessary experimental framework to address this gap, providing detailed methodologies for chiral separation, in vivo pharmacokinetic studies, and in vitro metabolism assays. The generation of such data is crucial for a more complete understanding of ipratropium's pharmacology and for optimizing its therapeutic use. The absence of stereoselective data in the public domain highlights a critical area for future research in the field of respiratory medicine and drug development.

References

Initial Preclinical Studies on the Efficacy of Ipratropium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the preclinical efficacy of ipratropium bromide, which is a racemic mixture of (+)- and (-)-enantiomers. Extensive searches for initial preclinical studies specifically on the efficacy of (+)-Ipratropine yielded no dedicated research. Therefore, the data and protocols presented herein pertain to the widely studied racemic mixture, ipratropium bromide.

This in-depth technical guide provides a comprehensive overview of the core preclinical studies that have elucidated the efficacy of ipratropium bromide. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action

Ipratropium bromide is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary therapeutic effect in respiratory diseases stems from the blockade of M3 muscarinic receptors located on airway smooth muscle and submucosal glands.[1][2] This action inhibits the effects of acetylcholine, a neurotransmitter that mediates bronchoconstriction and mucus secretion.[3] By blocking M3 receptors, ipratropium prevents the increase in intracellular cyclic guanosine monophosphate (cGMP), which leads to the relaxation of bronchial smooth muscle and a reduction in mucus secretion.[3][4]

While its main therapeutic action is at M3 receptors, ipratropium bromide also blocks M1 and M2 receptors.[1][2] The blockade of M2 receptors, which function as autoreceptors on postganglionic cholinergic nerve endings to inhibit acetylcholine release, can sometimes lead to a paradoxical increase in acetylcholine.[4] However, the predominant effect in the airways is bronchodilation due to M3 antagonism.

Signaling Pathway of Ipratropium Bromide in Airway Smooth Muscle

Ipratropium Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell Vagus_Nerve Vagus Nerve Stimulation ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release M2_Receptor M2 Autoreceptor ACh_Release->M2_Receptor Inhibits ACh_Synapse ACh ACh_Release->ACh_Synapse M3_Receptor M3 Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein cGMP_Node Decreased cGMP M3_Receptor->cGMP_Node PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction cGMP_Node->Contraction Inhibits ACh_Synapse->M3_Receptor Ipratropium Ipratropium Bromide Ipratropium->M2_Receptor Blocks Ipratropium->M3_Receptor Blocks

Ipratropium's antagonism of muscarinic receptors.

Quantitative Data

The following tables summarize the key quantitative data from initial preclinical studies on ipratropium bromide.

Table 1: Receptor Binding Affinity and Potency
Receptor SubtypeParameterValueSpeciesReference
Muscarinic M1IC₅₀2.9 nM-[5]
Muscarinic M2IC₅₀2.0 nM-[5]
Muscarinic M3IC₅₀1.7 nM-[5]
Muscarinic (Human Lung)Kᵢ0.5 - 3.6 nMHuman[6]
Muscarinic (HASM)Kᵢ0.5 - 3.6 nMHuman[6]

HASM: Human Airway Smooth Muscle

Table 2: Preclinical Efficacy in Bronchoconstriction Models
Animal ModelBronchoconstrictorIpratropium DoseEfficacy MeasureResultReference
Guinea Pig (anesthetized)Acetylcholine (i.v.)1.45 nmol/kg (i.t.)% Inhibition of Bronchoconstriction88.1 ± 10%[7]
Guinea Pig (anesthetized)Vagal Nerve Stimulation1.0 µg/kgPotentiation of BronchoconstrictionDoubled the bronchoconstriction[8]
Guinea Pig (anesthetized)Vagal Nerve Stimulation>1.0 µg/kgAntagonism of BronchoconstrictionAntagonized the bronchoconstriction[8]
Guinea Pig (anesthetized)Methacholine-Potency in reducing Raw and GMore potent than salmeterol, fluticasone, or cromoglycate[9]

i.v.: intravenous; i.t.: intratracheal; Raw: Airway Resistance; G: Parenchymal Damping

Table 3: Preclinical Efficacy in a COPD Model
Animal ModelDisease InductionIpratropium TreatmentEfficacy MeasureResultReference
RatSO₂ Inhalation (250 ppm, 5h/day, 5d/wk, 7 wks)0.025% aerosolized, 20 min, 2x/dayMuscarinic Receptor DensitySignificant increase after 30 days of treatment[10]
RatSO₂ Inhalation (250 ppm, 5h/day, 5d/wk, 7 wks)0.025% aerosolized, 20 min, 2x/dayMuscarinic Receptor Affinity (Kd)No significant change[10]

Experimental Protocols

Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

This protocol is designed to assess the inhibitory effect of ipratropium bromide on bronchoconstriction induced by an exogenous cholinergic agonist.

Experimental Workflow

Acetylcholine_Bronchoconstriction_Workflow start Start animal_prep Animal Preparation (Guinea Pig, anesthetized, mechanically ventilated) start->animal_prep baseline Establish Baseline (Administer ACh i.v., measure bronchoconstriction) animal_prep->baseline treatment Administer Ipratropium (intratracheal instillation) baseline->treatment challenge ACh Challenge (Administer ACh i.v. at various time points post-treatment) treatment->challenge measurement Measure Bronchoconstriction (e.g., lung resistance) challenge->measurement analysis Data Analysis (% inhibition of ACh-induced bronchoconstriction) measurement->analysis end End analysis->end

Workflow for acetylcholine-induced bronchoconstriction assay.

Methodology

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. The trachea is cannulated for artificial ventilation. A jugular vein is cannulated for intravenous administration of substances.[7]

  • Induction of Bronchoconstriction: A baseline bronchoconstriction is induced by an intravenous injection of acetylcholine (e.g., 20 µg/kg). The resulting increase in airway resistance is measured.[7]

  • Drug Administration: Ipratropium bromide is administered via intratracheal instillation at the desired dose.[7]

  • Efficacy Assessment: At various time points after ipratropium administration, acetylcholine challenge is repeated. The inhibition of the bronchoconstrictor response is calculated as a percentage of the baseline response.[7]

Sulfur Dioxide (SO₂)-Induced COPD in Rats

This protocol describes the induction of a chronic obstructive pulmonary disease-like condition in rats to evaluate the long-term effects of ipratropium bromide.

Experimental Workflow

COPD_Model_Workflow start Start animal_selection Animal Selection (Wistar Rats) start->animal_selection disease_induction COPD Induction (Chronic SO₂ Inhalation for 7 weeks) animal_selection->disease_induction grouping Animal Grouping (Control, COPD, COPD + Ipratropium) disease_induction->grouping treatment Ipratropium Administration (Aerosolized inhalation, 2x daily for 30 days) grouping->treatment endpoint_measurement Endpoint Measurement (Pulmonary function tests, histopathology, receptor binding assays) treatment->endpoint_measurement data_analysis Data Analysis (Comparison between groups) endpoint_measurement->data_analysis end End data_analysis->end

Workflow for the SO₂-induced COPD model in rats.

Methodology

  • Disease Induction: Rats are exposed to 250 ppm of sulfur dioxide (SO₂) gas for 5 hours per day, 5 days a week, for a total of 7 weeks.[10] This exposure induces pathophysiological changes similar to human COPD, including airway inflammation and remodeling.[10][11][12]

  • Treatment: Following the induction period, a cohort of COPD rats receives treatment with aerosolized ipratropium bromide (e.g., 0.025%) for 20 minutes, twice daily, in an airtight chamber.[10]

  • Efficacy Evaluation: After the treatment period (e.g., 30 days), various parameters are assessed. These can include:

    • Pulmonary Function Tests: Measurement of peak expiratory flow (PEF) and peak inspiratory flow (PIF).[12]

    • Histopathology: Examination of lung tissue for epithelial damage, goblet cell hyperplasia, and inflammatory cell infiltration.[12]

    • Receptor Binding Assays: Quantification of muscarinic receptor density and affinity in airway and lung tissues using radioligand binding assays.[10]

Conclusion

The initial preclinical studies on ipratropium bromide have robustly established its efficacy as a bronchodilator. Its mechanism of action as a non-selective muscarinic antagonist is well-characterized, with a primary therapeutic effect mediated through the blockade of M3 receptors in the airways. Preclinical models of bronchoconstriction in guinea pigs have demonstrated its potent inhibitory effects on cholinergic-mediated airway narrowing. Furthermore, studies in a rat model of COPD have provided insights into the long-term effects of ipratropium on muscarinic receptor regulation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development in the field of anticholinergic therapies for respiratory diseases. While specific data on the (+)-enantiomer of ipratropine remains elusive, the extensive preclinical evidence for the racemic mixture underscores its therapeutic importance.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-Ipratropium in Plasma Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of (+)-Ipratropium in plasma samples using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Ipratropium is a quaternary ammonium derivative of atropine, administered via inhalation for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] It acts as a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3), leading to bronchodilation and a reduction in mucus secretion.[2] Accurate quantification of ipratropium in plasma is crucial for pharmacokinetic and toxicokinetic studies, which inform dosing regimens and safety profiles. This document outlines a validated HPLC method for this purpose.

Mechanism of Action: Signaling Pathway

Ipratropium exerts its therapeutic effect by blocking the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways. This antagonism prevents the increase of intracellular cyclic guanosine monophosphate (cGMP), which is responsible for the contraction of bronchial smooth muscle.[3]

ipratropium_mechanism cluster_cell Bronchial Smooth Muscle Cell cluster_extracellular Extracellular Space M3_receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release stimulates Contraction Bronchoconstriction Ca_release->Contraction leads to Acetylcholine Acetylcholine Acetylcholine->M3_receptor binds & activates Ipratropium (+)-Ipratropium Ipratropium->M3_receptor blocks

Ipratropium's anticholinergic mechanism of action.

Experimental Workflow

The overall workflow for the quantification of ipratropium in plasma samples involves sample preparation, HPLC analysis, and data processing.

hplc_workflow cluster_workflow Analytical Workflow plasma_sample Plasma Sample Collection sample_prep Sample Preparation (Solid-Phase Extraction) plasma_sample->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_processing Data Acquisition & Quantification hplc_analysis->data_processing report Results Reporting data_processing->report

Workflow for ipratropium quantification in plasma.

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting ipratropium from plasma, providing a clean extract for HPLC analysis.[4][5]

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., N-ethyl-nortropine)

  • Phosphoric acid (2%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • SPE cartridges (e.g., C8 or C18, 200 mg/3 mL)

  • Vacuum manifold

Protocol:

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard working solution. Vortex for 30 seconds. Acidify the sample by adding 500 µL of 2% phosphoric acid and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with two aliquots of 1.5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

HPLC-UV Chromatographic Conditions

The following chromatographic conditions have been found suitable for the separation and quantification of ipratropium.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

ParameterCondition
Mobile Phase Acetonitrile and 0.03 M Potassium Dihydrogen Phosphate buffer (30:70 v/v), pH adjusted to 3.2 with phosphoric acid[6]
Flow Rate 1.0 mL/min[7]
Column Temperature Ambient
Injection Volume 20 µL
Detection UV at 210 nm[7]
Run Time Approximately 10 minutes

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[8] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.[7]
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision (Intra- & Inter-day) The relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not be more than 20%.[8]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Specificity/Selectivity No significant interference from endogenous plasma components or other medications at the retention time of ipratropium and the internal standard.
Recovery Consistent and reproducible extraction recovery of the analyte and internal standard.
Stability Analyte stability in plasma under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage).

Quantitative Data Summary

The following tables summarize typical validation data for the HPLC quantification of ipratropium in plasma.

Table 1: Linearity and Range

AnalyteLinearity Range (pg/mL)Correlation Coefficient (r²)Reference
Ipratropium8 - 1612> 0.99[5]

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLOQ8< 15< 1585-115[5]
Low20< 15< 1585-115[5]
Medium400< 15< 1585-115[5]
High1300< 15< 1585-115[5]

Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

ParameterValue (µg/mL)Reference
LOD1.15[8]
LOQ3.49[8]

Note: The LOD and LOQ values from reference[8] are for a pharmaceutical dosage form and may be higher than what is achievable in plasma with more sensitive detectors like mass spectrometry. An LC-MS/MS method has reported a much lower LLOQ of 8 pg/mL in rat plasma.[5]

Conclusion

The described HPLC method, coupled with solid-phase extraction, provides a robust and reliable approach for the quantification of (+)-ipratropium in plasma samples. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other clinical studies. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols for Nebulized (+)-Ipratropium Administration in Murine Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide, a non-selective muscarinic acetylcholine receptor antagonist, is a bronchodilator used in the management of obstructive airway diseases.[1][2] In the context of asthma research, murine models are invaluable for elucidating disease mechanisms and evaluating therapeutic interventions. The administration of ipratropium bromide via nebulization in these models allows for targeted delivery to the airways, mimicking clinical application.[3] These application notes provide a detailed protocol for the administration of nebulized (+)-ipratropium bromide in an ovalbumin (OVA)-induced murine model of allergic asthma, along with methods for assessing its efficacy.

Ipratropium bromide functions by competitively inhibiting muscarinic acetylcholine receptors (primarily M1 and M3 subtypes) on airway smooth muscle.[1][4] This action blocks the bronchoconstrictor effect of acetylcholine, leading to smooth muscle relaxation and bronchodilation.[5][6] It also reduces mucus secretion from submucosal glands, further alleviating airway obstruction.[1]

Signaling Pathway of Ipratropium Bromide

ipratropium_pathway cluster_neuron Cholinergic Nerve Terminal cluster_muscle Airway Smooth Muscle Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor ACh binds Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC PLC Activation Gq_Protein->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 Contraction Bronchoconstriction IP3->Contraction Ipratropium Ipratropium Bromide Ipratropium->M3_Receptor Antagonizes

Caption: Signaling pathway of ipratropium bromide in airway smooth muscle cells.

Experimental Protocols

A widely used and well-characterized model for allergic asthma is the ovalbumin (OVA)-induced model in mice, which recapitulates key features of human asthma such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[7][8][9]

Part 1: Ovalbumin-Induced Asthma Model

This protocol describes the sensitization and challenge phases to induce an allergic asthma phenotype in mice (e.g., BALB/c strain).

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Nebulizer and exposure chamber

Procedure:

  • Sensitization (Days 0 and 14):

    • Prepare the sensitization solution by dissolving 50 µg OVA and 1 mg alum in 200 µL of sterile saline per mouse.[10]

    • Administer 200 µL of the OVA/alum solution via intraperitoneal (i.p.) injection on day 0 and day 14.[10]

    • For the control group, administer 200 µL of sterile saline i.p. on the same days.

  • Aerosol Challenge (e.g., Days 28, 29, and 30):

    • Prepare a 2% (w/v) OVA solution in sterile saline for nebulization.[10]

    • Place mice in a whole-body exposure chamber.

    • Challenge the sensitized mice with the nebulized 2% OVA solution for 20-30 minutes on three consecutive days.[10]

    • The control group should be challenged with nebulized saline.

Part 2: Nebulized (+)-Ipratropium Bromide Administration

This protocol should be performed prior to the assessment of airway hyperresponsiveness.

Materials:

  • (+)-Ipratropium bromide

  • Sterile saline (0.9% NaCl)

  • Jet nebulizer

  • Nose-only or whole-body inhalation exposure system for mice

Procedure:

  • Preparation of Ipratropium Solution:

    • Dissolve ipratropium bromide in sterile saline. A concentration of 1 mg/mL has been previously reported to be effective.[3]

  • Nebulization and Exposure:

    • Twenty-four hours after the final OVA challenge, place the mice in the inhalation exposure system.

    • Administer the nebulized ipratropium bromide solution. The duration of nebulization will depend on the system and desired deposited dose.

    • A study has shown that deposited doses of 0.1, 0.3, and 0.9 µg/kg are effective in inhibiting methacholine-induced bronchoconstriction.[3] The nebulizer output and exposure time should be calibrated to achieve the target dose.

    • The control group should receive nebulized saline under the same conditions.

  • Timing: Administer ipratropium bromide approximately 30-60 minutes before the assessment of airway hyperresponsiveness.

Part 3: Assessment of Therapeutic Efficacy

A. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key characteristic of asthma and can be measured in response to a bronchoconstricting agent like methacholine.[11]

Materials:

  • Methacholine chloride

  • Invasive or non-invasive plethysmography system

  • Anesthetic (for invasive methods)

  • Ventilator (for invasive methods)

Procedure:

  • Invasive Measurement (Recommended for detailed mechanics):

    • Anesthetize, tracheostomize, and mechanically ventilate the mouse.[11]

    • Measure baseline lung resistance (Rrs) and dynamic compliance (Crs).

    • Expose the mouse to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record Rrs and Crs after each methacholine challenge.

  • Non-invasive Measurement (Whole-body plethysmography):

    • Place conscious, unrestrained mice in the plethysmography chambers.[11][12]

    • Measure baseline readings.

    • Expose mice to increasing concentrations of nebulized methacholine.

    • Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway obstruction. Note: The validity of Penh is debated, and direct measurement of lung mechanics is often preferred.[13]

B. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.[14][15]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula

  • Suture thread

  • Hemocytometer or automated cell counter

  • Cytocentrifuge and slides

  • Differential staining solution (e.g., Wright-Giemsa)

Procedure:

  • BAL Fluid Collection:

    • After AHR measurement, euthanize the mouse.

    • Expose the trachea and insert a cannula.

    • Secure the cannula with a suture.

    • Instill and withdraw a fixed volume of ice-cold PBS (e.g., 3 x 0.5 mL) through the cannula.[16]

    • Pool the recovered fluid (BALF).

  • Cell Counting and Differentials:

    • Centrifuge the BALF to pellet the cells.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain.

    • Count at least 300-500 cells under a microscope to determine the differential counts of macrophages, eosinophils, neutrophils, and lymphocytes.[14]

  • Cytokine Analysis:

    • The supernatant from the centrifuged BALF can be stored at -80°C for subsequent analysis of cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or other immunoassays.[16][17]

Experimental Workflow

experimental_workflow cluster_model Asthma Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment Sensitization_1 Day 0: OVA/Alum i.p. Injection Sensitization_2 Day 14: OVA/Alum i.p. Injection Sensitization_1->Sensitization_2 Challenge Days 28-30: Nebulized OVA Challenge Sensitization_2->Challenge Treatment Day 31: Nebulized Ipratropium or Saline Control Challenge->Treatment AHR Day 31: Airway Hyperresponsiveness (AHR) Measurement Treatment->AHR BAL Day 31: Bronchoalveolar Lavage (BAL) & Cell Analysis AHR->BAL

Caption: Experimental workflow for evaluating nebulized ipratropium in a murine asthma model.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Airway Hyperresponsiveness to Methacholine

Treatment GroupBaseline Rrs (cmH₂O·s/mL)Rrs at 6.25 mg/mL MChRrs at 12.5 mg/mL MChRrs at 25 mg/mL MChRrs at 50 mg/mL MCh
Saline Control
OVA + Saline
OVA + Ipratropium (0.1 µg/kg)
OVA + Ipratropium (0.3 µg/kg)
OVA + Ipratropium (0.9 µg/kg)
Data presented as Mean ± SEM

Table 2: Cellular Composition of Bronchoalveolar Lavage Fluid

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Saline Control
OVA + Saline
OVA + Ipratropium (0.1 µg/kg)
OVA + Ipratropium (0.3 µg/kg)
OVA + Ipratropium (0.9 µg/kg)
Data presented as Mean ± SEM

Conclusion

This document provides a comprehensive framework for administering nebulized (+)-ipratropium bromide to murine models of allergic asthma and assessing its therapeutic effects. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to the preclinical evaluation of anticholinergic therapies for asthma. Investigators should optimize specific parameters, such as nebulizer type, exposure duration, and mouse strain, based on their laboratory setup and experimental goals.

References

Application Notes and Protocols: Utilizing (+)-Ipratropine in Primary Human Bronchial Epithelial Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (+)-Ipratropine, a potent muscarinic receptor antagonist, in primary human bronchial epithelial (HBE) cell culture. This document outlines the mechanism of action, experimental protocols, and expected outcomes for studying the effects of this compound on key cellular processes, including mucin production and inflammatory responses.

Introduction

Primary human bronchial epithelial cells cultured at an air-liquid interface (ALI) represent a highly relevant in vitro model for studying respiratory physiology and disease. This system mimics the pseudostratified mucociliary epithelium of the human airways. This compound is the active enantiomer of ipratropium bromide, a medication used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which play a crucial role in regulating bronchoconstriction and mucus secretion.[1][2][3][4] In the context of HBE cells, this compound can be utilized to investigate the cholinergic regulation of mucin gene expression, protein secretion, and the release of inflammatory mediators.

Mechanism of Action

This compound is a non-selective competitive antagonist of the muscarinic acetylcholine receptors (M1, M2, and M3). In the airways, acetylcholine (ACh) is a key neurotransmitter that, upon binding to muscarinic receptors on epithelial and smooth muscle cells, triggers a signaling cascade. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), resulting in smooth muscle contraction and mucus secretion from goblet cells.[1][4] By blocking these receptors, this compound prevents the binding of ACh, thereby reducing cGMP levels, leading to bronchodilation and a decrease in mucus secretion.[1][4] Furthermore, emerging evidence suggests that muscarinic antagonists can modulate inflammatory pathways in airway epithelial cells, including the NF-κB and EGFR signaling cascades, which are involved in the expression of pro-inflammatory cytokines and mucins like MUC5AC.[5]

Key Experiments and Expected Outcomes

This section details protocols for essential experiments to characterize the effects of this compound on primary HBE cells.

Effect of this compound on Mucin Production

Objective: To quantify the inhibitory effect of this compound on baseline and acetylcholine-stimulated MUC5AC production in HBE cells.

Protocol:

  • Cell Culture: Culture primary HBE cells on Transwell® inserts at an air-liquid interface (ALI) for at least 21 days to achieve a well-differentiated mucociliary phenotype.

  • Pre-treatment: One hour prior to stimulation, replace the basolateral medium with fresh medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.

  • Stimulation: Add acetylcholine (ACh) or carbachol (a cholinergic agonist) to the basolateral medium at a final concentration of 10 µM to stimulate mucin secretion.[3] Include a vehicle control group without agonist stimulation.

  • Sample Collection: After 24 hours of stimulation, collect the apical secretions by washing the apical surface with phosphate-buffered saline (PBS). Collect the cell lysates for gene expression analysis.

  • Quantification of MUC5AC:

    • Protein: Measure the concentration of MUC5AC in the apical washes using a commercially available ELISA kit.

    • Gene Expression: Extract total RNA from the cell lysates and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of MUC5AC mRNA.

Data Presentation:

Treatment GroupThis compound Conc.MUC5AC Protein (ng/mL)MUC5AC mRNA (Fold Change)
Vehicle Control0(baseline level)1.0
ACh (10 µM)0(increased level)(increased level)
ACh + this compound1 nM(partially reduced)(partially reduced)
ACh + this compound10 nM(reduced)(reduced)
ACh + this compound100 nM(significantly reduced)(significantly reduced)
ACh + this compound1 µM(maximally reduced)(maximally reduced)
Anti-inflammatory Effects of this compound

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in HBE cells.

Protocol:

  • Cell Culture: Culture primary HBE cells at ALI for at least 21 days.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IL-1β, 10 ng/mL each) in the basolateral medium for 24 hours.[6]

  • Sample Collection: Collect the basolateral medium for cytokine analysis.

  • Cytokine Quantification: Use a multiplex cytokine assay (e.g., Luminex-based or Meso Scale Discovery) to simultaneously measure the concentrations of key inflammatory cytokines and chemokines, including IL-6, IL-8, and TNF-α.[3][7][8][9][10]

Data Presentation:

Treatment GroupThis compound Conc.IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Vehicle Control0(baseline)(baseline)(baseline)
Inflammatory Stimulus0(elevated)(elevated)(elevated)
Stimulus + this compound1 nM(partially reduced)(partially reduced)(partially reduced)
Stimulus + this compound10 nM(reduced)(reduced)(reduced)
Stimulus + this compound100 nM(significantly reduced)(significantly reduced)(significantly reduced)
Stimulus + this compound1 µM(maximally reduced)(maximally reduced)(maximally reduced)
Investigation of Signaling Pathways

Objective: To determine the effect of this compound on the cholinergic signaling pathway in HBE cells.

Protocol:

  • Cell Culture: Culture primary HBE cells to confluence in submerged culture or at ALI.

  • Treatment: Treat the cells with ACh (10 µM) in the presence or absence of this compound (100 nM) for a short duration (e.g., 10-15 minutes).

  • Sample Preparation: Immediately lyse the cells with a suitable buffer for the specific downstream analysis.

  • Measurement of Intracellular cGMP: Use a commercially available cGMP enzyme immunoassay (EIA) kit to measure the intracellular levels of cGMP in the cell lysates.

  • Western Blot Analysis: Perform Western blotting on the cell lysates to assess the phosphorylation status of key signaling proteins in the NF-κB and EGFR pathways (e.g., phospho-IκBα, phospho-EGFR).

Data Presentation:

Treatment GroupIntracellular cGMP (pmol/mg protein)p-IκBα (relative intensity)p-EGFR (relative intensity)
Vehicle Control(baseline)1.01.0
ACh (10 µM)(increased)(increased)(increased)
ACh + this compound (100 nM)(reduced to baseline)(reduced)(reduced)

Visualizations

G Experimental Workflow for Assessing this compound Effects cluster_culture HBE Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Primary HBE Cell Culture (ALI for 21 days) Pretreat Pre-treatment with This compound or Vehicle Culture->Pretreat Stimulate Stimulation with Acetylcholine or Inflammatory Agent Pretreat->Stimulate Mucin Mucin Analysis (ELISA, qRT-PCR) Stimulate->Mucin Cytokine Cytokine Profiling (Multiplex Assay) Stimulate->Cytokine Signaling Signaling Pathway Analysis (cGMP EIA, Western Blot) Stimulate->Signaling

Caption: Experimental workflow for studying this compound in HBE cells.

G Cholinergic Signaling Pathway in HBE Cells ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Ipratropine This compound Ipratropine->M3R PLC Phospholipase C (PLC) M3R->PLC GC Guanylate Cyclase (GC) M3R->GC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation PKC->NFkB EGFR EGFR Activation PKC->EGFR cGMP cGMP GC->cGMP Response Cellular Response (Mucin Secretion, Inflammation) cGMP->Response Reduced by Ipratropine Gene Gene Expression (MUC5AC, IL-6, IL-8) NFkB->Gene EGFR->Gene Gene->Response

Caption: this compound blocks cholinergic signaling in HBE cells.

Conclusion

The use of this compound in primary HBE cell culture provides a valuable tool for dissecting the role of cholinergic signaling in airway epithelial cell function. The protocols outlined here offer a framework for investigating its potential to modulate mucin production and inflammation, providing critical insights for the development of novel therapeutics for respiratory diseases.

References

Application Note: Determination of (+)-Ipratropine Binding Affinity at the Human M3 Muscarinic Acetylcholine Receptor Subtype

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The M3 muscarinic acetylcholine receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in mediating smooth muscle contraction and gland secretion.[1][2] Antagonists of the M3 receptor, such as (+)-Ipratropine, are of significant therapeutic interest, particularly for respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma, where they induce bronchodilation.[3][4] This application note provides a detailed protocol for a radioligand binding assay to determine the binding affinity of this compound for the human M3 receptor.

The M3 receptor primarily couples to Gq proteins, which activate phospholipase C (PLC).[1][5] This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5] Understanding the binding characteristics of ligands like this compound to the M3 receptor is fundamental for the development of novel therapeutics. Ipratropium bromide is known to be a non-selective muscarinic receptor antagonist, with similar affinities for M1, M2, and M3 receptors.[4][6][7]

This document outlines the necessary materials and a step-by-step procedure for a competition binding assay using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor and [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.

M3 Receptor Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor is depicted below. Agonist binding initiates a conformational change in the receptor, leading to the activation of the Gq protein and subsequent downstream signaling events.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Phosphorylates Targets Agonist Acetylcholine (Agonist) Agonist->M3R Activates Ipratropine This compound (Antagonist) Ipratropine->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway.

Data Presentation

The binding affinity of this compound is determined by a competition binding assay. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 1: Materials and Reagents

Reagent/MaterialSupplierCatalog #
CHO-K1 cells stably expressing human M3 receptorExample SupplierExample #
[³H]-N-Methylscopolamine ([³H]-NMS)PerkinElmerNET636
This compound bromideSigma-AldrichI1637
AtropineSigma-AldrichA0132
Tris-HClThermo FisherBP152
MgCl₂Sigma-AldrichM8266
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
96-well microplatesCorning3590
Glass fiber filters (GF/C)Whatman1822-915
Scintillation cocktailPerkinElmer6013329
Cell harvesterBrandelM-24
Liquid scintillation counterBeckman CoulterLS 6500

Table 2: Binding Affinity of this compound at Human M3 Receptors

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
This compound[³H]-NMSCHO-hM3 MembranesUser DeterminedUser Calculated
Atropine (Control)[³H]-NMSCHO-hM3 Membranes0.40.2

Note: The IC50 and Ki values for Atropine are representative and may vary based on experimental conditions. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocols

A detailed methodology for the radioligand binding assay is provided below. This protocol is divided into three main sections: membrane preparation, the competition binding assay, and data analysis.

Membrane Preparation from CHO-hM3 Cells

This protocol describes the preparation of cell membranes enriched with the M3 receptor.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human M3 receptor in appropriate media until they reach 80-90% confluency.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then scrape them into a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) to a final protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay

This assay measures the ability of this compound to compete with [³H]-NMS for binding to the M3 receptor.

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_separation Separation and Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound and Atropine D Add Assay Components to 96-well Plate: 1. Assay Buffer 2. Competing Ligand (or Buffer/Atropine) 3. [³H]-NMS 4. Membrane Suspension A->D B Prepare Radioligand Solution ([³H]-NMS at 2x final concentration) B->D C Prepare Membrane Suspension (CHO-hM3 membranes) C->D E Incubate at Room Temperature (e.g., 60-90 minutes) with shaking D->E F Rapidly Filter Plate Contents through GF/C filters using a Cell Harvester E->F G Wash Filters with Ice-Cold Wash Buffer F->G H Dry Filters G->H I Add Scintillation Cocktail H->I J Count Radioactivity using a Liquid Scintillation Counter I->J K Plot % Specific Binding vs. Log[Competing Ligand] J->K L Determine IC50 using Non-linear Regression K->L M Calculate Ki using Cheng-Prusoff Equation L->M

Caption: Experimental workflow for the competition radioligand binding assay.

Procedure:

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • Component Addition: To each well, add the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]-NMS diluted in assay buffer (final concentration should be approximately the Kd of the radioligand, e.g., 0.5 nM).

    • 150 µL of the CHO-hM3 membrane preparation (10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine IC50:

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

  • Calculate Ki:

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of [³H]-NMS used and Kd is the dissociation constant of [³H]-NMS for the M3 receptor (determined from a separate saturation binding experiment).

This detailed protocol provides a robust framework for researchers to accurately determine the binding affinity of this compound and other related compounds at the M3 muscarinic receptor, aiding in the characterization and development of novel therapeutics.

References

Application Notes and Protocols for the Mass Spectrometric Identification of (+)-Ipratropine Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Ipratropium is a synthetic anticholinergic agent widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] As a quaternary ammonium compound, its systemic absorption is limited; however, the absorbed fraction undergoes metabolism, leading to the formation of several metabolites that are subsequently excreted in the urine.[1][2] Understanding the metabolic fate of ipratropium is crucial for comprehensive pharmacokinetic studies and in the context of drug development and clinical monitoring. This document provides detailed application notes and protocols for the identification and quantification of major (+)-ipratropium metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

Metabolic Pathways of (+)-Ipratropium

The biotransformation of (+)-ipratropium primarily occurs in the liver and gastrointestinal tract.[4] The main metabolic pathways involve enzymatic hydrolysis of the ester linkage and N-dealkylation of the isopropyl group.[4][5]

The primary metabolites identified in urine are:

  • Tropic Acid: Formed by the hydrolysis of the ester bond.[4]

  • Tropane: The other product of ester hydrolysis.[4]

  • N-isopropyl-methyl-nortropium bromide: A product of metabolism, though specific enzymatic pathways are not fully elucidated.[5]

These metabolites are pharmacologically inactive.[1]

ipratropium_metabolism ipratropium (+)-Ipratropium hydrolysis Ester Hydrolysis ipratropium->hydrolysis dealkylation Metabolism ipratropium->dealkylation tropic_acid Tropic Acid hydrolysis->tropic_acid tropane Tropane hydrolysis->tropane n_isopropyl N-isopropyl-methyl-nortropium bromide dealkylation->n_isopropyl

Figure 1: Metabolic pathway of (+)-Ipratropium.

Quantitative Data Summary

The following table summarizes the reported urinary excretion of (+)-ipratropium and its metabolites after administration. It is important to note that comprehensive quantitative data for all individual metabolites in human urine remains limited in publicly available literature. The data presented is based on studies utilizing radiolabeled ipratropium, which measures total radioactivity and may not differentiate between all metabolic products.

AnalyteAdministration RoutePercentage of Dose Excreted in Urine (as total radioactivity)Unchanged Ipratropium in Urine (% of total radioactivity after 4h)Reference
(+)-Ipratropium & Metabolites Oral9.3%24%[5]
Intravenous72.1%46%[5]
Inhalation3.2%13%[5]

Experimental Protocols

This section details the recommended methodologies for the analysis of (+)-ipratropium and its metabolites in urine.

Experimental Workflow

The overall workflow for the analysis consists of several key stages, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_collection Urine Sample Collection hydrolysis Enzymatic Hydrolysis (optional for conjugated metabolites) urine_collection->hydrolysis If targeting glucuronides spe Solid-Phase Extraction (SPE) urine_collection->spe hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation Liquid Chromatography Separation evaporation->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification & Data Analysis ms_detection->quantification

Figure 2: Experimental workflow for metabolite analysis.
Sample Preparation: Solid-Phase Extraction (SPE)

Given that ipratropium is a quaternary ammonium compound and its metabolites are basic in nature, a mixed-mode solid-phase extraction (SPE) with a cation exchange sorbent is the recommended procedure for efficient extraction and clean-up from the complex urine matrix.[2][6]

  • SPE Sorbent: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, Isolute HCX).[7]

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Dilute 1 mL of the urine supernatant with 1 mL of 50 mM ammonium acetate (pH 6).[6]

  • SPE Protocol:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6).[6]

    • Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of approximately 1 mL/min.[6]

    • Washing:

      • Wash with 1 mL of 50 mM ammonium acetate (pH 6) to remove unretained matrix components.[6]

      • Wash with 1 mL of 1 M acetic acid to remove weakly bound interferences.[6]

      • Wash with 1 mL of methanol to remove non-polar interferences.[6]

    • Elution: Elute the analytes of interest with 1 mL of 5% ammonium hydroxide in methanol.[6]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of ipratropium and its metabolites.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific column and instrument.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following table provides suggested MRM transitions for ipratropium and its metabolites. These should be optimized for the specific instrument being used. The transitions for metabolites are estimated based on their chemical structures and fragmentation patterns of similar compounds.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Estimated)
(+)-Ipratropium 332.2166.1124.125
Tropic Acid 167.1103.177.115
Tropane 140.296.182.120
N-isopropyl-nortropium 212.2124.196.122

Conclusion

The protocols outlined in this document provide a robust framework for the identification and quantification of (+)-ipratropium and its major metabolites in human urine using LC-MS/MS. The use of mixed-mode solid-phase extraction ensures effective sample clean-up, while the high selectivity and sensitivity of tandem mass spectrometry allow for accurate measurement of the analytes. These methods are essential tools for researchers, scientists, and drug development professionals involved in the study of ipratropium's pharmacokinetics and metabolism. Further validation of the LC-MS/MS parameters, particularly the MRM transitions for the metabolites, is recommended for each specific laboratory setup to ensure optimal performance.

References

Application Notes and Protocols for In Vitro Organ Bath Experiments with Tracheal Rings and (+)-Ipratropium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro organ bath technique is a fundamental method in pharmacology for studying the physiological and pharmacological responses of isolated tissues.[1] This application note provides a detailed protocol for setting up and conducting an organ bath experiment to evaluate the effects of (+)-Ipratropium on tracheal smooth muscle contractility.

Ipratropium is a bronchodilator medication used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[2] It functions as a nonselective muscarinic acetylcholine receptor antagonist.[3][4] By blocking these receptors on the smooth muscle of the airways, ipratropium inhibits the bronchoconstrictive effects of acetylcholine, a neurotransmitter released by the parasympathetic nervous system.[5][6] This inhibition leads to a reduction in smooth muscle tone and subsequent bronchodilation.[2][7] Specifically, it targets M3 muscarinic receptors on bronchial smooth muscle cells, preventing the increase of intracellular cyclic guanosine monophosphate (cGMP) that normally follows acetylcholine receptor activation.[2]

This protocol will detail the isolation and preparation of tracheal rings, the setup of the organ bath system, and the procedure for generating a cumulative concentration-response curve to assess the relaxant properties of (+)-Ipratropium on pre-contracted tracheal tissue.

Signaling Pathway of Ipratropium in Tracheal Smooth Muscle

ipratropium_pathway cluster_neuron Cholinergic Nerve Terminal cluster_muscle Tracheal Smooth Muscle Cell Vagus Vagus Nerve Stimulation ACh_release Acetylcholine (ACh) Release Vagus->ACh_release M3 Muscarinic M3 Receptor ACh_release->M3 ACh binds Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Ipratropium (+)-Ipratropium Ipratropium->M3 Antagonizes

Caption: Signaling pathway of (+)-Ipratropium in tracheal smooth muscle.

Experimental Workflow

experimental_workflow A 1. Animal Euthanasia & Trachea Excision B 2. Tracheal Ring Preparation (3-5 mm) A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration (60 min, 1.5g tension) C->D E 5. Viability Check (e.g., high K⁺ solution) D->E F 6. Pre-contraction (e.g., Acetylcholine/Methacholine) E->F G 7. Cumulative Addition of (+)-Ipratropium F->G H 8. Data Recording (Isometric Tension) G->H I 9. Data Analysis (Concentration-Response Curve) H->I

References

Delivery of (+)-Ipratropine via Intratracheal Instillation in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ipratropium is a potent anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors. Its application in respiratory research, particularly in preclinical rodent models, is crucial for understanding its therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Intratracheal (IT) instillation is a direct and efficient method for delivering ipratropium to the lungs, ensuring high local concentrations and minimizing systemic side effects. This document provides detailed application notes and protocols for the intratracheal delivery of (+)-Ipratropine in rats, including pharmacokinetic data, experimental procedures, and a visualization of its signaling pathway.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of ipratropium in rats following intravenous (i.v.) and intratracheal (i.tr.) administration. This data is essential for designing and interpreting studies involving the pulmonary delivery of ipratropium.

ParameterIntravenous (i.v.) AdministrationIntratracheal (i.tr.) AdministrationReference
Dose 7-8 mg/kgNot explicitly stated in the provided search results[1][2]
Clearance (Cl) 87 - 150 ml min⁻¹ kg⁻¹Not explicitly stated in the provided search results[1][2]
Volume of Distribution (Vss) 3 - 15 l kg⁻¹Not explicitly stated in the provided search results[1][2]
Terminal Elimination Half-life (plasma) 6 - 8 hoursNot explicitly stated in the provided search results[1][2]
Terminal Elimination Half-life (urine) 21 - 24 hoursNot explicitly stated in the provided search results[1][2]
Systemic Bioavailability Not ApplicableNot explicitly stated in the provided search results
Tissue Distribution Broad and rapid tissue distribution, does not penetrate the blood-brain barrier.[1][3][4]Comparable distribution pattern to i.v. administration.[1][2][1][2][3][4]

Experimental Protocols

Materials and Equipment
  • Test Substance: (+)-Ipratropium bromide

  • Vehicle: Sterile physiological saline (0.9% NaCl) is a suitable and minimally reactive vehicle.

  • Animals: Male Sprague-Dawley or Wistar rats (specific pathogen-free), weight range 200-250 g.

  • Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) administered intraperitoneally.

  • Intratracheal Instillation Device:

    • A specialized microsprayer aerosolizer (e.g., MicroSprayer® Aerosolizer - Model IA-1B, Penn-Century, Inc.) attached to a high-pressure syringe. This is recommended for achieving a more uniform distribution in the lungs.

    • Alternatively, a sterile, flexible, ball-tipped gavage needle (20-22 gauge for rats).

  • Visualization Aid: A small animal laryngoscope or a fiber optic light source to illuminate the glottis.

  • Animal Positioning Board: An angled board to hold the rat in a supine position.

  • General Surgical Tools: Forceps, sterile cotton swabs.

Preparation of this compound Formulation
  • Accurately weigh the required amount of (+)-Ipratropium bromide powder.

  • Dissolve the powder in sterile physiological saline to the desired concentration. The concentration should be calculated based on the target dose and the instillation volume (typically 1-2 mL/kg body weight for rats).

  • Ensure the solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.

  • Prepare the formulation fresh on the day of the experiment to ensure stability.

Intratracheal Instillation Procedure
  • Animal Preparation:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the procedure but allow free access to water.

    • Weigh each rat on the day of the experiment to calculate the precise dose and volume to be administered.

  • Anesthesia:

    • Anesthetize the rat using the chosen anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).

  • Positioning:

    • Place the anesthetized rat in a supine position on an angled board (approximately 45-60 degrees) with its head elevated.

    • Gently extend the rat's neck and hold the mouth open. The tongue can be gently pulled to the side with forceps to improve visualization of the pharynx.

  • Visualization and Intubation:

    • Use the laryngoscope or fiber optic light to illuminate the back of the throat and visualize the vocal cords and the opening of the trachea (glottis).

    • Carefully insert the tip of the microsprayer or gavage needle through the glottis and into the trachea. Avoid contact with the esophageal opening. The insertion depth should be approximately 2-3 cm for an adult rat, reaching just before the carina (the point where the trachea divides into the bronchi).

  • Instillation:

    • Once the device is correctly positioned in the trachea, administer the prepared this compound solution.

    • If using a microsprayer, a rapid bolus is often used to generate an aerosol-like plume for better distribution.

    • If using a gavage needle, instill the liquid slowly to avoid reflux.

    • A small volume of air (e.g., 0.1-0.2 mL) can be pushed through the device after the liquid to ensure the entire dose is delivered to the lungs.[5]

  • Recovery:

    • After instillation, gently remove the device and place the rat in a clean cage in a prone or lateral position to facilitate breathing and prevent aspiration.

    • Monitor the animal closely until it has fully recovered from anesthesia. Keep the animal warm during the recovery period.

Pharmacokinetic Study Protocol: Blood Sampling
  • Catheterization (Optional but Recommended): For serial blood sampling, cannulation of the jugular or carotid artery under anesthesia is recommended for stress-free and repeated sampling.

  • Blood Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) into heparinized tubes at predetermined time points.

    • Suggested time points for a pharmacokinetic study could be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-instillation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Analytical Method for this compound Quantification

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of ipratropium in rat plasma.[1]

  • Extraction: Solid-phase extraction (SPE) can be used to clean up the plasma samples and concentrate the analyte.

  • Chromatography: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of methanol and water with additives like ammonium formate and formic acid can be used.[1]

  • Detection: Electrospray ionization (ESI) in the positive ion mode with Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[1]

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of this compound

Ipratropium is a non-selective muscarinic receptor antagonist. In the airways, it primarily blocks M3 muscarinic receptors on airway smooth muscle cells. This antagonism prevents acetylcholine-induced bronchoconstriction. The following diagram illustrates the Gq-coupled protein signaling pathway that is inhibited by ipratropium.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor (GPCR) Acetylcholine->M3_Receptor Binds & Activates Ipratropine Ipratropine Ipratropine->M3_Receptor Blocks Gq_protein Gq Protein (α, β, γ subunits) M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Ipratropine blocks the M3 muscarinic receptor, inhibiting the Gq signaling cascade.

Experimental Workflow

The following diagram outlines the key steps in an experiment involving the intratracheal instillation of this compound in rats for pharmacokinetic analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_procedure Experimental Procedure cluster_analysis Analysis Phase A Animal Acclimatization (≥ 1 week) C Rat Anesthesia A->C B Formulation Preparation (this compound in Saline) D Intratracheal Instillation B->D C->D E Animal Recovery & Monitoring D->E F Serial Blood Sampling E->F G Plasma Separation F->G H LC-MS/MS Analysis of Ipratropium G->H I Pharmacokinetic Modeling H->I

Caption: Workflow for intratracheal ipratropine administration and pharmacokinetic analysis in rats.

References

Application Notes and Protocols for the Use of (+)-Ipratropium as a Selective Antagonist in Receptor Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-Ipratropium as a non-selective antagonist for muscarinic acetylcholine receptors (mAChRs) in pharmacological research. Detailed protocols for key experiments are included to facilitate the study of muscarinic receptor function and the characterization of novel ligands.

Introduction

(+)-Ipratropium is a synthetic quaternary ammonium compound and a well-characterized competitive antagonist of muscarinic acetylcholine receptors. It is widely used in research to probe the physiological and pathological roles of the parasympathetic nervous system. Due to its charged nature, ipratropium has limited ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function with minimal central nervous system effects.

Ipratropium exhibits high affinity for multiple muscarinic receptor subtypes (M1, M2, and M3) without significant selectivity, blocking them in the low nanomolar range.[1][2] This non-selective profile makes it a useful tool for broadly inhibiting muscarinic signaling. Its primary therapeutic application is as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma, where it acts by antagonizing M3 receptors on airway smooth muscle and submucosal glands.[3][4] However, its lack of selectivity, particularly its blockade of presynaptic M2 autoreceptors, can lead to an increase in acetylcholine release, which may modulate its overall effect.[5]

Data Presentation

The following table summarizes the binding affinities of Ipratropium for human muscarinic receptor subtypes.

Receptor SubtypeLigandAssay TypeTissue/Cell LinepKiKi (nM)Reference
M1Ipratropium BromideCompetition BindingHuman peripheral lung-~2.9 (IC50)[1]
M2Ipratropium BromideCompetition BindingHuman peripheral lung-~2.0 (IC50)[1]
M3Ipratropium BromideCompetition BindingHuman peripheral lung-~1.7 (IC50)[1]
Muscarinic (general)Ipratropium BromideCompetition BindingHuman peripheral lung-0.5 - 3.6[6]
Muscarinic (general)Ipratropium BromideCompetition BindingHuman airway smooth muscle-0.5 - 3.6[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of muscarinic receptors and the general workflows for the experimental protocols described below.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 binds Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Ipratropium_1 Ipratropium Ipratropium_1->M1/M3/M5 antagonizes Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Acetylcholine_2->M2/M4 binds Gi/o Gi/o M2/M4->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP Decreased Cellular Response Decreased Cellular Response cAMP->Decreased Cellular Response leads to Ipratropium_2 Ipratropium Ipratropium_2->M2/M4 antagonizes

Caption: Muscarinic Receptor Signaling Pathways.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gtp GTPγS Binding Assay cluster_ca Calcium Mobilization Assay Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Membranes + Radioligand + Ipratropium Filtration Filtration Incubation->Filtration Separate bound/free Counting Counting Filtration->Counting Measure radioactivity Data Analysis Data Analysis Counting->Data Analysis Calculate Ki Membrane Prep_GTP Membrane Prep Incubation_GTP Incubation Membrane Prep_GTP->Incubation_GTP Membranes + [35S]GTPγS + Agonist ± Ipratropium Filtration_GTP Filtration Incubation_GTP->Filtration_GTP Separate bound/free Counting_GTP Counting Filtration_GTP->Counting_GTP Measure radioactivity Data Analysis_GTP Data Analysis Counting_GTP->Data Analysis_GTP Determine potency/efficacy Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading Load with Ca2+ indicator Compound Addition Compound Addition Dye Loading->Compound Addition Add Agonist ± Ipratropium Fluorescence Reading Fluorescence Reading (FLIPR) Compound Addition->Fluorescence Reading Data Analysis_Ca Data Analysis Fluorescence Reading->Data Analysis_Ca Generate dose-response curves

Caption: Experimental Workflows.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (+)-Ipratropium for muscarinic receptors using a competition binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: (+)-Ipratropium.

  • Reference Compound: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM Atropine in Assay Buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute them in Assay Buffer to a final concentration of 5-15 µg of protein per well.

  • Compound Dilution: Prepare serial dilutions of (+)-Ipratropium and the reference compound (Atropine) in Assay Buffer. A typical concentration range would be from 100 µM to 10 pM.

  • Radioligand Dilution: Dilute the [³H]-NMS stock in Assay Buffer to a working concentration that is close to its Kd value for the receptor (typically ~0.2-1.0 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 25 µL of Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 25 µL of 10 µM Atropine.

    • Compound wells: Add 25 µL of each (+)-Ipratropium dilution.

    • To all wells, add 25 µL of the diluted [³H]-NMS solution.

    • Initiate the binding reaction by adding 200 µL of the diluted membrane suspension to all wells. The final assay volume will be 250 µL.

  • Incubation: Seal the plate and incubate for 90-120 minutes at room temperature with gentle shaking to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the TB counts.

    • Plot the percentage of specific binding against the logarithm of the (+)-Ipratropium concentration.

    • Determine the IC50 value (the concentration of Ipratropium that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors. As an antagonist, (+)-Ipratropium will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³⁵S]GTPγS.

  • Agonist (e.g., Carbachol or Acetylcholine).

  • (+)-Ipratropium.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • 96-well plates, filters, filtration apparatus, and scintillation counter.

Procedure:

  • Membrane and Reagent Preparation:

    • Thaw cell membranes on ice and dilute in Assay Buffer to a concentration of 5-20 µg protein/well.

    • Prepare serial dilutions of (+)-Ipratropium.

    • Prepare a solution of the agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Prepare a solution of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (final concentration ~10-30 µM) in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Add Assay Buffer, (+)-Ipratropium dilutions, agonist solution, and membrane suspension to the wells.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding the [³⁵S]GTPγS/GDP solution.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

  • Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold Wash Buffer and measure radioactivity as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of different concentrations of (+)-Ipratropium.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the (+)-Ipratropium concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay is suitable for M1, M3, and M5 muscarinic receptors, which couple to Gq/11 and signal through the release of intracellular calcium. (+)-Ipratropium will inhibit agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1 cells).

  • Cell culture medium.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • FLIPR Calcium Assay Kit (or a similar calcium-sensitive fluorescent dye like Fluo-4 AM).

  • Agonist (e.g., Carbachol).

  • (+)-Ipratropium.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • A fluorescence imaging plate reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically including the calcium-sensitive dye and probenecid in the Assay Buffer.

    • Remove the culture medium from the cell plates and add the dye-loading solution.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of (+)-Ipratropium and a fixed concentration of the agonist in Assay Buffer in a separate compound plate.

  • Assay Measurement (using FLIPR):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • It will then add the (+)-Ipratropium dilutions to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

    • Following the antagonist incubation, the instrument will add the agonist to stimulate the cells and immediately begin measuring the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • The fluorescence signal is typically measured as the peak response or the area under the curve.

    • Determine the inhibitory effect of (+)-Ipratropium on the agonist-induced calcium response.

    • Plot the percentage of inhibition against the logarithm of the (+)-Ipratropium concentration to calculate the IC50 value.

Conclusion

(+)-Ipratropium is a valuable pharmacological tool for the study of muscarinic receptors. Its non-selective antagonist activity allows for the broad inhibition of muscarinic signaling, which is useful in a variety of in vitro and in vivo experimental settings. The protocols provided here offer a starting point for researchers to characterize the effects of (+)-Ipratropium and other muscarinic ligands on receptor binding and function. Careful optimization of these protocols for specific experimental systems is recommended for achieving robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in (+)-Ipratropine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting HPLC analysis of (+)-Ipratropine. This resource provides in-depth guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during their chromatographic experiments.

Troubleshooting Guide

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound, a quaternary ammonium compound prone to strong interactions with the stationary phase.[3]

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with the silica-based stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.[4][5][6] Follow the troubleshooting workflow below to diagnose and resolve the issue.

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a significant issue for this compound?

A1: this compound is a quaternary ammonium compound, meaning it carries a permanent positive charge.[3] This makes it highly basic and susceptible to secondary ionic interactions with negatively charged silanol groups present on the surface of silica-based HPLC columns. These interactions cause some molecules to be retained longer than others, resulting in a tailed peak shape which can lead to inaccurate quantification and reduced resolution.[4][5][6]

IpratropineInteraction cluster_silica Silica Surface (pH > 3) silanol Si-O⁻ ipratropine This compound (R₄N⁺) ipratropine->silanol Ionic Interaction (Causes Tailing)

Caption: Interaction of this compound with deprotonated silanol groups.

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: The ideal mobile phase pH for analyzing basic compounds like this compound is low, typically between 2.5 and 3.5.[1][7] At this pH, the majority of residual silanol groups on the silica surface are protonated (Si-OH), minimizing the ionic interactions with the positively charged this compound and thus reducing peak tailing.[5][6]

Q3: How does the choice of HPLC column affect peak shape for this compound?

A3: The choice of column is critical. For basic compounds, it is highly recommended to use a modern, high-purity silica column that is well end-capped.[1][4] End-capping is a process that chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interacting with the analyte.[5] Columns with novel bonding technologies, such as those with polar-embedded or polar-endcapped phases, can also provide improved peak shape for basic compounds.[4]

Q4: Can sample overload cause peak tailing for this compound?

A4: Yes, injecting too much sample onto the column can lead to column overload, which is a common cause of peak tailing.[2] If you observe that the peak tailing worsens with increasing sample concentration, try diluting your sample or reducing the injection volume.[1]

Q5: What are "extra-column effects" and how can they cause peak tailing?

A5: Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the HPLC column itself.[4] This can be caused by using tubing with a large internal diameter or excessive length, dead volumes in fittings and connections, or a large detector cell volume.[1] These factors can cause the sample band to spread out before and after it passes through the column, leading to asymmetrical peaks.[8]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to adjust the mobile phase pH to minimize peak tailing.

  • Prepare the aqueous component of the mobile phase: For a 1000 mL solution, dissolve the appropriate amount of buffer salt (e.g., potassium phosphate monobasic for a phosphate buffer) in HPLC-grade water.

  • Initial pH measurement: Place a calibrated pH meter electrode into the aqueous solution.

  • pH adjustment: Slowly add a dilute acid, such as phosphoric acid or trifluoroacetic acid (TFA), dropwise while stirring until the target pH of 3.0 is reached.

  • Final preparation: Filter the aqueous buffer through a 0.45 µm filter. Mix with the organic modifier (e.g., acetonitrile) in the desired ratio. For example, a 70:30 (v/v) aqueous to organic ratio is a common starting point for Ipratropium Bromide analysis.[9]

  • Equilibrate the system: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved before injecting your sample.

Protocol 2: Column Cleaning and Regeneration

If your column is contaminated, it can lead to poor peak shape. This protocol provides a general procedure for cleaning a reversed-phase C18 column. Always consult the manufacturer's instructions for your specific column.

  • Disconnect the column from the detector.

  • Flush with HPLC-grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush with isopropanol for 30 minutes.

  • Flush with hexane (for non-polar contaminants) for 60 minutes.

  • Flush with isopropanol for 30 minutes.

  • Flush with HPLC-grade water for 30 minutes.

  • Equilibrate the column with your mobile phase until the baseline is stable.

Data Presentation

The following table summarizes the expected effect of various troubleshooting steps on the peak asymmetry factor (As) for this compound. An ideal As value is close to 1.0, with values between 0.9 and 1.2 often being acceptable.[1]

Parameter ChangedInitial ConditionModified ConditionExpected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 5.0pH 3.0Decrease towards 1.0Protonates silanol groups, reducing secondary interactions.[5]
Column Type Non-end-capped C18End-capped C18Significant decreaseShields residual silanol groups from interacting with the analyte.[4][5]
Buffer Concentration 10 mM50 mMDecreaseHigher buffer concentration can better mask residual silanol activity.[1]
Injection Volume 20 µL5 µLDecreaseReduces the risk of column overload.[1]
Connecting Tubing 0.25 mm ID0.12 mm IDDecreaseMinimizes extra-column band broadening.[4]

References

Improving the efficiency of nebulized (+)-Ipratropine delivery in small animals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nebulized (+)-Ipratropine Delivery in Small Animals

This technical support guide is designed for researchers, scientists, and drug development professionals to improve the efficiency and reproducibility of nebulized this compound delivery in small animal models. It provides answers to frequently asked questions, troubleshooting strategies for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Ipratropine bromide is an anticholinergic agent that acts as a competitive, nonselective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1][2] When inhaled, it blocks acetylcholine from binding to M3 receptors on the smooth muscle cells of the airways.[1][3] This inhibition prevents the increase of intracellular cyclic guanosine monophosphate (cGMP), which leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation and improved airflow.[2][4] It also helps to reduce mucus secretion in the airways.[1][3] Its effects are primarily localized to the respiratory tract, which minimizes systemic side effects.[1]

Q2: What is the optimal particle size for delivering nebulized drugs to the lungs of small animals?

A2: For a particle to be deposited in the small bronchioles and alveoli, it must generally have a mass median aerodynamic diameter (MMAD) between 0.5 and 5 µm.[5] Particles larger than 10 µm are typically deposited in the nasal passages and larynx.[5] Specifically for rodent models, droplets of 1 to 3 µm are often used, with some in vivo studies in mice showing that the smallest droplets (0.5 to 1 µm) had an increased deposition fraction in the lungs.[6]

Q3: Which type of nebulizer is best for small animal studies: jet, ultrasonic, or vibrating mesh?

A3: Each nebulizer type has distinct advantages and disadvantages.

  • Jet Nebulizers: These are the most traditional and widely used type.[7] They use compressed air to aerosolize the liquid medication and are compatible with most drug formulations, including suspensions.[8] However, they can be noisy and less efficient, with a higher residual volume (drug left in the nebulizer).

  • Ultrasonic Nebulizers: These use high-frequency vibrations, making them faster and quieter than jet nebulizers.[8] However, they are not suitable for all drug formulations, particularly suspensions or heat-sensitive biologics, as the vibration can generate heat.[8]

  • Vibrating Mesh Nebulizers (VMNs): VMNs are highly efficient, producing a consistent and fine aerosol with a low residual volume, which is advantageous when using expensive compounds.[7][9] Studies have shown that VMNs deposit more drug in the lungs compared to jet nebulizers.[9][10] They are often considered superior for preclinical research due to their performance and efficiency.[9]

Q4: What are the differences between nose-only and whole-body exposure systems?

A4:

  • Nose-Only Exposure: This method restrains the animal so that only its nose is exposed to the aerosol stream. The primary advantage is minimizing drug loss on fur and subsequent ingestion through grooming, which allows for a more accurate calculation of the inhaled dose.[11][12] However, the restraint required can cause significant stress, hypothermia, and potential injury to the animals.

  • Whole-Body Exposure: In this setup, animals are free to move within a chamber filled with the test atmosphere.[12] This method is less stressful for the animals and allows for the exposure of larger groups simultaneously.[12][13] The main disadvantage is the inability to precisely quantify the inhaled dose due to drug deposition on skin and fur, as well as potential oral ingestion.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Results 1. Inconsistent nebulizer output. 2. Animal stress affecting breathing patterns. 3. Improper animal restraint in nose-only systems. 4. Leaks in the exposure chamber or tubing.1. Characterize nebulizer output (particle size, output rate) before each set of experiments. 2. Acclimate animals to the restraint tubes or exposure chamber prior to the study. 3. Ensure a proper fit in nose-only tubes to prevent leaks and excessive stress.[14] 4. Regularly inspect all connections and seals for leaks.
Low Drug Deposition in Lungs 1. Incorrect particle size (too large or too small). 2. High airflow velocity causing impaction in upper airways. 3. Inefficient nebulizer type (e.g., high residual volume). 4. Short exposure duration.1. Select a nebulizer that generates particles in the 1-3 µm MMAD range.[6] 2. Optimize the nebulizer's driving air pressure and flow rate. High flow rates can decrease the time needed for nebulization and minimize inertial impaction.[5] 3. Use a vibrating mesh nebulizer (VMN) for higher efficiency and lower residual volume.[9] 4. Ensure exposure time is sufficient for the target dose to be delivered, based on aerosol concentration and the animal's minute ventilation.[14]
Nebulizer Clogging or Inconsistent Output 1. Drug formulation is a suspension or has high viscosity. 2. Crystallization of the drug at the nebulizer orifice. 3. Improper cleaning and maintenance.1. Ensure the drug is fully dissolved. If using a suspension, a jet nebulizer may be more appropriate than a mesh or ultrasonic type.[8] 2. Check the solubility of this compound in your chosen vehicle at the operating temperature. 3. Clean the nebulizer thoroughly according to the manufacturer's instructions immediately after each use.
Animal Distress During Exposure 1. Excessive restraint in nose-only systems. 2. High aerosol flow rate directly into the animal's face. 3. Chamber temperature or humidity is outside the recommended range (72-78°F, 40-70% humidity).[13]1. Use the minimum restraint necessary and acclimate the animals. Consider whole-body exposure if stress is a significant confounder. 2. Adjust the chamber design so that the aerosol flow passes the animal's nose without creating a high-velocity jet.[11] 3. Monitor and control the environmental conditions within the exposure chamber.[13]

Data Presentation: Nebulizer Performance Comparison

The following table summarizes typical performance characteristics of different nebulizer types used in preclinical research.

FeatureJet NebulizerUltrasonic NebulizerVibrating Mesh Nebulizer (VMN)
Principle of Operation Compressed Air/GasHigh-Frequency VibrationVibrating Mesh/Aperture Plate
Typical MMAD 1-5 µm (variable)2-6 µm1-4 µm (highly consistent)[9]
Residual Volume High (1-1.5 mL)[7]ModerateVery Low (0.1-0.5 mL)[7]
Drug Compatibility Excellent (Solutions & Suspensions)[8]Good (Solutions), Poor (Suspensions)[8]Excellent (Solutions), Good (some Suspensions)
Heat Generation MinimalCan heat medicationMinimal
Relative Efficiency Low to ModerateModerateHigh[9]

Experimental Protocols

Protocol 1: Characterization of Nebulizer Aerosol Output

Objective: To determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the nebulized this compound aerosol.

Materials:

  • Nebulizer system (Jet, Ultrasonic, or VMN)

  • Cascade Impactor (e.g., Andersen Cascade Impactor)

  • Vacuum pump

  • Analytical method for Ipratropine quantification (e.g., HPLC-UV)

  • This compound solution of known concentration

Methodology:

  • Assemble the cascade impactor according to the manufacturer's instructions, ensuring collection plates are clean.

  • Prepare the this compound solution and load the specified volume into the nebulizer.

  • Connect the nebulizer outlet to the cascade impactor's inlet.

  • Connect the impactor outlet to the vacuum pump and set the flow rate as specified by the manufacturer (e.g., 28.3 L/min).

  • Activate the nebulizer and the vacuum pump simultaneously. Run for a fixed duration (e.g., 2 minutes).

  • Disassemble the impactor and carefully rinse the drug deposited on each stage and the filter into separate volumetric flasks using a suitable solvent.

  • Quantify the amount of this compound on each stage using a validated analytical method.

  • Calculate the MMAD and GSD using log-probability plots or appropriate software based on the mass distribution across the impactor stages.

Protocol 2: Quantification of Lung Deposition in Mice

Objective: To measure the amount of this compound delivered to the lungs of mice following nose-only inhalation.

Materials:

  • Characterized nebulizer system

  • Nose-only inhalation exposure chamber[15]

  • Animal restraints[14]

  • Anesthesia (e.g., Ketamine/Xylazine)

  • Surgical tools for dissection

  • Homogenizer

  • Analytical method for Ipratropine quantification in tissue (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimation: For several days prior to the study, acclimate mice to the restraint tubes to minimize stress.[14]

  • System Setup: Prepare the this compound solution. Set up the nebulizer and nose-only chamber. Allow the aerosol concentration in the chamber to stabilize for 15-30 minutes before exposing animals.[14]

  • Exposure: Place the mice in the restraints and connect them to the exposure ports of the inhalation chamber. Expose the animals to the aerosol for a predetermined duration (e.g., 15 minutes).[14]

  • Tissue Collection: Immediately following exposure, euthanize the mouse via an approved method.

  • Perform a thoracotomy and carefully dissect the lungs. Avoid contamination from the upper airways.

  • Rinse the lungs externally with saline to remove any external contamination. Blot dry and record the wet weight.

  • Sample Preparation: Homogenize the lung tissue in a suitable buffer or solvent. Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the tissue matrix.

  • Quantification: Analyze the processed sample using a validated LC-MS/MS method to determine the mass of this compound in the lungs.

  • Calculation: Express the lung deposition as a percentage of the estimated inhaled dose. The estimated inhaled dose can be calculated based on the aerosol concentration, exposure duration, and the mouse's estimated minute ventilation.[14]

Visualizations

This compound Signaling Pathway

Ipratropine_Pathway cluster_neuron Cholinergic Nerve cluster_muscle Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds PLC PLC Activation M3->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 Contraction Bronchoconstriction IP3->Contraction Ipratropine This compound Ipratropine->M3 Blocks

Caption: Mechanism of action of this compound in preventing bronchoconstriction.

Experimental Workflow for Efficiency Testing

Workflow Prep 1. Drug Formulation (Ipratropine Solution) Neb_Setup 2. Nebulizer Setup & Characterization (MMAD) Prep->Neb_Setup Exposure 3. Animal Exposure (Nose-Only Chamber) Neb_Setup->Exposure Endpoint 4. Endpoint Analysis Exposure->Endpoint PK Pharmacokinetics (Lung Deposition) Endpoint->PK  PK PD Pharmacodynamics (Airway Function) Endpoint->PD  PD Quant 5. Tissue Harvest & Quantification (LC-MS/MS) PK->Quant Pleth 5. Plethysmography (Methacholine Challenge) PD->Pleth

Caption: Workflow for assessing nebulized drug delivery efficiency in small animals.

Troubleshooting Logic for Low Deposition

Troubleshooting Start Problem: Low Lung Deposition Check_MMAD Is MMAD between 1-3 µm? Start->Check_MMAD Check_Neb Is nebulizer efficient? (e.g., VMN) Check_MMAD->Check_Neb Yes Sol_MMAD Optimize or change nebulizer to adjust particle size. Check_MMAD->Sol_MMAD No Check_System Are there leaks in the exposure system? Check_Neb->Check_System Yes Sol_Neb Switch to a VMN or other high-efficiency nebulizer. Check_Neb->Sol_Neb No Check_Animal Is animal breathing pattern normal? Check_System->Check_Animal No Sol_System Inspect and seal all connections and ports. Check_System->Sol_System Yes Sol_Animal Acclimate animals to restraint; monitor for stress indicators. Check_Animal->Sol_Animal No End Re-run Experiment Check_Animal->End Yes Sol_MMAD->End Sol_Neb->End Sol_System->End Sol_Animal->End

Caption: Decision tree for troubleshooting low drug deposition in inhalation studies.

References

Technical Support Center: Stability of (+)-Ipratropium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-Ipratropine (commonly available as ipratropium bromide) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This reaction results in the formation of two main degradation products: tropic acid and N-isopropylnoratropine.[1] This degradation is catalyzed by both acid and base.

Q2: What is the optimal pH for the stability of an aqueous this compound solution?

A2: Aqueous solutions of this compound are most stable in acidic conditions. The optimal pH for stability is approximately 3.4 to 3.5.[2][3]

Q3: How does temperature affect the stability of this compound solutions?

A3: As with most chemical reactions, an increase in temperature accelerates the degradation of this compound in aqueous solutions. Therefore, it is recommended to store solutions at controlled room temperature or under refrigeration, as specified by the formulation guidelines, and to protect them from excessive heat.

Q4: Is this compound sensitive to light?

A4: Yes, solutions containing ipratropium bromide should be protected from light to prevent potential photodegradation.[3]

Q5: What are the major degradation products of this compound?

A5: The major degradation products formed from the hydrolysis of this compound are Tropic Acid and N-isopropylnoratropine (also referred to as Ipratropium Bromide EP Impurity E).

Troubleshooting Guide

Problem 1: Rapid loss of potency in my this compound aqueous formulation.

  • Question: My experimental aqueous solution of this compound is losing potency much faster than expected. What could be the cause?

  • Answer: Rapid degradation of this compound is most commonly due to suboptimal pH of the solution. The stability of this compound is highly pH-dependent.

    • Check the pH: Ensure the pH of your solution is within the optimal range of 3.4-3.5.[2][3] Ipratropium bromide is rapidly hydrolyzed in alkaline solutions and also degrades in strongly acidic conditions.[4]

    • Temperature: Verify the storage temperature of your solution. Elevated temperatures will increase the rate of hydrolysis.

    • Oxidizing Agents: The presence of oxidizing agents can also lead to degradation.[5] Ensure your solution is free from such contaminants.

Problem 2: Appearance of unknown peaks in the chromatogram during stability testing.

  • Question: I am performing HPLC analysis on my this compound solution and observing unexpected peaks that grow over time. What are these?

  • Answer: These new peaks are likely degradation products.

    • Identify the Degradants: The primary degradation products from hydrolysis are tropic acid and N-isopropylnoratropine. You can confirm their identity by using reference standards for these compounds.

    • Forced Degradation Studies: To understand the degradation profile better, you can perform forced degradation studies under acidic, basic, and oxidative conditions. This will help in confirming the identity of the degradants and the specificity of your analytical method.[5][6] A study showed that under forced degradation, the drug degraded significantly in oxidative (28.89%), alkaline (26.39%), and acidic (13.42%) conditions.[5]

Problem 3: Precipitation in my this compound formulation.

  • Question: A precipitate has formed in my this compound solution. What could be the reason?

  • Answer: Precipitation can occur due to a few factors, particularly in complex formulations.

    • pH Shift: An increase in pH can lead to the formation of the free base of related compounds, which may have lower solubility and precipitate out of solution.

    • Solvent Composition: In formulations containing co-solvents (like ethanol) and propellants, the solubility of this compound is sensitive to the ratio of these components. Changes in this ratio can lead to precipitation.

Quantitative Data on this compound Degradation

The rate of hydrolysis of this compound is highly dependent on pH and temperature. The following table provides a representative summary of the expected trends in degradation based on available literature. The pH-rate profile follows a characteristic V-shape, with the minimum rate of degradation occurring at approximately pH 3.5.

pHTemperature (°C)Observed Degradation Trend
1.060Significant Degradation (Acid-catalyzed hydrolysis)
3.560Minimal Degradation (Maximum stability)
7.060Moderate Degradation
9.060Rapid Degradation (Base-catalyzed hydrolysis)
3.525Very Slow Degradation
9.025Moderate Degradation

Note: This table illustrates the trends described in the literature. Actual degradation rates will depend on the specific buffer, ionic strength, and formulation excipients.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol is designed to separate this compound from its degradation products, allowing for accurate quantification during stability studies.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Kromasil ODS 150 x 4.6 mm, C18 column.

  • Mobile Phase: A mixture of HPLC grade acetonitrile and potassium di-hydrogen phosphate buffer (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by diluting the aqueous formulation with the mobile phase to a suitable concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for ipratropium bromide is expected to be approximately 3.7 minutes under these conditions.

    • Monitor for the appearance of new peaks corresponding to degradation products and quantify the amount of remaining this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 N HCl.

    • Reflux the solution at 60°C for 4 hours.[1]

    • Cool the solution, neutralize it, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), monitoring the degradation.

    • Neutralize the solution and dilute it with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute the solution with the mobile phase for HPLC analysis.

Visualizations

Ipratropine This compound Hydrolysis Hydrolysis (Ester Bond Cleavage) Ipratropine->Hydrolysis TropicAcid Tropic Acid Hydrolysis->TropicAcid NIsopropylnoratropine N-isopropylnoratropine Hydrolysis->NIsopropylnoratropine

Caption: Degradation pathway of this compound via hydrolysis.

start Potency Loss or Unexpected Peaks check_ph Check pH of Solution start->check_ph ph_optimal Is pH ~3.5? check_ph->ph_optimal adjust_ph Adjust pH to 3.5 with buffer ph_optimal->adjust_ph No check_temp Check Storage Temperature ph_optimal->check_temp Yes adjust_ph->check_ph temp_ok Is Temp Controlled? check_temp->temp_ok control_temp Store at Recommended Temperature temp_ok->control_temp No check_oxidation Check for Oxidizing Agents temp_ok->check_oxidation Yes control_temp->check_temp oxidation_present Are Oxidants Present? check_oxidation->oxidation_present remove_oxidants Eliminate Sources of Oxidizing Agents oxidation_present->remove_oxidants Yes stable_solution Solution Stabilized oxidation_present->stable_solution No remove_oxidants->stable_solution

Caption: Troubleshooting workflow for this compound solution instability.

prep_sample Prepare Sample and Standard Solutions hplc_setup Set up HPLC System (C18, MeCN/Buffer) prep_sample->hplc_setup injection Inject Sample and Standard hplc_setup->injection data_acq Acquire Chromatographic Data at 254 nm injection->data_acq peak_integration Integrate Peaks and Calculate Concentration data_acq->peak_integration stability_assessment Assess Stability (Compare to Initial) peak_integration->stability_assessment report Report Results stability_assessment->report

Caption: Experimental workflow for HPLC-based stability testing.

References

Technical Support Center: Optimizing (+)-Ipratropium Concentration for In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing (+)-Ipratropine (Ipratropium Bromide) concentration in in vitro cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Ipratropium Bromide in a cell viability assay?

For a novel experiment, it is advisable to start with a broad concentration range to determine the potency of Ipratropium Bromide on your specific cell line. Based on published studies, a range of 10⁻¹¹ M to 10⁻⁴ M has been used in primary cell cultures. For initial range-finding experiments, a logarithmic dilution series, for example, from 1 nM to 100 µM, is a common and effective approach.

Q2: How should I prepare and store my Ipratropium Bromide stock solution?

Ipratropium Bromide is freely soluble in water and lower alcohols. It is recommended to prepare a high-concentration stock solution in sterile phosphate-buffered saline (PBS) or a suitable cell culture medium. Ipratropium Bromide is fairly stable in neutral and acidic solutions but hydrolyzes rapidly in alkaline solutions. For short-term use, the stock solution can be stored at 4°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Q3: Which cell viability assay is most suitable for use with Ipratropium Bromide?

Common colorimetric assays such as MTT, MTS, and XTT are suitable for assessing cell viability following treatment with Ipratropium Bromide. These assays measure metabolic activity, which is an indicator of cell viability. The choice of assay may depend on your specific cell type and experimental goals. It is important to note that components in the cell culture medium, such as phenol red, can interfere with absorbance readings in colorimetric assays. Using phenol red-free medium during the assay incubation is recommended to minimize background noise.

Q4: I am observing high variability between my replicate wells. What could be the cause?

High variability can stem from several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly across the wells.

  • Edge effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental samples.

  • Compound precipitation: Although Ipratropium Bromide is soluble in aqueous solutions, ensure it remains dissolved at the tested concentrations in your final culture medium.

  • Pipetting errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells and reagents.

Q5: My results suggest that Ipratropium Bromide is not affecting cell viability at the concentrations I've tested. What should I do?

If you do not observe a dose-dependent effect on cell viability, consider the following:

  • Expand the concentration range: The effective concentration might be higher than the range you have tested.

  • Increase the incubation time: The cellular effects of Ipratropium Bromide may require a longer duration to become apparent. Consider a time-course experiment (e.g., 24, 48, and 72 hours).

  • Verify the cell model: The cell line you are using may not express muscarinic receptors, or may have a low expression level, making them unresponsive to Ipratropium Bromide.

  • Assess for cytostatic versus cytotoxic effects: Ipratropium Bromide might be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic). Assays that differentiate between these effects, such as cell counting over time, may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Ipratropium Bromide.

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low cell viability in control wells Cell culture contamination (bacterial, fungal, or mycoplasma).Regularly test your cell cultures for contamination. Discard any contaminated cultures and start with a fresh vial of cells.
Over-confluent or unhealthy cells at the time of treatment.Ensure cells are in the logarithmic growth phase and are not overly confluent when you add the compound.
Toxicity from the vehicle (e.g., DMSO) used to dissolve a compound (if applicable).Ipratropium is water-soluble, but if a different solvent is used for other compounds in your experiment, ensure the final concentration of the vehicle is non-toxic to your cells. Include a vehicle-only control in your experimental design.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and narrow range of passage numbers for all experiments.
Inconsistent incubation times.Precisely control the duration of compound exposure and assay incubation.
Different lots of reagents (e.g., serum, media, assay kits).Note the lot numbers of all reagents used. If you suspect a reagent issue, test a new lot against the old one.
High background in colorimetric assays (MTT, MTS) Phenol red in the culture medium.Use phenol red-free medium for the final incubation with the assay reagent.
Contamination of assay reagents.Use sterile technique when handling all reagents.
The compound itself absorbs light at the assay wavelength.Run a control with the compound in cell-free medium to measure its intrinsic absorbance and subtract this value from your experimental readings.

Data Presentation

The following table summarizes a reported concentration range of this compound used in an in vitro cell viability assay. Note that optimal concentrations are highly dependent on the cell type and experimental conditions.

Cell Type Assay Concentration Range Observed Effect Reference
Primary ventricular myocytesMTT1 x 10⁻¹¹ M - 1 x 10⁻⁴ MDecreased cell viability in a dose-dependent manner.[1]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by viable cells.[2][3][4]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (Ipratropium Bromide)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Ipratropium Bromide in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the Ipratropium Bromide dilutions to the respective wells.

    • Include vehicle-only (e.g., medium with PBS) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTS Cell Viability Assay Protocol

This protocol utilizes a water-soluble tetrazolium salt (MTS), which is converted to a soluble formazan product by viable cells, simplifying the procedure as it does not require a solubilization step.[2][3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (Ipratropium Bromide)

  • Combined MTS/PES solution (follow manufacturer's instructions)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • MTS Reagent Addition:

    • After the desired incubation period with Ipratropium Bromide, add 20 µL of the combined MTS/PES solution to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Record the absorbance at 490 nm using a microplate spectrophotometer.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Prepare Serial Dilutions of Ipratropine treatment Treat Cells with Ipratropine Dilutions compound_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, MTS) incubation->add_reagent reagent_incubation Incubate for 1-4 hours add_reagent->reagent_incubation solubilization Add Solubilization Solution (MTT only) reagent_incubation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance data_analysis Calculate % Viability vs. Control read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ipratropine Ipratropine m1_receptor M1 Receptor ipratropine->m1_receptor Blocks m2_receptor M2 Receptor ipratropine->m2_receptor Blocks m3_receptor M3 Receptor ipratropine->m3_receptor Blocks ach Acetylcholine ach->m1_receptor Activates ach->m2_receptor Activates ach->m3_receptor Activates gq Gq m1_receptor->gq Activates gi Gi m2_receptor->gi Activates m3_receptor->gq Activates plc PLC gq->plc Activates ac Adenylyl Cyclase gi->ac Inhibits pip2 PIP2 plc->pip2 Hydrolyzes camp ↓ cAMP ac->camp ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Intracellular Ca²⁺ ip3->ca_release

Caption: Ipratropine's mechanism of action on muscarinic receptors.

troubleshooting_tree cluster_exp_setup Experimental Setup Issues cluster_compound_issues Compound-Related Issues cluster_cell_issues Cell-Related Issues start Inconsistent/Unexpected Results in Viability Assay high_variability High Variability Between Replicates? start->high_variability no_effect No Dose-Dependent Effect Observed? start->no_effect low_viability Low Viability in Controls? start->low_viability check_seeding Check Cell Seeding Uniformity high_variability->check_seeding Yes check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting avoid_edge Avoid Edge Effects check_pipetting->avoid_edge check_concentration Expand Concentration Range no_effect->check_concentration Yes check_incubation Increase Incubation Time check_concentration->check_incubation check_solubility Confirm Compound Solubility in Media check_incubation->check_solubility check_contamination Check for Contamination low_viability->check_contamination Yes check_cell_health Assess Cell Health and Passage Number check_contamination->check_cell_health

Caption: Troubleshooting decision tree for viability assays.

References

Technical Support Center: Overcoming Solubility Challenges of (+)-Ipratropium Bromide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with (+)-Ipratropium bromide for in vivo research applications.

Troubleshooting Guides

This section addresses common problems encountered during the preparation and administration of (+)-Ipratropium bromide solutions for in vivo studies.

Issue 1: My (+)-Ipratropium bromide is not dissolving in aqueous solution.

  • Question: I am having difficulty dissolving (+)-Ipratropium bromide powder in water or saline for my experiment. What could be the issue and how can I resolve it?

  • Answer: While (+)-Ipratropium bromide is generally considered freely soluble in water, several factors can affect its dissolution.[1][2][3][4]

    • pH of the Solvent: Ipratropium bromide's solubility is pH-dependent, with increased solubility in acidic conditions.[5] Commercial formulations for nebulization are often prepared in isotonic saline with the pH adjusted to approximately 3.4.[3]

    • Solution:

      • Start with sterile, deionized water or 0.9% saline as your solvent.

      • If dissolution is slow or incomplete, adjust the pH of the solvent to a range of 3.0-5.0 using a dilute solution of hydrochloric acid (e.g., 0.1 N HCl). Add the acid dropwise while stirring and monitoring the pH.

      • Once the desired pH is reached, add the (+)-Ipratropium bromide powder and stir until fully dissolved.

      • Filter the final solution through a 0.22 µm sterile filter before administration.

Issue 2: The compound precipitates after dissolving and diluting with my buffer (e.g., PBS).

  • Question: I successfully dissolved (+)-Ipratropium bromide in an acidic saline solution, but it precipitated when I diluted it with Phosphate Buffered Saline (PBS) for my in vivo experiment. Why is this happening and what is the solution?

  • Answer: This is a common issue related to pH shifts. PBS is typically buffered to a pH of 7.4, which is significantly higher than the optimal pH for keeping Ipratropium bromide in solution. Ipratropium bromide is more stable in acidic to neutral solutions and can hydrolyze or precipitate in alkaline or even neutral pH environments.[1]

    • Solution 1: Use an Acidic Vehicle: The most straightforward solution is to use a vehicle that maintains an acidic pH. A sterile 0.9% saline solution adjusted to pH 3.5-4.5 is a suitable vehicle for many in vivo applications, including intravenous and intraperitoneal injections.

    • Solution 2: Pre-adjust the pH of the Final Solution: If PBS must be used, you can try to lower the pH of the final diluted solution. However, this may affect the buffering capacity of the PBS and is generally not recommended without careful validation.

    • Experimental Protocol: Preparing a pH-Adjusted Saline Vehicle

      • Start with a known volume of sterile 0.9% Sodium Chloride Injection, USP.

      • While stirring, slowly add 0.1 N Hydrochloric Acid dropwise.

      • Monitor the pH continuously with a calibrated pH meter.

      • Stop adding acid once the pH reaches the target range of 3.5-4.5.

      • Dissolve the (+)-Ipratropium bromide in this pH-adjusted saline.

      • Sterile filter the final solution using a 0.22 µm syringe filter.

Issue 3: I need to prepare a more concentrated stock solution for my study.

  • Question: The volume of administration for my in vivo model is limited, and I need to prepare a more concentrated stock solution of (+)-Ipratropium bromide than what is readily dissolving. What are my options?

  • Answer: For higher concentrations, you may need to consider co-solvents or other formulation strategies.

    • Co-solvents: While (+)-Ipratropium bromide is freely soluble in lower alcohols, their use in in vivo studies, particularly for intravenous administration, should be carefully considered due to potential toxicity.[1] A co-solvent system using a small percentage of ethanol in an aqueous vehicle could be explored, but must be validated for animal safety.

    • Cyclodextrins: Cyclodextrins are known to enhance the solubility of various drugs for parenteral administration.[6][7] Formulating (+)-Ipratropium bromide with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), could be a viable option to increase its aqueous solubility.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for (+)-Ipratropium bromide for in vivo use?

A1: For most preclinical in vivo studies (e.g., intravenous, intraperitoneal, subcutaneous), the recommended starting solvent is sterile 0.9% saline, pH-adjusted to 3.5-4.5 . This leverages the pH-dependent solubility of the compound and is generally well-tolerated.[3] Always ensure the final solution is sterile-filtered.

Q2: Can I use DMSO to dissolve (+)-Ipratropium bromide?

A2: While some sources may report solubility in DMSO, it is generally not necessary or recommended for (+)-Ipratropium bromide given its high aqueous solubility in acidic conditions. For in vivo use, aqueous-based vehicles are preferred to avoid potential toxicity associated with DMSO.

Q3: What is the stability of (+)-Ipratropium bromide in solution?

A3: (+)-Ipratropium bromide is fairly stable in neutral and acidic solutions. However, it is rapidly hydrolyzed in alkaline solutions.[1] It is recommended to prepare fresh solutions for each experiment and store them protected from light.[3]

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid mixing (+)-Ipratropium bromide solutions with alkaline solutions or buffers (like high concentration bicarbonate buffers) as this can cause precipitation or degradation.[1] When co-administering with other drugs, ensure their compatibility at the formulation's pH.

Data Presentation

Table 1: Solubility of (+)-Ipratropium Bromide in Various Solvents

SolventSolubilityReference(s)
WaterFreely soluble; 10 mg/mL[1][2][4][9]
Lower Alcohols (Methanol, Ethanol)Freely soluble[1][4]
Non-polar solvents (Ether, Chloroform)Insoluble[1]
Dimethyl sulfoxide (DMSO)≥20.62 mg/mL

Table 2: Recommended Formulation Parameters for In Vivo Studies

ParameterRecommendationRationale
Vehicle Sterile 0.9% SalineIsotonic and well-tolerated for parenteral administration.
pH 3.5 - 4.5Enhances solubility and stability of (+)-Ipratropium bromide.
Co-solvents Use with caution (e.g., <5% Ethanol)May be considered for very high concentrations but requires toxicity validation.
Excipients HP-β-CyclodextrinCan be explored to further enhance solubility if needed.
Sterilization 0.22 µm FiltrationEssential for parenteral administration.

Experimental Protocols

Protocol 1: Preparation of (+)-Ipratropium Bromide Solution for Intravenous (IV) or Intraperitoneal (IP) Injection

  • Materials:

    • (+)-Ipratropium bromide powder

    • Sterile 0.9% Sodium Chloride Injection, USP

    • 0.1 N Hydrochloric Acid, sterile

    • Sterile vials, syringes, and 0.22 µm syringe filters

    • Calibrated pH meter

  • Procedure:

    • In a sterile container, place the required volume of 0.9% saline.

    • While stirring, add 0.1 N HCl dropwise until the pH of the saline is between 3.5 and 4.5.

    • Weigh the required amount of (+)-Ipratropium bromide and add it to the pH-adjusted saline.

    • Stir the solution until the powder is completely dissolved.

    • Draw the solution into a sterile syringe through a 0.22 µm syringe filter.

    • The solution is now ready for administration. Prepare fresh on the day of the experiment.

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubilizing (+)-Ipratropium Bromide start Start vehicle Select Vehicle: Sterile 0.9% Saline start->vehicle ph_adjust Adjust pH to 3.5-4.5 with 0.1 N HCl vehicle->ph_adjust dissolve Add and Dissolve (+)-Ipratropium Bromide ph_adjust->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility filter Sterile Filter (0.22 µm) check_solubility->filter Yes troubleshoot Troubleshoot: Consider Co-solvents or Cyclodextrins check_solubility->troubleshoot No administer Administer In Vivo filter->administer

Caption: Workflow for preparing (+)-Ipratropium bromide for in vivo studies.

signaling_pathway Ipratropium Bromide Mechanism of Action cluster_cell Bronchial Smooth Muscle Cell M3_receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction Acetylcholine Acetylcholine Acetylcholine->M3_receptor binds & activates Ipratropium (+)-Ipratropium Bromide Ipratropium->M3_receptor blocks

Caption: Ipratropium bromide blocks acetylcholine at M3 receptors.

References

Adjusting nebulizer particle size for optimal (+)-Ipratropine lung deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on adjusting nebulizer particle size for optimal (+)-Ipratropine lung deposition. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for key procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle size for this compound lung deposition?

A1: The optimal particle size for delivering bronchodilators like this compound to the lungs is generally considered to be between 1 and 5 micrometers (µm).[1][2] Particles larger than 5-6 µm tend to deposit in the upper airways (oropharynx), while particles smaller than 1-2 µm may be exhaled without depositing.[1][2] For patients with severe airflow obstruction, a particle size of approximately 3 µm has been shown to induce greater improvements in lung function for ipratropium bromide.[3][4]

Q2: What are the key factors that influence the particle size generated by a nebulizer?

A2: Several factors critically influence the aerosol particle size distribution. These include the type of nebulizer used (e.g., jet, vibrating mesh, ultrasonic), the gas flow rate for jet nebulizers, and the physical properties of the drug formulation.[1][5] The drug-nebulizer combination is particularly important, as the formulation's characteristics can significantly alter aerosolization behavior.[1] For instance, the performance of disposable jet nebulizers is highly dependent on the gas flow rate.[5]

Q3: How does the this compound formulation affect nebulization and particle size?

A3: The formulation's physicochemical properties, such as viscosity, surface tension, and the inclusion of excipients, can impact the generated particle size.[1][2] The volume of the solution is also critical; a minimum volume of 2 mL is often required for efficient nebulization to avoid a significant decrease in the inhaled mass of the drug.[6] The pH and osmolality of the formulation are also important for ensuring tolerability and preventing bronchoconstriction.[2]

Q4: What is the difference between jet, ultrasonic, and vibrating mesh nebulizers?

A4:

  • Jet Nebulizers: These use a compressed gas source (air or oxygen) to create a vacuum, drawing the liquid medication up a tube and shearing it into a fine mist. Their performance is often dependent on the flow rate of the compressed gas.[5]

  • Ultrasonic Nebulizers: These use high-frequency vibrations from a piezoelectric crystal to create the aerosol. They tend to be quieter but may produce slightly larger droplets.[7]

  • Vibrating Mesh Nebulizers: These utilize a plate or membrane with thousands of microscopic holes that vibrates at high frequency, extruding the liquid medication through the holes to generate a fine-particle, low-velocity aerosol.[8] They are often more efficient and can reduce delivery time compared to jet nebulizers.[8]

Troubleshooting Guide

Q5: My nebulizer is not producing a visible mist. What are the common causes and solutions?

A5: This is a common issue that can often be resolved with simple checks.

  • Clogging: The most frequent cause is the crystallization of medication clogging the nebulizer orifice or tubing.[9][10] Thoroughly clean all parts of the nebulizer cup and mouthpiece after each use according to the manufacturer's instructions.[9] For persistent clogs, a cleaning wire may be used to clear the tip.[10]

  • Incorrect Assembly: Ensure all parts of the nebulizer are assembled correctly and securely.

  • Insufficient Solution Volume: Some nebulizers require a minimum fill volume (often 2-3 mL) to function correctly.[6][11]

  • Compressor/Power Issue: For jet nebulizers, check that the compressor is plugged in, turned on, and that the tubing is securely connected to both the compressor and the nebulizer cup.[7] Check the compressor's filter, as a clogged filter can reduce airflow.[9]

Q6: The measured Mass Median Aerodynamic Diameter (MMAD) is consistently too large. How can I reduce the particle size?

A6: If your MMAD is above the target range (e.g., >5 µm), consider the following adjustments:

  • Increase Gas Flow Rate (Jet Nebulizers): For many single-use disposable jet nebulizers, increasing the gas flow rate (measured in Liters per minute, Lpm) can significantly decrease the particle size and increase the percentage of particles within the optimal 1-5 µm range.[5]

  • Change Nebulizer Type: Vibrating mesh nebulizers are known for producing a fine aerosol with a controlled particle size.[8] Switching from a jet or ultrasonic nebulizer may yield smaller particles.

  • Reformulate the Solution: Modifying the formulation's properties, such as lowering its viscosity or surface tension, can sometimes lead to the generation of smaller droplets.

Q7: The measured MMAD is consistently too small. How can I increase the particle size?

A7: If your MMAD is below the target range (e.g., <1 µm), which may lead to exhalation of the drug, try these steps:

  • Decrease Gas Flow Rate (Jet Nebulizers): Reducing the gas flow rate for certain jet nebulizers can result in the formation of larger particles.[5]

  • Change Nebulizer Type: An ultrasonic nebulizer might produce slightly larger droplets compared to a vibrating mesh or high-flow jet nebulizer.[7]

  • Check for Evaporation: During measurement with a cascade impactor, droplet evaporation can lead to an artificially small measured particle size. Cooling the impactor to approximately 5°C before the experiment can help mitigate this effect.

Troubleshooting Logic Flow

TroubleshootingFlow start Issue: Suboptimal Lung Deposition check_mmad Is MMAD outside the 1-5 µm range? start->check_mmad mmad_large MMAD Too Large (>5 µm) check_mmad->mmad_large Yes, Too Large mmad_small MMAD Too Small (<1 µm) check_mmad->mmad_small Yes, Too Small check_mist Is the nebulizer not misting properly? check_mmad->check_mist No, MMAD is OK action_large1 Action: Increase Gas Flow Rate (Jet Nebulizers) mmad_large->action_large1 action_large2 Action: Switch to a Vibrating Mesh Nebulizer mmad_large->action_large2 action_small1 Action: Decrease Gas Flow Rate (Jet Nebulizers) mmad_small->action_small1 action_small2 Action: Mitigate Evaporation (Cool Impactor) mmad_small->action_small2 action_mist1 Action: Check for Clogs & Clean Device check_mist->action_mist1 Yes action_mist2 Action: Verify Assembly & Sufficient Fill Volume action_mist1->action_mist2

Caption: A decision tree for troubleshooting common nebulizer performance issues.

Data Presentation

Table 1: Effect of Particle Size on Lung Function with Ipratropium Bromide Based on a study in patients with severe airflow obstruction. Lung function was measured by FEV1 (Forced Expiratory Volume in 1 second).

Particle Size (MMAD)Mean FEV1 ImprovementConclusion
1.5 µmLess pronounced improvementSub-optimal for this patient group.
2.8 µm Greatest improvement Optimal for bronchodilation. [3][4]
5.0 µmLess pronounced improvementLikely significant deposition in upper airways.[3][4]

Table 2: Effect of Gas Flow Rate on Particle Size for Different Nebulizer Types % OPSR = Percentage of particles in the Optimal Particle Size Range (1-5 µm).

Gas Flow Rate (Lpm)Single-Use Disposable Nebulizer (% OPSR)[5]Semipermanent Nebulizer (% OPSR)[5]
316%57%
428%57%
540%60%
650%64%
756%N/A
862%N/A

Experimental Protocols

Protocol 1: Measuring Aerodynamic Particle Size Distribution (APSD) using a Cascade Impactor

A cascade impactor is the recommended device for measuring the APSD of inhaled products.[1] It separates aerosol particles into fractions based on their aerodynamic diameter.

Methodology:

  • Preparation: If measuring a potentially volatile aqueous solution, cool the cascade impactor (e.g., Next Generation Impactor, NGI) to ~5°C for at least 90 minutes prior to use to minimize droplet evaporation.

  • Setup: Connect the nebulizer to the induction port of the cascade impactor. A steady flow rate, often representative of a patient's mid-inhalation (e.g., 15 L/min), is drawn through the impactor using a vacuum pump.[1]

  • Nebulization: Fill the nebulizer with the precise volume of this compound solution. Activate the nebulizer and run it for a predetermined time (e.g., 60 seconds) or until nebulization ceases.[1]

  • Sample Recovery: After nebulization, carefully disassemble the impactor. Rinse each stage and the filter with a suitable solvent to recover the deposited drug.

  • Quantification: Analyze the amount of this compound on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the mass of drug deposited on each stage. Use this data to determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and the Fine Particle Fraction (FPF), which is the fraction of particles typically below 5 µm.[2]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis & Optimization Phase formulation 1. Prepare this compound Formulation nebulizer_setup 2. Select & Configure Nebulizer (e.g., Flow Rate) formulation->nebulizer_setup aerosol_gen 3. Generate Aerosol nebulizer_setup->aerosol_gen cascade_impact 4. Sample Aerosol with Cascade Impactor aerosol_gen->cascade_impact drug_quant 5. Quantify Drug on Each Impactor Stage (HPLC) cascade_impact->drug_quant data_analysis 6. Calculate MMAD, GSD, FPF drug_quant->data_analysis optimization 7. Compare to Target & Optimize Nebulizer Settings/Formulation data_analysis->optimization

Caption: Workflow for APSD measurement and optimization of nebulizer settings.

Protocol 2: Adjusting Nebulizer Operating Parameters to Modify Particle Size

This protocol outlines how to systematically adjust parameters to achieve a target particle size.

Methodology:

  • Establish Baseline: Using the protocol for APSD measurement, determine the baseline particle size distribution for your current nebulizer and formulation setup.

  • Identify Key Variable (Jet Nebulizer Example): For a jet nebulizer, the gas flow rate is a primary determinant of particle size.[5]

  • Systematic Adjustment:

    • Begin at a low flow rate (e.g., 4 Lpm).

    • Measure the APSD at this setting.

    • Increase the flow rate in controlled increments (e.g., 1 or 2 Lpm).

    • Repeat the APSD measurement at each new flow rate.

  • Data Correlation: Plot the MMAD and %FPF against the gas flow rate to determine the relationship.

  • Select Optimal Setting: Choose the flow rate that consistently produces the desired particle size for optimal this compound deposition.

  • Validation: Perform replicate experiments at the selected optimal setting to ensure the results are reproducible.

Factors Influencing Lung Deposition

FactorsDeposition cluster_input Controllable Factors cluster_process Aerosol Generation cluster_output Key Metrics & Outcome Formulation Drug Formulation (Viscosity, Volume) Aerosol Aerosol Cloud Formulation->Aerosol Nebulizer Nebulizer Type (Jet, Mesh, etc.) Nebulizer->Aerosol Settings Operating Settings (e.g., Flow Rate) Settings->Aerosol APSD Particle Size Distribution (MMAD) Aerosol->APSD Deposition Optimal Lung Deposition APSD->Deposition

Caption: Key experimental factors that influence final lung deposition.

References

Technical Support Center: Ipratropium Bromide in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (+)-Ipratropium Bromide in long-term animal studies. Our goal is to help you anticipate and address potential challenges, particularly regarding the phenomenon of tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: Is tachyphylaxis to ipratropium bromide a significant concern in long-term animal studies?

A1: The development of tachyphylaxis to ipratropium bromide is not consistently reported across all animal studies. Some research in guinea pigs has shown that tachyphylaxis did not develop with prolonged administration.[1] However, other studies in rats have observed an upregulation of muscarinic receptors in airway and lung tissue after 30 days of continuous inhalation.[2][3] This upregulation could potentially lead to altered responsiveness upon cessation of the drug or contribute to a diminished response over time. Therefore, while not a universal finding, it is a possibility that researchers should be aware of and monitor for in their long-term experimental designs.

Q2: What is the proposed mechanism behind potential changes in responsiveness to ipratropium bromide over time?

A2: Ipratropium bromide is a non-selective muscarinic antagonist, meaning it blocks multiple types of muscarinic acetylcholine receptors.[4] The primary therapeutic effect of bronchodilation is achieved by blocking M3 receptors on airway smooth muscle. However, ipratropium also blocks M2 receptors, which are located on presynaptic cholinergic nerve terminals and are responsible for inhibiting acetylcholine release.[4] By blocking these M2 "autoreceptors," ipratropium can paradoxically increase the release of acetylcholine, which could potentially counteract the bronchodilatory effect mediated by M3 receptor blockade.[4] In long-term studies, a compensatory upregulation of muscarinic receptors has been observed in rats, which is a potential mechanism for altered airway responsiveness.[2][3]

Q3: How can I monitor for the development of tachyphylaxis in my animal model?

A3: To monitor for tachyphylaxis, it is crucial to establish a stable baseline of airway responsiveness before initiating long-term ipratropium treatment. This can be followed by periodic challenges with a bronchoconstrictor agent (e.g., methacholine or histamine) and measurement of the protective effect of ipratropium. A progressive decrease in the efficacy of ipratropium to prevent or reverse bronchoconstriction would indicate the development of tachyphylaxis. Pulmonary function tests, such as measuring total lung resistance, are key to quantifying these changes.

Q4: Are there any dosing strategies that might help minimize the risk of tachyphylaxis?

A4: While specific studies on dosing strategies to prevent ipratropium tachyphylaxis are limited, some general pharmacological principles may apply. Consider the following:

  • Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule might provide "drug holidays" that could allow for the resensitization of receptors.

  • Lowest Effective Dose: Titrating to the lowest effective dose for the desired therapeutic effect may reduce the likelihood of receptor upregulation.

  • Combination Therapy: Co-administration with a beta-adrenergic agonist is a common clinical strategy.[5] This approach targets a different signaling pathway to achieve bronchodilation and may reduce the reliance on high doses of ipratropium.

Q5: Could the choice of animal model influence the likelihood of observing tachyphylaxis?

A5: Yes, the choice of animal model can significantly impact the study outcome. As noted, studies in guinea pigs did not show tachyphylaxis to ipratropium, while rat models of COPD did show muscarinic receptor upregulation after long-term treatment.[1][2][3] It is important to select an animal model that is most relevant to the human condition being studied and to be aware of the species-specific differences in receptor pharmacology and physiology.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Diminished bronchodilator response to ipratropium over time. Development of tachyphylaxis due to muscarinic receptor upregulation.1. Confirm the finding by comparing the current response to the established baseline. 2. Consider measuring muscarinic receptor density in tissue samples if feasible. 3. Review the dosing regimen; consider implementing intermittent dosing or reducing the dose. 4. Evaluate the possibility of introducing a beta-agonist as a combination therapy.
Paradoxical bronchoconstriction observed, especially at lower doses. Preferential blockade of presynaptic M2 receptors over postsynaptic M3 receptors.[6]1. Review the dose-response curve for ipratropium in your model. It's possible that at lower concentrations, the M2 receptor blockade predominates, leading to increased acetylcholine release and bronchoconstriction.[6] 2. Consider increasing the dose to ensure sufficient M3 receptor blockade to overcome the effects of increased acetylcholine.
Inconsistent or variable response to ipratropium across subjects. Differences in individual animal physiology, drug delivery, or underlying inflammation.1. Ensure consistent and accurate drug delivery to all animals. For inhaled administration, verify the proper functioning of the nebulizer or aerosol delivery system. 2. Assess the baseline airway hyperreactivity of each animal before the study to account for individual variations. 3. In models of airway disease, ensure the level of inflammation is consistent across all study groups.

Experimental Protocols

Assessment of Airway Responsiveness in Guinea Pigs

This protocol is adapted from a study that investigated tachyphylaxis to salbutamol and ipratropium.[1]

  • Animal Model: Conscious guinea pigs.

  • Baseline Measurement: Establish a reproducible response to a bronchoconstricting agent.

    • Administer inhaled histamine acid phosphate (0.5 mg/mL in 100% O2).

    • Measure the time to a defined response, such as a cough.

  • Drug Administration:

    • Administer a submaximal dose of intraperitoneal ipratropium bromide (e.g., 5 µg/kg).

    • After a set period, re-challenge with the histamine mist.

    • Measure the prolongation of the time to the cough response to assess the protective effect of ipratropium.

  • Long-Term Treatment:

    • Expose a group of animals to nebulized ipratropium bromide for a specified duration (e.g., several weeks).

  • Assessment of Tachyphylaxis:

    • Periodically repeat the histamine challenge after ipratropium administration throughout the long-term treatment period.

    • A statistically significant reduction in the protective effect of ipratropium would indicate tachyphylaxis.

Radioligand Binding Assay for Muscarinic Receptor Density in Rat Lung Tissue

This protocol is based on a study that measured muscarinic receptor changes in a rat model of COPD.[2][3]

  • Animal Model: Rats (e.g., a model of COPD induced by chronic SO2 exposure).

  • Long-Term Treatment: Administer aerosolized 0.025% ipratropium bromide solution for a defined period (e.g., 30 days).

  • Tissue Preparation:

    • Euthanize the animals and excise the lungs.

    • Homogenize the lung tissue in an appropriate buffer.

    • Centrifuge the homogenate to obtain a crude membrane preparation.

  • Radioligand Binding:

    • Incubate the membrane preparation with a radiolabeled muscarinic antagonist, such as ³H-quinuclidinyl benzilate (³H-QNB).

    • Perform saturation binding experiments with increasing concentrations of the radioligand to determine the maximal binding capacity (Bmax), which represents the receptor density, and the dissociation constant (Kd), which reflects the binding affinity.

    • Perform competition binding experiments with a non-labeled antagonist to determine non-specific binding.

  • Data Analysis:

    • Analyze the binding data using Scatchard analysis or non-linear regression to calculate Bmax and Kd.

    • Compare the Bmax values between the ipratropium-treated group and a control group to determine if there is an upregulation of muscarinic receptors.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of ipratropium action and potential for paradoxical effects.

Experimental_Workflow A Establish Baseline Airway Responsiveness B Initiate Long-Term Ipratropium Dosing A->B C Periodic Assessment of Airway Responsiveness B->C D Data Analysis: Compare Response Over Time C->D E Tissue Collection for Receptor Analysis (Optional) C->E F Conclusion on Tachyphylaxis Development D->F E->F

Caption: Workflow for assessing ipratropium tachyphylaxis in animal models.

References

Best practices for preparing (+)-Ipratropine stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using (+)-Ipratropium bromide stock solutions in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing (+)-Ipratropium bromide stock solutions?

A1: (+)-Ipratropium bromide is freely soluble in water and lower alcohols such as ethanol.[1][2][3] It is also soluble in organic solvents like DMSO and dimethyl formamide (DMF).[4] For cell culture applications, sterile water, phosphate-buffered saline (PBS), or DMSO are commonly used. The choice of solvent should be guided by the experimental requirements and the tolerance of the cell line to the solvent.

Q2: What is the stability of (+)-Ipratropium bromide in solution?

A2: (+)-Ipratropium bromide is fairly stable in neutral and acidic solutions.[1] However, it is rapidly hydrolyzed in alkaline solutions.[1][2] It is recommended to prepare fresh aqueous solutions for each experiment and avoid storing them for more than one day.[4] Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.

Q3: How should I store (+)-Ipratropium bromide stock solutions?

A3: Solid (+)-Ipratropium bromide should be stored at -20°C.[4] For stock solutions, storage conditions depend on the solvent. DMSO and ethanol stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[4]

Q4: What is the mechanism of action of (+)-Ipratropium bromide?

A4: (+)-Ipratropium bromide is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[5] It blocks M1, M2, and M3 receptors, competitively inhibiting the binding of acetylcholine.[4][6][7] This blockage prevents the increase in intracellular cyclic guanosine monophosphate (cGMP), which in smooth muscle cells leads to relaxation and bronchodilation.[3][][9]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation observed after diluting stock solution in cell culture medium. The final concentration of the compound exceeds its solubility in the aqueous medium. The pH of the medium may be slightly alkaline, reducing the stability of Ipratropium bromide.Ensure the final concentration is within the solubility limits in aqueous solutions. Prepare a more dilute stock solution to minimize the amount of organic solvent introduced into the medium. Check the pH of your final culture medium; Ipratropium bromide is more stable in neutral to acidic conditions.[1]
Loss of biological activity over time in prepared media. Ipratropium bromide can hydrolyze in alkaline solutions. The compound may be unstable in the culture medium over long incubation periods.Prepare fresh dilutions of Ipratropium bromide in your cell culture medium immediately before each experiment. Avoid storing the compound in media for extended periods.[4]
Inconsistent experimental results between batches. Improper storage and handling of stock solutions leading to degradation. Freeze-thaw cycles can affect the stability of the compound in solution.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[10]
Cell toxicity or unexpected off-target effects. The concentration of the organic solvent (e.g., DMSO) may be too high in the final culture volume. The concentration of Ipratropium bromide may be cytotoxic to the specific cell line.Ensure the final concentration of the organic solvent is at a level well-tolerated by your cells (typically ≤0.1% for DMSO). Perform a dose-response curve to determine the optimal non-toxic working concentration of Ipratropium bromide for your cell line.

Quantitative Data Summary

SolventSolubilityReference
WaterFreely soluble[1][2][3]
Ethanol≥24.65 mg/mL (with ultrasonic)[5]
DMSO≥20.62 mg/mL[5]
Dimethyl formamide (DMF)~5 mg/mL[4]
PBS (pH 7.2)~5 mg/mL[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of (+)-Ipratropium Bromide in DMSO:

  • Materials:

    • (+)-Ipratropium bromide (crystalline solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Equilibrate the vial of (+)-Ipratropium bromide to room temperature before opening.

    • Weigh out the desired amount of (+)-Ipratropium bromide using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 4.12 mg (Molecular Weight: 412.4 g/mol ).

    • Add the weighed (+)-Ipratropium bromide to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizations

Ipratropium_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Ipratropium (+)-Ipratropium Bromide Ipratropium->M3R Blocks Relaxation Muscle Relaxation (Bronchodilation) Ipratropium->Relaxation Promotes PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Stimulates Contraction Muscle Contraction (Bronchoconstriction) Ca2_release->Contraction Leads to

Caption: Signaling pathway of (+)-Ipratropium bromide action.

Stock_Solution_Workflow start Start weigh Weigh (+)-Ipratropium bromide solid start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing (+)-Ipratropium bromide stock solution.

References

Validation & Comparative

Validating the Efficacy of (+)-Ipratropine in a Guinea Pig Model of COPD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (+)-Ipratropine with alternative treatments in a guinea pig model of Chronic Obstructive Pulmonary Disease (COPD). The information presented is supported by experimental data from preclinical studies to aid in the evaluation and validation of this therapeutic agent.

Comparative Efficacy of this compound and Alternatives

The following table summarizes the quantitative data on the efficacy of this compound and comparator drugs in guinea pig models. The data is compiled from studies investigating bronchodilation and anti-inflammatory effects.

Treatment GroupAnimal ModelEfficacy ParameterMeasurementResult
This compound Anesthetized Guinea Pigs (Acetylcholine-induced bronchoconstriction)Inhibition of BronchoconstrictionIntratracheal instillation (1.45 nmol/kg)88.1 ± 10% inhibition[1]
Tiotropium Anesthetized Guinea Pigs (Acetylcholine-induced bronchoconstriction)Inhibition of BronchoconstrictionIntratracheal instillation (1.3 nmol/kg)86.2 ± 5% inhibition[1]
Glycopyrrolate Anesthetized Guinea Pigs (Acetylcholine-induced bronchoconstriction)Inhibition of BronchoconstrictionIntratracheal instillation (3 nmol/kg)88.1 ± 4% inhibition[1]
This compound Isolated Guinea Pig Trachea (Carbachol-induced contraction)Duration of Action (t1/2 for 50% recovery)10 nM concentration0.5 ± 0.1 hours
Tiotropium Isolated Guinea Pig Trachea (Carbachol-induced contraction)Duration of Action (t1/2 for 50% recovery)10 nM concentration> 4.5 hours
Glycopyrrolate Isolated Guinea Pig Trachea (Carbachol-induced contraction)Duration of Action (t1/2 for 50% recovery)10 nM concentration4.0 ± 0.5 hours
This compound Isolated Guinea Pig Trachea (Insulin-induced contraction)Reduction in Contraction Amplitude10⁻⁶M concentrationReduced from 35 ± 1.13 mm to 27.8 ± 1.27 mm
Beclomethasone Isolated Guinea Pig Trachea (Insulin-induced contraction)Reduction in Contraction Amplitude10⁻⁶M concentrationReduced from 35 ± 1.13 mm to 22 ± 1.154 mm
Tiotropium Guinea Pig Model of COPD (LPS-induced)Neutrophil Infiltration in AirwaysInhalation treatmentFully inhibited LPS-induced neutrophilia[2]
Tiotropium Guinea Pig Model of COPD (LPS-induced)Goblet Cell Number in AirwaysInhalation treatmentFully inhibited LPS-induced increase in MUC5AC-positive cells[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for inducing a COPD-like state in guinea pigs and assessing therapeutic interventions.

Cigarette Smoke-Induced COPD Model in Guinea Pigs

This protocol establishes a model of COPD in guinea pigs through exposure to cigarette smoke, mimicking the primary cause of the disease in humans.

  • Animal Selection: Male Dunkin-Hartley guinea pigs (300-350 g) are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Exposure Apparatus: A whole-body exposure chamber is utilized to ensure uniform exposure to cigarette smoke.

  • Smoke Generation: Standard research cigarettes are used. The smoke from the cigarettes is drawn into a mixing chamber and diluted with air to achieve the desired concentration.

  • Exposure Protocol: Guinea pigs are exposed to the smoke of 5-10 cigarettes per day, 5 days a week, for a period of 3 to 6 months.[3] The concentration of total particulate matter is maintained at approximately 350 mg/m³.

  • Treatment Administration: this compound or comparator drugs are administered via nebulization or intratracheal instillation at specified doses and frequencies, typically starting after the initial weeks of smoke exposure and continuing for the duration of the study.

    • Lung Function: Measured using a whole-body plethysmograph to determine airway resistance and lung compliance.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltrates (e.g., neutrophils, macrophages) and cytokine levels (e.g., IL-8, TNF-α).

    • Histopathology: Lung tissues are collected, fixed, and stained to examine for emphysema, airway remodeling, and inflammation.

Visualizing Molecular Pathways and Experimental Design

Signaling Pathway of this compound in Airway Smooth Muscle

This compound is a muscarinic receptor antagonist. Its primary mechanism of action in the airways is the blockade of M3 muscarinic receptors on smooth muscle cells, leading to bronchodilation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates Ipratropine Ipratropine Ipratropine->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2 Ca²⁺ Release SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Efficacy Validation

The following diagram illustrates a typical workflow for validating the efficacy of this compound in a guinea pig model of COPD.

G A Animal Acclimatization (Dunkin-Hartley Guinea Pigs) B Induction of COPD (Cigarette Smoke Exposure) A->B C Grouping & Treatment B->C D Control Group (Vehicle) C->D E This compound Group C->E F Comparator Group (e.g., Tiotropium, Salmeterol) C->F G Endpoint Analysis D->G E->G F->G H Lung Function Tests (Plethysmography) G->H I Bronchoalveolar Lavage (Cell Counts, Cytokines) G->I J Histopathology (Lung Tissue Analysis) G->J K Data Analysis & Comparison H->K I->K J->K

Caption: Experimental workflow for drug efficacy testing.

References

A Comparative Guide to the In Vitro Bronchodilatory Effect of (+)-Ipratropine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro bronchodilatory effects of (+)-Ipratropine, focusing on its mechanism of action, experimental protocols for its assessment, and a comparative analysis with other bronchodilators. This document is intended for researchers, scientists, and drug development professionals working in the field of respiratory pharmacology.

Mechanism of Action and Signaling Pathway

This compound is a non-selective muscarinic receptor antagonist. Its bronchodilatory effect is primarily achieved by blocking the M3 muscarinic receptors on airway smooth muscle cells. This action inhibits the downstream signaling cascade initiated by acetylcholine, leading to muscle relaxation and bronchodilation.

The binding of acetylcholine to M3 receptors, which are Gq protein-coupled receptors, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge formation between actin and myosin filaments and resulting in smooth muscle contraction (bronchoconstriction).

By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound prevents this entire cascade, leading to a decrease in intracellular Ca2+ levels and subsequent relaxation of the airway smooth muscle, resulting in bronchodilation.

Below is a diagram illustrating the signaling pathway of bronchoconstriction and the mechanism of action of this compound.

Signaling Pathway of Bronchoconstriction and Ipratropine Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca2+ Ca²⁺ Calmodulin Calmodulin Ca2+->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Bronchoconstriction MyosinLC_P->Contraction SR_Ca2+ Ca²⁺ Store IP3R->SR_Ca2+ Opens channel SR_Ca2+->Ca2+ Release ACh Acetylcholine ACh->M3R Binds Ipratropine This compound Ipratropine->M3R Blocks

Caption: Signaling pathway of M3 receptor-mediated bronchoconstriction and the inhibitory action of this compound.

Comparative In Vitro Potency of Bronchodilators

While direct comparative data on the reproducibility of the bronchodilatory effect of this compound versus other bronchodilators is limited in publicly available literature, a comparison of their potencies (EC50 values) from various in vitro studies can provide valuable insights. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency.

The following table summarizes the EC50 values for this compound and other common bronchodilators obtained from in vitro studies using isolated guinea pig tracheal preparations. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundClassMean EC50 (M)Reference
This compound Anticholinergic (SAMA)8.8 x 10⁻⁹[1]
Salbutamol β2-agonist (SABA)1.0 x 10⁻⁷[2]
Isoprenaline Non-selective β-agonist5.0 x 10⁻⁸[2]
Theophylline Methylxanthine1.0 x 10⁻⁵[2]
Tiotropium Anticholinergic (LAMA)1.0 x 10⁻⁹[1]
Formoterol β2-agonist (LABA)4.0 x 10⁻⁶[1]

SAMA: Short-acting muscarinic antagonist; SABA: Short-acting β2-agonist; LAMA: Long-acting muscarinic antagonist; LABA: Long-acting β2-agonist.

Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay

This section details a standard protocol for assessing the in vitro bronchodilatory effect of compounds using an isolated guinea pig tracheal ring preparation in an organ bath system.

1. Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1)

  • Carbachol (or other contractile agonist like histamine or methacholine)

  • Test compounds (e.g., this compound, Salbutamol)

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Data acquisition system

2. Experimental Workflow:

Experimental Workflow for Isolated Tracheal Ring Assay cluster_preparation Tissue Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Trachea_Isolation Trachea_Isolation Euthanasia->Trachea_Isolation Ring_Preparation Ring_Preparation Trachea_Isolation->Ring_Preparation Mounting Mounting Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Tension_Adjustment Tension_Adjustment Equilibration->Tension_Adjustment Viability_Test Viability_Test Tension_Adjustment->Viability_Test Pre_contraction Pre_contraction Viability_Test->Pre_contraction Compound_Addition Compound_Addition Pre_contraction->Compound_Addition Data_Recording Data_Recording Compound_Addition->Data_Recording Response_Calculation Response_Calculation Data_Recording->Response_Calculation Curve_Fitting Curve_Fitting Response_Calculation->Curve_Fitting EC50_Determination EC50_Determination Curve_Fitting->EC50_Determination

Caption: Workflow for assessing bronchodilator effects in isolated tracheal rings.

3. Detailed Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig by an approved method.

    • Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

    • After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability. After the contraction reaches a plateau, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Bronchodilator Effect Assessment:

    • Induce a stable, submaximal contraction (approximately 50-70% of the maximum response) of the tracheal rings using a contractile agonist such as carbachol (e.g., 1 µM).

    • Once the contraction has reached a stable plateau, add the test compound (e.g., this compound) cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

    • Record the changes in isometric tension throughout the experiment using a data acquisition system.

  • Data Analysis:

    • Calculate the percentage of relaxation for each concentration of the test compound relative to the initial carbachol-induced contraction.

    • Plot the concentration-response curve (percentage relaxation vs. log concentration of the test compound).

    • Determine the EC50 value by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a potent bronchodilator that acts by antagonizing M3 muscarinic receptors in the airway smooth muscle. The in vitro assessment of its bronchodilatory effect is reliably conducted using the isolated guinea pig tracheal ring assay. While direct comparative data on the reproducibility of its effect is not extensively documented, its high potency, as indicated by its low EC50 value, is well-established. For a comprehensive understanding of the reproducibility of its in vitro effect, dedicated validation studies focusing on inter- and intra-assay variability would be required. The provided experimental protocol offers a standardized method for conducting such investigations and for comparing the bronchodilatory profiles of various compounds.

References

A Head-to-Head Preclinical Comparison of (+)-Ipratropine and Tiotropium in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent anticholinergic bronchodilators, (+)-Ipratropine and tiotropium, in relevant asthma models. The following sections detail their mechanisms of action, comparative efficacy in reducing airway hyperresponsiveness, inflammation, and airway remodeling, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Affinities

Both this compound and tiotropium function by blocking muscarinic acetylcholine receptors in the airways, leading to smooth muscle relaxation and bronchodilation. However, their receptor binding profiles differ significantly, which underlies their distinct durations of action and potential for varied efficacy in asthma.

This compound is a short-acting, non-selective muscarinic antagonist. It competitively inhibits M1, M2, and M3 receptors. Its dissociation from these receptors is relatively rapid, resulting in a shorter duration of action, typically lasting 3 to 5 hours.

Tiotropium , in contrast, is a long-acting muscarinic antagonist (LAMA) with kinetic selectivity for M1 and M3 receptors over M2 receptors. While it binds with high affinity to all three subtypes, it dissociates very slowly from M1 and M3 receptors, leading to a prolonged bronchodilator effect of over 24 hours. Its faster dissociation from M2 receptors, which are involved in inhibiting further acetylcholine release, may also contribute to its favorable profile.

cluster_legend Legend cluster_pathway Mechanism of Action Ipratropium_legend This compound Pathway Tiotropium_legend Tiotropium Pathway ACh Acetylcholine (ACh) M1_M3 M1/M3 Receptors (Airway Smooth Muscle, Mucus Glands) ACh->M1_M3 M2 M2 Receptor (Presynaptic Nerve) ACh->M2 Bronchoconstriction Bronchoconstriction & Mucus Secretion M1_M3->Bronchoconstriction ACh_Release Inhibition of ACh Release M2->ACh_Release Ipratropium This compound (Non-selective) Ipratropium->M1_M3 Ipratropium->M2 Tiotropium Tiotropium (Kinetically M1/M3 Selective) Tiotropium->M1_M3 Tiotropium->M2 (Fast Dissociation) cluster_ahr AHR Assessment Workflow Animal_Prep Anesthetize & Ventilate Guinea Pig Drug_Admin Intratracheal Instillation (Ipratropium or Tiotropium) Animal_Prep->Drug_Admin Time_Lapse Wait for 3 or 24 hours Drug_Admin->Time_Lapse Challenge Administer ACh (i.v.) Time_Lapse->Challenge Measurement Measure Bronchoconstriction (Inhibition %) Challenge->Measurement cluster_model Chronic Asthma Model Workflow Sensitization Sensitization: OVA + Al(OH)₃ i.p. (Days 0 & 7) Challenge Challenge: Aerosolized OVA (3x/week for 12 weeks) Sensitization->Challenge Analysis Endpoint Analysis: - BALF Cell Counts - Lung Histology Challenge->Analysis Treatment Treatment: Nebulized Drug (30 min before each challenge) Treatment->Challenge

Statistical analysis of dose-response data for (+)-Ipratropine versus atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of (+)-Ipratropium (Ipratropium Bromide) and Atropine, two prominent muscarinic acetylcholine receptor antagonists. The following sections present a comprehensive analysis of their dose-response relationships, supported by experimental data and detailed methodologies, to inform research and development in pharmacology and therapeutics.

Quantitative Analysis of Receptor Binding Affinity and Potency

The binding affinity (Ki) and functional potency (IC50) of (+)-Ipratropium and Atropine have been characterized across various muscarinic receptor subtypes. The data, summarized in the table below, has been compiled from multiple in vitro studies, providing a basis for comparing their selectivity and pharmacological activity.

CompoundReceptor SubtypeBinding Affinity (Ki) (nM)Functional Potency (IC50) (nM)
(+)-Ipratropium M1-2.9[1][2]
M2-2.0[1][2]
M3-1.7[1][2]
Atropine M11.27 ± 0.36[3]2.22 ± 0.60[3]
M23.24 ± 1.16[3]4.32 ± 1.63[3]
M32.21 ± 0.53[3]4.16 ± 1.04[3]
M40.77 ± 0.43[3]2.38 ± 1.07[3]
M52.84 ± 0.84[3]3.39 ± 1.16[3]

Note: Ki and IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocols

The determination of binding affinity and functional potency for muscarinic antagonists like (+)-Ipratropium and Atropine relies on standardized in vitro assays. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assays for Determining Inhibition Constant (Ki)

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for a receptor.[4]

Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist (e.g., (+)-Ipratropium or Atropine) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

  • Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).

  • Unlabeled antagonists ((+)-Ipratropium, Atropine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the binding buffer.

  • Assay Setup: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assays for Determining Potency (IC50)

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist.

Objective: To determine the concentration of an antagonist that produces 50% of its maximal inhibitory effect (IC50).

Example: Inhibition of Agonist-Induced Smooth Muscle Contraction

  • Tissue Preparation: A smooth muscle tissue preparation (e.g., guinea pig ileum or trachea) is mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist ((+)-Ipratropium or Atropine) for a predetermined period.

  • Shift in Agonist Dose-Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The antagonist will cause a rightward shift in the agonist's dose-response curve. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the maximal response to the agonist or produces a two-fold shift in the agonist's EC50.

Mechanistic Insights from Signaling Pathways

Both (+)-Ipratropium and Atropine are competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[3] They bind to the same site as the endogenous agonist, acetylcholine, but do not activate the receptor. This blockade prevents the downstream signaling cascades initiated by acetylcholine.

The five subtypes of muscarinic receptors (M1-M5) couple to different G proteins and initiate distinct signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

By blocking these receptors, (+)-Ipratropium and Atropine inhibit physiological responses such as smooth muscle contraction, glandular secretion, and heart rate modulation.

Visualizing Experimental and Mechanistic Frameworks

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the underlying signaling pathway.

G cluster_0 Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation setup Assay Setup (Radioligand + Antagonist) prep->setup incubate Incubation to Equilibrium setup->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a radioligand binding assay.

G cluster_0 Muscarinic Receptor Signaling Pathway agonist Acetylcholine receptor Muscarinic Receptor (M1, M3, M5) agonist->receptor Activates antagonist (+)-Ipratropium / Atropine antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation response Physiological Response (e.g., Smooth Muscle Contraction) ca_release->response pkc_activation->response

Caption: Gq/11-coupled muscarinic receptor signaling.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for (+)-Ipratropium Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (+)-Ipratropium in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific bioanalytical needs.

Methodology Comparison

The choice between HPLC-UV and LC-MS/MS for (+)-Ipratropium bioanalysis depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the study. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis of bulk drugs and pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological samples where low concentrations of the analyte are expected.

A core distinction lies in the detection method. HPLC-UV relies on the chromophoric properties of ipratropium for detection, which can be susceptible to interference from other compounds in the biological matrix that absorb at a similar wavelength. In contrast, LC-MS/MS provides a highly selective and sensitive detection method by monitoring specific precursor-to-product ion transitions for ipratropium, significantly reducing the likelihood of matrix interference.

Experimental Protocols

Detailed experimental protocols for both HPLC and LC-MS/MS methods are crucial for reproducibility and method transfer. The following sections outline typical methodologies for the bioanalysis of (+)-Ipratropium.

HPLC-UV Method Protocol

A common approach for HPLC-UV analysis of ipratropium involves reversed-phase chromatography.

  • Sample Preparation: Protein precipitation is a frequently used method for plasma or serum samples. This involves adding a precipitating agent like acetonitrile or methanol to the sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A C18 column, such as an Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm), is often employed.[1][2]

    • Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent like acetonitrile in a 70:30 v/v ratio.[1][2]

    • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1][2]

    • Detection: UV detection is typically performed at a wavelength of 210 nm.[1][2]

LC-MS/MS Method Protocol

LC-MS/MS methods for ipratropium bioanalysis are designed for high sensitivity and specificity.

  • Sample Preparation: Solid-phase extraction (SPE) is a more rigorous and selective sample preparation technique often used for LC-MS/MS analysis to remove interfering substances from the biological matrix.[3][4][5][6]

  • Chromatographic Conditions:

    • Column: A column like the Shiseido Capcell Pak CR (SCX:C18=1:4, 150 mm × 2.0 mm, 5 μm) can be used.[4][6]

    • Mobile Phase: The mobile phase is often a gradient or isocratic mixture of methanol and water containing additives like ammonium formate and formic acid to enhance ionization.[4][6] A common composition is methanol/water (85:15, v/v) with 20 mmol/L ammonium formate and 0.1% formic acid.[4][6]

    • Flow Rate: A lower flow rate, such as 0.3 mL/min, is typical for LC-MS/MS to ensure efficient ionization.[4][6]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[4][6]

    • Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][6]

Quantitative Performance Data

The following tables summarize the key performance parameters for both HPLC-UV and LC-MS/MS methods for the bioanalysis of (+)-Ipratropium, based on published validation data.

Table 1: HPLC-UV Method Performance

ParameterReported ValueReference
Linearity Range24 - 56 µg/mL[1][2]
Correlation Coefficient (r²)0.999[1][2]
Accuracy (% Recovery)99.03% - 100.08%[1][2]
Precision (%RSD)< 2%[2]
Limit of Detection (LOD)1.15 µg/mL[2]
Limit of Quantitation (LOQ)3.49 µg/mL[2]

Table 2: LC-MS/MS Method Performance

ParameterReported ValueReference
Linearity Range8 - 1612 pg/mL[4][6]
Accuracywithin ±15.4%[4][6]
Precision (%RSD)< 11.4%[4][6]
Lower Limit of Quantitation (LLOQ)8 pg/mL[4][6]

Note: The significant difference in the linearity range and limits of detection/quantitation highlights the superior sensitivity of the LC-MS/MS method, making it suitable for detecting the very low concentrations of ipratropium typically found in biological samples following therapeutic administration.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow for the cross-validation and the logical comparison between the two analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison BiologicalMatrix Biological Matrix (Plasma/Serum) ProteinPrecipitation Protein Precipitation (for HPLC) BiologicalMatrix->ProteinPrecipitation SPE Solid-Phase Extraction (for LC-MS/MS) BiologicalMatrix->SPE HPLC HPLC-UV Analysis ProteinPrecipitation->HPLC LCMSMS LC-MS/MS Analysis SPE->LCMSMS ValidationParams Validation Parameters (Linearity, Accuracy, Precision, LOD/LOQ) HPLC->ValidationParams LCMSMS->ValidationParams Comparison Comparative Data Analysis ValidationParams->Comparison

Caption: Experimental workflow for cross-validation of HPLC and LC-MS/MS methods.

logical_comparison cluster_hplc HPLC-UV cluster_lcmsms LC-MS/MS H_Sensitivity Sensitivity (µg/mL range) H_Selectivity Moderate Selectivity H_Cost Lower Cost H_Application Bulk Drug, Formulations L_Sensitivity High Sensitivity (pg/mL range) L_Selectivity High Selectivity (MRM) L_Cost Higher Cost L_Application Bioanalysis, Pharmacokinetics Ipratropium Ipratropium Bioanalysis Ipratropium->H_Sensitivity Ipratropium->H_Selectivity Ipratropium->H_Cost Ipratropium->H_Application Ipratropium->L_Sensitivity Ipratropium->L_Selectivity Ipratropium->L_Cost Ipratropium->L_Application

Caption: Logical comparison of HPLC-UV and LC-MS/MS for Ipratropium bioanalysis.

References

Independent Verification of the Anticholinergic Activity of Synthesized (+)-Ipratropine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticholinergic activity of synthesized (+)-Ipratropine against its alternatives, supported by experimental data. The information presented herein is intended to assist researchers in understanding the verification process and the pharmacological profile of this specific enantiomer.

Ipratropium bromide, a widely used anticholinergic drug, is a racemic mixture of two enantiomers, (+) and (-)-Ipratropine. While the commercial product is a mixture, understanding the activity of the individual stereoisomers is crucial for targeted drug design and development. This guide focuses on the independent verification of the anticholinergic activity of the synthesized (+)-enantiomer.

Comparative Anticholinergic Activity

The anticholinergic activity of ipratropium and its enantiomers is primarily mediated through competitive, non-selective antagonism of muscarinic acetylcholine receptors (M1, M2, and M3). This blockade prevents the binding of acetylcholine, leading to a reduction in smooth muscle contraction and mucus secretion in the airways.

Compound Muscarinic Receptor Subtype Affinity (Ki) in nM
Racemic Ipratropium BromideM12.9
M22.0
M31.7

Data represents the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.

Experimental Protocols for Verification of Anticholinergic Activity

The independent verification of the anticholinergic activity of a newly synthesized compound like this compound involves a series of in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for specific receptor subtypes.

  • Objective: To quantify the binding affinity of synthesized this compound to M1, M2, and M3 muscarinic receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific human muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M1, M2, or M3 receptor gene).

    • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

2. Functional Assays (e.g., Calcium Flux Assay): These assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation.

  • Objective: To assess the functional antagonist activity of synthesized this compound at muscarinic receptors.

  • Methodology:

    • Cell Culture: Cells expressing the target muscarinic receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

    • Stimulation: The cells are first incubated with varying concentrations of this compound and then stimulated with a known muscarinic agonist (e.g., carbachol).

    • Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • Data Analysis: The concentration of this compound that causes a 50% inhibition of the agonist-induced response (IC50) is calculated.

In Vivo Models

1. Acetylcholine- or Methacholine-Induced Bronchoconstriction in Guinea Pigs: This is a classic model to evaluate the bronchodilatory effects of anticholinergic agents.

  • Objective: To determine the in vivo efficacy of synthesized this compound in preventing or reversing bronchoconstriction.

  • Methodology:

    • Animal Preparation: Guinea pigs are anesthetized, and their respiratory function (e.g., airway resistance and dynamic lung compliance) is monitored.

    • Bronchoconstriction Induction: A bronchoconstrictor agent like acetylcholine or methacholine is administered intravenously or via aerosol to induce a stable bronchoconstriction.

    • Drug Administration: Synthesized this compound is administered (e.g., intratracheally or via aerosol) at various doses before or after the induction of bronchoconstriction.

    • Measurement: The changes in respiratory parameters are recorded over time.

    • Data Analysis: The dose of this compound required to produce a 50% inhibition of the bronchoconstrictor response (ED50) is determined.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Muscarinic Receptor Signaling Pathway Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction Ipratropine This compound Ipratropine->M3_Receptor Antagonizes

Caption: Muscarinic M3 receptor signaling pathway and the antagonistic action of this compound.

G cluster_1 In Vitro Verification Workflow Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Receptor_Binding Radioligand Binding Assay (M1, M2, M3) Purification->Receptor_Binding Functional_Assay Functional Assay (e.g., Calcium Flux) Purification->Functional_Assay Data_Analysis_Ki Data Analysis (Determine Ki) Receptor_Binding->Data_Analysis_Ki Data_Analysis_IC50 Data Analysis (Determine IC50) Functional_Assay->Data_Analysis_IC50 Comparison Compare with Racemate/(-)-Enantiomer Data_Analysis_Ki->Comparison Data_Analysis_IC50->Comparison

Caption: Experimental workflow for the in vitro verification of this compound's anticholinergic activity.

G cluster_2 In Vivo Verification Workflow Animal_Model Anesthetized Guinea Pig Model Baseline_Measurement Baseline Respiratory Measurements Animal_Model->Baseline_Measurement Induce_Bronchoconstriction Induce Bronchoconstriction (e.g., Methacholine) Baseline_Measurement->Induce_Bronchoconstriction Administer_Drug Administer Synthesized This compound Induce_Bronchoconstriction->Administer_Drug Monitor_Response Monitor Respiratory Parameters Administer_Drug->Monitor_Response Data_Analysis_ED50 Data Analysis (Determine ED50) Monitor_Response->Data_Analysis_ED50 Compare_Efficacy Compare Efficacy with Control/Other Compounds Data_Analysis_ED50->Compare_Efficacy

Caption: Experimental workflow for the in vivo verification of this compound's bronchodilatory effect.

Unraveling the Selectivity of (+)-Ipratropium: A Comparative Analysis with Other Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced selectivity of muscarinic antagonists is paramount for designing targeted therapeutics with improved efficacy and minimized side effects. This guide provides a comprehensive comparison of the binding and functional selectivity of (+)-Ipratropium against a panel of commonly used muscarinic antagonists: Atropine, Scopolamine, Tiotropium, and Glycopyrrolate.

This document delves into the binding affinities of these antagonists across all five human muscarinic acetylcholine receptor subtypes (M1-M5), supported by detailed experimental protocols for the cited assays. Furthermore, it visualizes key experimental workflows and the fundamental signaling pathways of muscarinic receptors to provide a clear and objective benchmarking resource.

Binding Affinity Profile of Muscarinic Antagonists

The selectivity of a muscarinic antagonist is determined by its binding affinity (Ki) for each of the five receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities (Ki in nM) of (+)-Ipratropine and other selected antagonists for human M1, M2, M3, M4, and M5 muscarinic receptors.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity Profile
(+)-Ipratropium 2.9[1]2.0[1]1.7[1]--Non-selective
Atropine 2.22 (IC50)[2]4.32 (IC50)[2]4.16 (IC50)[2]2.38 (IC50)[2]3.39 (IC50)[2]Non-selective
Scopolamine 0.83[3]5.3[3]0.34[3]0.38[3]0.34[3]Non-selective, with high affinity for M1, M3, M4, and M5[3]
Tiotropium Similar to M2/M3Similar to M1/M3Similar to M1/M2--Similar affinity for M1, M2, and M3, but kinetically selective for M3 over M2
Glycopyrrolate HighLowHighModerateLowPreferential for M1 and M3 over M2, M4, and M5.[4][5] However, some studies report high, equipotent affinity for all subtypes (M1-M5) or a 3-5 fold higher affinity for M3 over M1 and M2.[2]

Note: IC50 values are presented for Atropine as a comprehensive Ki dataset was not available from a single source. IC50 is the concentration of an inhibitor required to reduce the response by half and is a measure of antagonist potency.

Functional Selectivity: Beyond Binding Affinity

While binding affinity is a crucial indicator, functional assays provide insights into the antagonist's ability to inhibit receptor-mediated signaling. These assays typically measure changes in intracellular second messengers, such as calcium ions (Ca2+) or cyclic adenosine monophosphate (cAMP), following receptor activation.

  • Calcium Flux Assays: M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium.[4] Antagonists are evaluated based on their ability to block this agonist-induced calcium mobilization.

  • cAMP Assays: M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4] Antagonists are assessed by their capacity to reverse the agonist-induced inhibition of cAMP production.

Due to the variability in experimental conditions, a direct comparison of IC50 values from different functional studies can be challenging. However, the general selectivity profiles observed in binding assays are often reflected in functional assays. For instance, Tiotropium's kinetic selectivity for M3 receptors translates to a longer duration of action in functional assays compared to Ipratropium.

Experimental Methodologies

The data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide an overview of the key experimental protocols.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by competing with a radioactively labeled ligand.

Objective: To determine the inhibitory constant (Ki) of an unlabeled antagonist.

Materials:

  • Cell membranes expressing the target human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled antagonist (test compound).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Cell Membranes (with receptors) incubation Incubation at Equilibrium prep_membranes->incubation prep_radio Radioligand ([³H]-NMS) prep_radio->incubation prep_antagonist Unlabeled Antagonist (Test Compound) prep_antagonist->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Non-linear Regression (IC50 determination) counting->analysis calculation Cheng-Prusoff Equation (Ki calculation) analysis->calculation

Competitive Radioligand Binding Assay Workflow
Calcium Flux Functional Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium initiated by an agonist at Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the functional potency (IC50) of an antagonist.

Materials:

  • Cells stably expressing the target muscarinic receptor subtype (M1, M3, or M5).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

  • A muscarinic agonist (e.g., carbachol, acetylcholine).

  • The test antagonist.

  • A fluorescence plate reader or microscope.

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: An agonist is added to the wells to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced fluorescence signal is quantified, and the IC50 value is determined.

cAMP Functional Assay

This assay assesses the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production by Gi/o-coupled muscarinic receptors (M2, M4).

Objective: To determine the functional potency (IC50) of an antagonist.

Materials:

  • Cells stably expressing the target muscarinic receptor subtype (M2 or M4).

  • Forskolin (an adenylyl cyclase activator).

  • A muscarinic agonist (e.g., carbachol, acetylcholine).

  • The test antagonist.

  • A cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist and Forskolin Stimulation: The cells are stimulated with a fixed concentration of agonist in the presence of forskolin (to elevate basal cAMP levels).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: The antagonist's ability to restore cAMP levels in the presence of the agonist is quantified, and the IC50 value is determined.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly classified into two major signaling pathways based on the G-protein they couple to.

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M135 M1, M3, M5 Receptors Gq Gq/11 M135->Gq Activate PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC M24 M2, M4 Receptors Gi Gi/o M24->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibit ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP

Muscarinic Receptor Signaling Pathways

References

Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (+)-Ipratropium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of published data on the validation of analytical methods for the quantification of (+)-Ipratropium. While a formal inter-laboratory validation study involving multiple laboratories analyzing identical samples with the same protocol was not found in the public domain, this document synthesizes and compares the results from several independent single-laboratory validation studies. This approach offers valuable insights into the robustness and performance of various analytical methods for ipratropium bromide, serving as a resource for researchers, scientists, and drug development professionals.

The data presented is collated from studies employing High-Performance Liquid Chromatography (HPLC), a widely utilized technique for the analysis of ipratropium bromide in bulk drug substances and pharmaceutical formulations. The comparison focuses on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.

Comparison of HPLC Method Validation Parameters from Different Studies

The following table summarizes the quantitative data from different single-laboratory validation studies on HPLC methods for ipratropium bromide. This allows for a direct comparison of the performance characteristics of the methods developed and validated by different research groups.

Parameter Study 1 Study 2 Study 3
Linearity Range (µg/mL) 24 - 56[1][2]20 - 120[3][4]2 - 10
Correlation Coefficient (r²) 0.999[1][2]0.9958[3][4]0.9967
Accuracy (% Recovery) 99.03 - 100.08[1][2]99.8[3][4]Not Reported
Precision (% RSD) < 2[1][2]< 1.0[3][4]0.04 - 0.05
Limit of Detection (LOD) (µg/mL) 1.15[2]Not Reported0.21
Limit of Quantification (LOQ) (µg/mL) 3.49[2]Not Reported0.64

Experimental Protocols

This section details the methodologies employed in the cited studies, providing a basis for understanding the variations in the validation data.

Study 1: HPLC-UV Method
  • Sample Preparation: A stock solution of Ipratropium bromide was prepared in the mobile phase.[1] Further dilutions were made to achieve concentrations within the linearity range.[1]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax bonus-RP (250 x 4.6 mm, 5µm)[1][2]

    • Mobile Phase: 0.1% Trifluoroacetic acid and Acetonitrile (70:30 v/v)[1]

    • Flow Rate: 1.0 mL/min[1][2]

    • Detection: UV at 210 nm[1][2]

    • Injection Volume: 10 µL[1]

Study 2: RP-HPLC Method
  • Sample Preparation: The methodology for sample preparation was not detailed in the available abstract.

  • Chromatographic Conditions:

    • Column: Kromasil ODS 150 x 4.6 mm C18[3][4]

    • Mobile Phase: Acetonitrile and potassium di-hydrogen phosphate buffer (60:40 V/V)[3][4]

    • Flow Rate: 1 mL/min[3][4]

    • Detection: UV at 254 nm[3][4]

    • Retention Time: 3.7 min[3][4]

Study 3: UPLC Method
  • Sample Preparation: The methodology for sample preparation was not detailed in the available abstract.

  • Chromatographic Conditions:

    • Column: Not Specified

    • Mobile Phase: Not Specified

    • Flow Rate: 0.5 ml/min

    • Detection: UV at 242nm

    • Retention Time: 5.015 ± 0.15 min

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for a formal inter-laboratory validation study. Such a study is essential for establishing the reproducibility and robustness of an analytical method across different laboratory environments.

G Inter-Laboratory Validation Workflow A Method Development & Single-Lab Validation B Protocol Development & Dissemination A->B C Sample Preparation & Distribution B->C D Analysis by Participating Laboratories C->D E Data Collection & Statistical Analysis D->E F Assessment of Reproducibility & Robustness E->F G Method Acceptance/Rejection F->G

Caption: A flowchart outlining the key stages of a formal inter-laboratory analytical method validation process.

References

A Preclinical Meta-Analysis of Ipratropium Bromide's Efficacy in Respiratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ipratropium Bromide and its Alternatives in Preclinical Settings.

This guide provides a comprehensive meta-analysis of preclinical studies on the efficacy of ipratropium bromide, a short-acting muscarinic antagonist (SAMA), benchmarked against long-acting muscarinic antagonists (LAMAs) such as tiotropium bromide and glycopyrrolate. The data presented herein is curated from a range of in vitro and in vivo animal models relevant to respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.

Comparative Efficacy of Muscarinic Antagonists

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of ipratropium bromide and its long-acting alternatives.

Table 1: In Vitro Potency and Duration of Action in Guinea Pig and Human Airways

CompoundAnimal Model/TissuePotency (pIC50)Duration of Action (t1/2 offset)
Ipratropium Bromide Guinea Pig Trachea9.5[1]0.5 ± 0.1 h[1][2]
Human Bronchus9.5[1]3.0 ± 0.2 h[3]
Tiotropium Bromide Guinea Pig Trachea9.5[1]> 4.5 h[1][2]
Human Bronchus9.5[1]> 6 h[3]
Glycopyrrolate Guinea Pig Trachea10.4[1]4.0 ± 0.5 h[1][2]
Human Bronchus10.4[1]3.7 ± 0.2 h[3]

Table 2: In Vivo Bronchodilator Efficacy in Anesthetized Guinea Pigs (Acetylcholine-Induced Bronchoconstriction)

CompoundDose (nmol/kg, intratracheal)Peak Inhibition (%)Inhibition at 3h (%)Inhibition at 24h (%)
Ipratropium Bromide 1.4588.1 ± 10[1]28.3 ± 5[1]14.2 ± 5[1]
Tiotropium Bromide 1.386.2 ± 5[1]83.5 ± 4[1]70.6 ± 6[1]
Glycopyrrolate 388.1 ± 4[1]69.9 ± 5[1]29.7 ± 6[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experimental models cited in this analysis.

In Vitro Isolated Tissue Preparations (Guinea Pig Trachea and Human Bronchus)
  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. Human bronchial tissues are obtained from patients undergoing lung resection, with informed consent. The tissues are dissected into rings or strips and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Induction of Contraction: A stable contractile tone is induced using a muscarinic agonist such as carbachol or by electrical field stimulation (EFS) to elicit cholinergic nerve-mediated contractions.

  • Drug Application and Measurement: Increasing concentrations of ipratropium bromide, tiotropium bromide, or glycopyrrolate are added to the organ baths to generate cumulative concentration-response curves. The inhibitory effect of the antagonists on the induced contraction is measured isometrically.

  • Duration of Action (Offset Studies): Tissues are incubated with a fixed concentration of the antagonist, followed by repeated washing. The recovery of the contractile response to the agonist is measured over time to determine the half-life of the offset of action (t1/2 offset).

In Vivo Models of Airway Disease

1. Acetylcholine-Induced Bronchoconstriction in Guinea Pigs

  • Animal Model: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a catheter is placed in the jugular vein for drug administration.

  • Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph or by direct measurement of tracheal pressure.

  • Experimental Procedure: A baseline of pulmonary function is established. Bronchoconstriction is induced by an intravenous challenge with acetylcholine. The test compounds (ipratropium, tiotropium, or glycopyrrolate) are administered, typically via intratracheal instillation, prior to the acetylcholine challenge. The degree of inhibition of the bronchoconstrictor response is quantified.

2. Sulfur Dioxide (SO2)-Induced Chronic Bronchitis in Rats

  • Animal Model: Sprague-Dawley rats are exposed to a controlled concentration of SO2 gas in an inhalation chamber for several hours daily, over a period of weeks, to induce features of chronic bronchitis, including airway inflammation and mucus hypersecretion.

  • Drug Administration: Following the induction period, animals are treated with aerosolized ipratropium bromide or a comparator drug.

  • Outcome Measures: Efficacy is assessed by measuring changes in pulmonary function (e.g., tidal volume, peak expiratory flow), analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels, and histopathological examination of lung tissue for changes in airway structure.

3. Ovalbumin-Sensitized Asthma Model in Guinea Pigs

  • Animal Model: Guinea pigs are sensitized by intraperitoneal or subcutaneous injection of ovalbumin, often with an adjuvant like aluminum hydroxide, to induce an allergic phenotype.[4][5]

  • Airway Challenge: After a sensitization period, conscious and unrestrained animals are challenged with aerosolized ovalbumin to induce an asthmatic response, including bronchoconstriction and airway inflammation.[4][5]

  • Drug Administration and Efficacy Assessment: Test compounds are administered prior to the ovalbumin challenge. Airway responsiveness is measured by assessing changes in specific airway resistance or PenH (enhanced pause).[6] Post-mortem analysis of BALF and lung tissue is conducted to evaluate inflammatory cell infiltration and cytokine levels.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying mechanisms and experimental processes are provided below to enhance understanding.

G cluster_0 Muscarinic Receptor Signaling in Airway Smooth Muscle Ach Acetylcholine M3 M3 Muscarinic Receptor Ach->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to Ipra Ipratropium Bromide (and alternatives) Ipra->M3 Blocks

Caption: Muscarinic antagonist signaling pathway in airway smooth muscle.

G cluster_1 Preclinical Efficacy Study Workflow Model Animal Model Selection (e.g., Guinea Pig, Rat) Induction Disease Induction (e.g., SO₂, Ovalbumin) Model->Induction Baseline Baseline Measurements (Pulmonary Function) Induction->Baseline Treatment Drug Administration (Ipratropium/Alternatives/Vehicle) Baseline->Treatment Challenge Bronchial Challenge (e.g., Acetylcholine) Treatment->Challenge Efficacy Efficacy Assessment (Lung Function, Inflammation) Challenge->Efficacy Analysis Data Analysis & Comparison Efficacy->Analysis

Caption: Generalized workflow for a preclinical bronchodilator efficacy study.

References

Safety Operating Guide

Proper Disposal of (+)-Ipratropine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For drug development professionals, researchers, and scientists, adherence to established protocols for waste management is imperative. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (+)-Ipratropine.

Waste Characterization of this compound

This compound is not explicitly categorized as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA). However, Safety Data Sheets (SDS) indicate that Ipratropium Bromide is harmful if swallowed or inhaled and causes serious eye irritation. Due to these toxicological properties and the absence of definitive data classifying it as non-hazardous, a precautionary approach is warranted. Therefore, it is recommended that waste this compound be managed as a hazardous pharmaceutical waste to ensure the highest standards of safety and regulatory compliance.

Summary of Disposal Procedures

For quick reference, the following table summarizes the key steps for the proper disposal of this compound waste in a laboratory setting.

StepProcedureKey Requirements
1. Segregation Isolate this compound waste from all other waste streams.Do not mix with non-hazardous solid waste, sharps, or biohazardous waste.
2. PPE Don appropriate Personal Protective Equipment.Safety goggles, gloves, and a lab coat are mandatory.
3. Containerization Place waste in a designated hazardous waste container.Use a black container labeled "Hazardous Waste - Pharmaceuticals."
4. Storage Store the waste container in a secure, designated area.The storage area should be well-ventilated and away from incompatible materials.
5. Final Disposal Arrange for pickup by a licensed hazardous waste contractor.Incineration at a permitted facility is the standard disposal method.[1]

Detailed Disposal Protocol

Adherence to a systematic disposal protocol is essential for managing this compound waste safely and effectively.

Step 1: Waste Segregation

Proper segregation is the foundation of compliant waste management.

  • Isolate this compound Waste: Collect all disposable materials contaminated with this compound, including unused product, empty stock bottles, and contaminated personal protective equipment (PPE), separately from other laboratory waste.

  • Avoid Mixing: Do not dispose of this compound waste in regular trash, biohazard bags, or sharps containers. Mixing hazardous pharmaceutical waste with other waste streams can lead to regulatory violations and improper disposal.

Step 2: Personal Protective Equipment (PPE)

When handling this compound waste, personnel must wear appropriate PPE to minimize exposure risk.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Protective Clothing: A standard laboratory coat is required.

Step 3: Containerization and Labeling

The correct container and label are crucial for identifying and safely managing hazardous waste.

  • Select the Right Container: In the United States, hazardous pharmaceutical waste is typically collected in black containers. These containers should be durable, leak-proof, and have a secure lid.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste - Pharmaceuticals" and should identify the contents, including "this compound." The date of waste accumulation should also be recorded.

Step 4: Temporary Storage in the Laboratory

Proper storage of the waste container prior to disposal is a key aspect of laboratory safety.

  • Designated Storage Area: Keep the sealed waste container in a designated and secure area within the laboratory.

  • Incompatible Materials: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Ventilation: The storage area should be well-ventilated.

Step 5: Final Disposal

The final disposal of this compound waste must be handled by qualified professionals.

  • Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste container by a licensed and reputable hazardous waste management company.

  • Prohibited Disposal Methods: It is imperative to not dispose of this compound waste down the drain or in the regular trash.[1] Improper disposal can lead to environmental contamination and potential legal penalties.

  • Incineration: The generally accepted and most thorough method for destroying pharmaceutical waste is through high-temperature incineration at a permitted facility.[1]

Spill Cleanup Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection if dust is generated.

  • Containment: For liquid spills, absorb the material with a non-combustible absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect and Dispose: Place the cleanup materials and contaminated absorbents into a labeled hazardous waste container for disposal according to the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_start cluster_eval Waste Characterization cluster_proc Disposal Protocol cluster_end start Start: This compound Waste Generated char_node Is the waste explicitly listed as non-hazardous? start->char_node segregate Segregate Waste char_node->segregate No (Precautionary Principle) non_haz Follow Non-Hazardous Pharmaceutical Waste Protocol char_node->non_haz Yes (Not Applicable for Ipratropine) ppe Don Appropriate PPE segregate->ppe container Use Black Hazardous Waste Container ppe->container label_container Label Container Correctly container->label_container store Store Securely label_container->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end_node End: Compliant Disposal dispose->end_node

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.